Methyl 2-amino-5-bromo-4-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCMXLNSVHKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169044-96-6 | |
| Record name | methyl 2-amino-5-bromo-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 2-amino-5-bromo-4-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly valuable intermediate in the landscape of organic synthesis. For researchers and professionals in drug development, agrochemicals, and materials science, its strategic arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—offers a rich platform for molecular elaboration. The true utility of this molecule lies not in its final application, but in its potential as a cornerstone for constructing more complex, high-value chemical entities. The presence of a halogenated site ripe for cross-coupling, combined with nucleophilic and electrophilic centers, allows for a sequence of diverse and regioselective transformations. This guide provides a technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, grounded in practical, field-proven insights for the laboratory professional.
Section 1: Core Chemical and Physical Properties
A precise understanding of a reagent's physical properties is the foundation of its effective use in synthesis. These characteristics dictate the selection of solvents, reaction temperatures, and purification strategies. This compound is typically a solid at room temperature, simplifying its handling and measurement.[1]
| Property | Value | Source(s) |
| CAS Number | 169044-96-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 260.08 g/mol | [2] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Melting Point | Approx. 80-82 °C | [1] |
| Solubility | Good solubility in common organic solvents (e.g., DMF, Dichloromethane) | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [1] |
From an experimental standpoint, the compound's solubility in various organic solvents makes it adaptable to a wide range of reaction conditions, from polar aprotic media for nucleophilic substitutions to nonpolar solvents for certain coupling reactions. Its solid nature and defined melting point are also key indicators of purity that can be readily checked in the lab.
Caption: 2D Structure of the title compound.
Section 2: Spectroscopic Profile for Structural Verification
Characterization is paramount for confirming the identity and purity of any chemical intermediate. The following is an expert interpretation of the expected spectroscopic data for this compound, which serves as a benchmark for laboratory analysis.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
Two singlets in the aromatic region (typically ~6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons on the benzene ring. Their distinct chemical shifts are influenced by the electronic effects of the surrounding amino, bromo, and methoxy groups.
-
A singlet for the methoxy group (-OCH₃) protons, anticipated around 3.8-4.0 ppm.
-
A singlet corresponding to the methyl ester (-COOCH₃) protons, also typically in the 3.8-3.9 ppm range.
-
A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on solvent and concentration but is often observed between 4.0-6.0 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure. Expected signals include:
-
Peaks for the aromatic carbons, with carbons directly attached to heteroatoms (O, N, Br) showing distinct shifts. One would expect six unique signals for the aromatic carbons between 110-160 ppm.
-
A signal for the methyl ester carbonyl carbon (~165-170 ppm).
-
Signals for the methoxy and methyl ester carbons, typically in the 50-60 ppm range.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the functional groups.
-
Two distinct N-H stretching bands for the primary amine group are expected around 3300-3500 cm⁻¹.
-
A strong C=O stretching band for the ester carbonyl group should appear around 1700-1730 cm⁻¹.
-
C-O stretching bands for the ether and ester linkages will be present in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). Therefore, two peaks of similar intensity at m/z 259 and 261 would be definitive confirmation of the compound's identity.
Section 3: Synthesis and Chemical Reactivity
Plausible Synthetic Route
A common and logical laboratory-scale synthesis of this compound involves the targeted bromination of a readily available precursor, Methyl 2-amino-4-methoxybenzoate.
Caption: Synthetic workflow for the title compound.
The causality behind this choice of strategy is twofold: the precursor is commercially available, and the activating, ortho-, para-directing nature of the amino and methoxy groups facilitates electrophilic aromatic substitution. The bromine atom is directed to the position ortho to the amino group and meta to the methoxy group, which is the C5 position. N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations as it is a solid that is safer and easier to handle than liquid bromine, providing a controlled source of electrophilic bromine.
Another viable route involves the reduction of the corresponding nitro compound, 2-nitro-5-bromo-4-methoxybenzoic acid methyl ester.[1] This is a classic transformation where reagents like iron powder in acetic acid or catalytic hydrogenation can be employed to selectively reduce the nitro group to an amine without affecting the other functional groups.[4]
Core Reactivity: A Chemist's Perspective
The molecule's value is defined by its reactivity. Understanding the interplay of its functional groups is key to designing subsequent synthetic steps.
-
Suzuki-Miyaura Cross-Coupling (at the Bromine site): The C-Br bond is the most valuable site for building molecular complexity. It is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, a cornerstone of modern drug discovery.[5]
-
Buchwald-Hartwig Amination: The C-Br bond can also be converted to a C-N bond using palladium catalysis, enabling the introduction of a secondary or tertiary amine.
-
Amine Group Reactions: The primary amine at the C2 position is nucleophilic. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or undergo diazotization to be converted into other functional groups.
-
Ester Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylic acid. This unmasks a new functional group for further chemistry, such as amide bond formation.
Section 4: Applications in Drug Development and Research
This compound is not an end product but a versatile scaffold. Its primary application is as an intermediate in the synthesis of heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the amino and ester functionalities are perfectly positioned to participate in condensation reactions to form quinazolinones, a privileged scaffold in medicinal chemistry.[1] The ability to introduce a wide variety of substituents at the C5 position via cross-coupling reactions allows for the systematic exploration of a compound's structure-activity relationship (SAR) during a drug discovery campaign.[5]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is non-negotiable.
-
Hazards: This compound may cause skin, eye, and respiratory system irritation.[1] Direct contact and inhalation of dust should be avoided.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][7] When handling the powder, a dust mask or work in a well-ventilated fume hood is necessary.[8]
-
Handling: Use in a well-ventilated area. Avoid dust formation.[6] Ensure that emergency eyewash stations and safety showers are readily accessible.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow degradation.[1]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6]
Section 6: Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical utility of this reagent, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies and serves as a starting point for optimization.
Objective: To synthesize Methyl 2-amino-4-methoxy-5-phenylbenzoate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintaining an oxygen-free environment is critical for the integrity of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to prevent oxidation of the catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure product.
This protocol provides a robust framework, with the choice of ligand, base, and solvent system being key variables that can be optimized to improve yield and reaction time.
References
-
Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]
-
ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. [Link]
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The Royal Society of Chemistry. General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]
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Gsrs. 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. [Link]
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Chemicalbridge. This compound. [Link]
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Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]
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ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
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The Strategic Utility of Methyl 2-amino-5-bromo-4-methoxybenzoate in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS No. 169044-96-6). This document provides an in-depth analysis of this versatile synthetic building block, offering field-proven insights into its strategic application in medicinal chemistry and materials science.
Introduction: A Key Intermediate in Complex Synthesis
This compound is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and functional materials.[1][2] Its strategic arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—on a central benzene ring offers a rich platform for a variety of chemical transformations. This guide will delve into the technical specifics of this compound, from its synthesis and characterization to its applications and safety considerations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 169044-96-6 | [2] |
| Molecular Formula | C₉H₁₀BrNO₃ | [2] |
| Molecular Weight | 260.08 g/mol | [2] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Melting Point | Approximately 80-82 °C | [1] |
| Solubility | Good solubility in common organic solvents | [1] |
| SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)Br | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the strategic introduction of the various functional groups onto the benzene ring. A plausible synthetic route is outlined below.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Nitration of a suitable precursor
A common strategy involves the nitration of a substituted benzoic acid or ester to introduce the nitro group, which can later be reduced to the amine.
Step 2: Bromination
The introduction of the bromine atom can be achieved using a suitable brominating agent, with the regioselectivity of the reaction being directed by the existing substituents on the ring.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid.[1]
Step 4: Esterification
If the synthesis starts from the corresponding carboxylic acid, the final step would be esterification to form the methyl ester.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The amino group can be readily acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings.
This compound is a key building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics. For instance, it can be envisioned as a precursor for the synthesis of substituted quinazolines and other heterocyclic scaffolds that are prevalent in medicinal chemistry.[1] The strategic placement of the substituents allows for the precise tuning of the electronic and steric properties of the final molecule, which is crucial for optimizing its pharmacological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advised to handle the compound in a well-ventilated area, such as a fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its polysubstituted nature provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and functional materials.
References
-
ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester.[Link]
Sources
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS: 169044-96-6)
Abstract
Methyl 2-amino-5-bromo-4-methoxybenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, a methoxy group, and a methyl ester, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, strategic applications in synthesis, detailed experimental protocols for its preparation and characterization, and essential safety guidelines. The narrative emphasizes the chemical logic behind methodological choices, ensuring a deep understanding of the compound's utility and handling.
Compound Identification and Physicochemical Properties
This compound is a substituted methyl benzoate derivative. Precise identification is paramount, as several structural isomers exist with closely related properties. The information presented here pertains specifically to the CAS number 169044-96-6.
Key Data Summary
All quantitative and identifying data for the compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 169044-96-6 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][2][3] |
| Molecular Weight | 260.09 g/mol | [1][3] |
| Appearance | White to slightly yellow crystalline solid | [2] |
| Melting Point | Approximately 80-82 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | [2] |
| InChI Key | CUMRIXJSGJTGSE-UHFFFAOYSA-N | [3] |
The Importance of Isomeric Specificity
Researchers must exercise caution, as commercially available isomers can be easily confused. Key isomers include:
-
Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS: 111049-68-4) [3]
-
Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 1256955-36-8) [4][5]
The distinct substitution patterns of these isomers lead to different reactivity profiles and outcomes in synthetic schemes. Always verify the CAS number and review characterization data (e.g., NMR) to confirm the identity of the starting material.
Strategic Role in Synthetic Chemistry and Drug Discovery
The molecular architecture of this compound makes it a versatile intermediate for the synthesis of complex heterocyclic systems and other targeted molecules, particularly in the pharmaceutical industry.
-
Nucleophilic Amino Group: The aniline-type amino group is a potent nucleophile, ideal for forming amides, sulfonamides, or for use in cyclization reactions to build heterocyclic rings like quinazolines or benzimidazoles.
-
Versatile Bromine Atom: The bromine atom is a key functional handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of diverse substituents.
-
Ester Moiety: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-based transformations. It can also be reduced to a primary alcohol.
-
Electron-Donating Groups: The ortho-amino and para-methoxy groups are strongly activating, influencing the regioselectivity of further electrophilic aromatic substitution reactions and modulating the electronic properties of the molecule.
This combination of functional groups is frequently sought after in the design of scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where precise control over substitution is required to optimize potency and selectivity. For instance, related substituted aminobenzoic acid derivatives form the core of molecules targeting the 5-HT4 receptor.[6]
Synthesis and Characterization Workflow
A robust and reproducible synthesis is critical for obtaining high-purity material. The most common and logical approach involves the selective reduction of a nitro-group precursor.
Retrosynthetic Analysis
The synthesis can be logically deconstructed as shown below. The primary disconnection is the reduction of the nitro group, a reliable and high-yielding transformation. This intermediate is accessible from a commercially available precursor via bromination.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol: Nitro-Group Reduction
This protocol describes the synthesis starting from the corresponding nitro-analogue, Methyl 5-bromo-4-methoxy-2-nitrobenzoate. The use of iron in acetic acid is a classic, cost-effective, and highly efficient method for this transformation.
Materials:
-
Methyl 5-bromo-4-methoxy-2-nitrobenzoate (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-bromo-4-methoxy-2-nitrobenzoate and glacial acetic acid (approx. 10 mL per gram of starting material).
-
Reagent Addition: Stir the suspension and add the iron powder portion-wise over 15 minutes. The reaction is exothermic; maintain the internal temperature below 60 °C with a water bath if necessary.
-
Reaction Monitoring: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Rationale for Choices:
-
Iron/Acetic Acid: This system is chosen for its high chemoselectivity. It reliably reduces the aromatic nitro group without affecting the ester functionality or causing debromination.[2]
-
Celite® Filtration: This is crucial for efficiently removing fine iron particles and iron oxide byproducts, which can complicate the subsequent extraction.
Purification and Characterization Workflow
A systematic workflow is essential to ensure the final product meets the required purity standards for subsequent research.
Caption: Post-synthesis workflow for purification and analysis.
Spectroscopic and Analytical Profile
Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the expected signals for verifying the identity and purity of this compound.
| Technique | Expected Data & Interpretation |
| ¹H NMR | ~7.7 ppm (s, 1H): Aromatic proton ortho to the ester. ~6.5 ppm (s, 1H): Aromatic proton ortho to the amino group. ~4.5-5.5 ppm (br s, 2H): Amine (-NH₂) protons; chemical shift can vary. ~3.85 ppm (s, 3H): Methoxy (-OCH₃) protons. ~3.80 ppm (s, 3H): Methyl ester (-COOCH₃) protons. |
| ¹³C NMR | ~167 ppm: Ester carbonyl carbon. ~155-160 ppm: Aromatic carbon attached to the methoxy group. ~145-150 ppm: Aromatic carbon attached to the amino group. ~125-130 ppm: Aromatic CH carbon. ~110-115 ppm: Aromatic CH carbon. ~105-110 ppm: Aromatic carbon attached to the ester. ~95-100 ppm: Aromatic carbon attached to bromine. ~56 ppm: Methoxy carbon. ~52 ppm: Methyl ester carbon. |
| FT-IR (cm⁻¹) | 3490-3350: Two distinct bands for N-H stretching of the primary amine. ~1700: Strong C=O stretching of the ester. ~1620: N-H bending (scissoring). ~1250: C-O stretching (aryl ether). |
| Mass Spec (m/z) | M⁺ at 260, M⁺+2 at 262: The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom. |
Note: NMR chemical shifts are approximate and can vary based on the solvent used.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is an irritant and should be handled with appropriate precautions.
| Category | Guideline | Source(s) |
| GHS Pictograms | Warning | [7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Based on parent acid. | [7] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [2][7][8] |
| Handling | Avoid generating dust. Avoid direct contact with skin, eyes, and respiratory system. Wash hands thoroughly after handling. | [2][8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. | [8] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | [8][9] |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. Its multiple, orthogonally reactive functional groups provide a robust platform for molecular elaboration. By understanding its properties, employing logical synthetic strategies, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific and drug discovery objectives.
References
-
2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester . ChemBK. [Link]
-
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate . Eureka. [Link]
-
Methyl 2-amino-5-bromobenzoate . ResearchGate. [Link]
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An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate
This guide provides a comprehensive technical overview of Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in the synthesis of various high-value chemical entities. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural elucidation, physicochemical properties, and reactivity, underpinning its significance in modern organic chemistry.
Compound Identification and Nomenclature
The compound of interest is systematically named This compound . This International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its molecular architecture, which is foundational to understanding its chemical behavior.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 169044-96-6[1] |
| Molecular Formula | C₉H₁₀BrNO₃[1] |
| Molecular Weight | 260.08 g/mol [1] |
| Canonical SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)Br[1] |
| Appearance | White to slightly yellow crystalline solid[2] |
| Melting Point | Approximately 80-82 °C[2] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical pathway involves the initial preparation of the precursor, Methyl 2-amino-4-methoxybenzoate, followed by a regioselective bromination.
Step 1: Synthesis of Methyl 2-amino-4-methoxybenzoate
The precursor is synthesized via Fischer esterification of 4-amino-2-methoxybenzoic acid. The use of an acid catalyst in an excess of methanol drives the reaction towards the formation of the methyl ester.
-
Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1.0 equivalent) in methanol (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.2-0.3 equivalents) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-4-methoxybenzoate. Further purification can be achieved by recrystallization.
Step 2: Bromination to Yield this compound
The second step involves the electrophilic aromatic substitution of the synthesized ester. The amino and methoxy groups are ortho-, para-directing. Given the steric hindrance at the position ortho to the amino group and the electronic activation provided by both groups, the bromine atom is directed to the position ortho to the amino group and para to the methoxy group. N-Bromosuccinimide (NBS) is an effective and selective brominating agent for this transformation. A similar procedure is employed for the synthesis of related compounds like methyl 4-amino-5-chloro-2-methoxybenzoate, where N-chlorosuccinimide is used.[3]
-
Reaction Setup: Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution while stirring at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quenching: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a crystalline solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C3-H) | ~6.5-6.7 | Singlet | 1H |
| Aromatic-H (C6-H) | ~7.8-8.0 | Singlet | 1H |
| Amine (-NH₂) | ~4.5-5.5 | Broad Singlet | 2H |
| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet | 3H |
| Ester Methyl (-COOCH₃) | ~3.7-3.9 | Singlet | 3H |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165-170 |
| Aromatic C-O | ~150-155 |
| Aromatic C-N | ~145-150 |
| Aromatic C-Br | ~110-115 |
| Aromatic C-H | ~110-130 |
| Methoxy (-OCH₃) | ~55-60 |
| Ester Methyl (-COOCH₃) | ~50-55 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300-3500 | Two sharp bands for a primary amine.[1] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity bands.[4] |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, medium intensity bands. |
| C=O Stretch (Ester) | 1700-1725 | Strong, sharp absorption. |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to strong intensity bands.[4] |
| C-O Stretch (Ester/Ether) | 1000-1300 | Strong intensity bands. |
| C-Br Stretch | 500-600 | Medium to weak intensity band. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5]
| Ion | Expected m/z | Notes |
| [M]⁺ | 259 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 261 | Corresponding to the ⁸¹Br isotope, with approximately equal intensity to the M⁺ peak.[5] |
Key fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃) or the carbomethoxy group (•COOCH₃).
Reactivity and Applications
This compound is a versatile intermediate due to its array of functional groups.
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key handle for introducing nitrogen-containing moieties.
-
Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.
The strategic placement of these functional groups makes this compound a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems. For instance, it serves as a building block for the synthesis of benzothiazole derivatives, which are known to have a wide range of biological activities and are of interest in drug discovery.[6] The presence of both a bromo substituent and a methoxy group can influence the biological efficacy of the final compounds.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a compound of significant interest to the synthetic chemistry community. Its well-defined synthesis, rich chemical reactivity, and utility as a precursor to complex molecular architectures, particularly in the realm of medicinal chemistry, underscore its importance. This guide provides a foundational understanding for researchers and developers working with this versatile chemical intermediate.
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ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the characterization of the target molecule and its precursors. The synthesis is presented as a multi-step process commencing from commercially available starting materials, emphasizing safety, scalability, and purity of the final product.
Introduction: Significance and Synthetic Strategy
This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methoxy group on the benzene ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
The synthetic approach detailed in this guide is a multi-step sequence designed for efficiency and reliability. The core of our strategy involves the following key transformations:
-
Esterification: Protection of the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps.
-
Nitration: Introduction of a nitro group, which will later be reduced to the desired amino group. The directing effects of the existing substituents are a key consideration in this step.
-
Bromination: Regioselective installation of the bromine atom onto the aromatic ring. The activating and directing effects of the substituents play a crucial role in achieving the desired isomer.
-
Reduction: Conversion of the nitro group to the primary amine, yielding the final target molecule.
This pathway is designed to be logical, with each step setting up the molecule for the subsequent transformation in a controlled manner.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a linear sequence of reactions, each with a specific purpose.
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for each stage of the synthesis.
Step 1: Esterification of 2-Amino-4-methoxybenzoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This protects the carboxylic acid from participating in side reactions during the subsequent bromination step.
Protocol:
-
To a solution of 2-amino-4-methoxybenzoic acid (1.0 eq) in methanol (10-15 volumes), add concentrated sulfuric acid (0.2-0.3 eq) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-amino-4-methoxybenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Step 2: Bromination of Methyl 2-amino-4-methoxybenzoate
The second step is the regioselective bromination of the aromatic ring. The amino and methoxy groups are ortho, para-directing, and the bromine will preferentially add to the position para to the methoxy group and ortho to the amino group, which is the desired C-5 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[2]
Protocol:
-
Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 1 hour, while maintaining the temperature at 0 °C.[3]
-
Stir the reaction at 0 °C for an additional 30 minutes after the addition is complete.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel.
Characterization of the Final Product
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| Appearance | White to slightly yellow crystalline solid.[4] |
| Molecular Formula | C₉H₁₀BrNO₃[4][5] |
| Molecular Weight | 260.09 g/mol [4] |
| Melting Point | Approximately 80-82 °C.[4] |
| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.8-3.9 ppm), a singlet for the methoxy protons (~3.8-3.9 ppm), distinct signals for the aromatic protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Expected signals include peaks for the methyl ester carbon, the methoxy carbon, aromatic carbons, and a carbonyl carbon. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-O stretching of the ether and ester. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic isotopic pattern for the bromine atom. |
Mechanistic Insights
Understanding the reaction mechanisms provides a deeper insight into the synthesis and helps in troubleshooting potential issues.
Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by methanol.
Electrophilic Aromatic Bromination
The bromination of the aromatic ring proceeds via an electrophilic aromatic substitution mechanism.[6][7][8] The electrophile, in this case, is a source of Br⁺, which is generated from NBS. The electron-donating amino and methoxy groups activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions.
Caption: A simplified representation of the electrophilic aromatic bromination mechanism.
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Corrosive and can cause severe burns. Handle with extreme care.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Organic Solvents: Flammable and may be toxic. Handle in a fume hood away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide has outlined a reliable and well-characterized synthetic route for the preparation of this compound. By providing detailed experimental protocols, characterization data, and mechanistic insights, we aim to equip researchers with the necessary information to successfully synthesize this valuable intermediate for their research and development endeavors. The presented methodology is scalable and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis.
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An In-Depth Technical Guide to the Starting Materials for Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction: The Significance of Methyl 2-amino-5-bromo-4-methoxybenzoate in Modern Drug Discovery
This compound is a key starting material in the synthesis of numerous pharmacologically active molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a methoxy group on a benzoate scaffold, makes it a versatile building block for medicinal chemists. Notably, this compound is a crucial intermediate in the synthesis of Anlotinib, a multi-targeting tyrosine kinase inhibitor used in the treatment of various cancers.[1][2][3][4] The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with therapeutic potential. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles.
The Primary Synthetic Pathway: A Two-Step Approach
The most direct and industrially viable synthesis of this compound commences with the readily available starting material, 2-Amino-4-methoxybenzoic acid. The synthesis proceeds in two distinct steps: a Fischer esterification to form the methyl ester intermediate, followed by a regioselective bromination.
Caption: Overall synthetic scheme for this compound.
Part 1: The Cornerstone Starting Material: 2-Amino-4-methoxybenzoic Acid
The selection of a suitable starting material is paramount for a successful and scalable synthesis. 2-Amino-4-methoxybenzoic acid is the preferred precursor due to its commercial availability and the straightforward nature of the subsequent transformations.
Properties and Sourcing of 2-Amino-4-methoxybenzoic Acid
A thorough understanding of the physical and chemical properties of the starting material is essential for safe handling and optimal reaction setup.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [5] |
| Molecular Weight | 167.16 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 164-168 °C | |
| Solubility | Soluble in methanol, ethanol, and dimethylformamide | |
| CAS Number | 4294-95-5 | [5] |
Several reputable chemical suppliers offer 2-Amino-4-methoxybenzoic acid in various grades and quantities. Researchers should select a supplier that provides a comprehensive Certificate of Analysis (CoA) to ensure the purity and identity of the material.
Part 2: The Synthesis of Methyl 2-amino-4-methoxybenzoate via Fischer Esterification
The first step in the synthesis is the conversion of the carboxylic acid group of 2-Amino-4-methoxybenzoic acid into its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol as both the solvent and the reactant, with a strong acid catalyst.[6][7]
Reaction Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.
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Retrosynthetic Analysis of Methyl 2-amino-5-bromo-4-methoxybenzoate: A Technical Guide
Abstract
This technical guide provides an in-depth retrosynthetic analysis for the synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The analysis explores multiple strategic disconnections, evaluating the merits and potential challenges of each pathway. Detailed experimental protocols, supported by mechanistic insights and authoritative references, are provided for the most plausible forward synthesis routes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to the Target Molecule
This compound (1) is a substituted aniline derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, and a methoxy group on a methyl benzoate scaffold, makes it a versatile building block for the synthesis of complex heterocyclic systems and other biologically active molecules. A robust and efficient synthesis of this intermediate is therefore of considerable importance.
Target Molecule (1):
-
IUPAC Name: this compound
-
CAS Number: 169044-96-6[1]
-
Molecular Formula: C9H10BrNO3[1]
-
Molecular Weight: 260.1 g/mol [1]
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule (1) begins by considering the disconnection of the primary functional groups. The amino and bromo substituents on the aromatic ring are prime candidates for disconnection via well-established electrophilic aromatic substitution or related transformations.
Diagram 1: Primary Retrosynthetic Disconnections
Caption: Primary retrosynthetic disconnections of the target molecule.
Two primary disconnection strategies are immediately apparent:
-
Pathway A: C-N Disconnection: Disconnecting the C-N bond via a functional group interconversion (FGI) leads to the corresponding nitro compound, Methyl 5-bromo-4-methoxy-2-nitrobenzoate (2). The amino group can be introduced in the final step by reduction of the nitro group.
-
Pathway B: C-Br Disconnection: Alternatively, disconnecting the C-Br bond leads to Methyl 2-amino-4-methoxybenzoate (3). The bromine atom can then be introduced via electrophilic bromination.
The viability of each pathway depends on the directing effects of the substituents and the compatibility of the functional groups with the proposed reaction conditions.
In-Depth Analysis of Synthetic Pathways
Pathway A: Synthesis via a Nitro Intermediate
This pathway commences with a readily available starting material, 4-methoxybenzoic acid (p-anisic acid). The key steps involve nitration, bromination, esterification, and finally, reduction of the nitro group.
Diagram 2: Forward Synthesis via Pathway A
Caption: Synthetic route starting from 4-methoxybenzoic acid.
Step-by-Step Rationale and Protocol:
-
Nitration of 4-Methoxybenzoic Acid (4): The methoxy group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution.[2][3][4] The carboxylic acid group is a deactivating and meta-directing group. The powerful directing effect of the methoxy group will dominate, leading to nitration at the position ortho to the methoxy group and meta to the carboxylic acid, yielding 4-methoxy-3-nitrobenzoic acid (5).
-
Protocol: To a cooled (0-5 °C) solution of 4-methoxybenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.[5][6] The reaction is carefully monitored and then quenched by pouring onto ice. The precipitated product is filtered and washed.
-
-
Esterification of 4-Methoxy-3-nitrobenzoic Acid (5): Standard Fischer esterification is employed to convert the carboxylic acid to the methyl ester (6).
-
Protocol: The nitro-acid (5) is refluxed in methanol with a catalytic amount of concentrated sulfuric acid. The reaction is worked up by neutralizing the acid and extracting the ester.
-
-
Bromination of Methyl 4-methoxy-3-nitrobenzoate (6): The methoxy group is activating and ortho, para-directing, while the nitro and ester groups are deactivating and meta-directing. The position ortho to the methoxy group and meta to both deactivating groups is the most favorable for electrophilic substitution, leading to the desired product (2).
-
Protocol: The nitro-ester (6) is dissolved in a suitable solvent like acetic acid, and a solution of bromine in acetic acid is added. The reaction is stirred until completion, followed by workup to isolate the brominated product.
-
-
Reduction of the Nitro Group: The final step is the selective reduction of the nitro group to an amine. Several methods are available for this transformation, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media.[7][8][9]
-
Protocol (SnCl2/HCl): The bromo-nitro-ester (2) is dissolved in ethanol, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added. The mixture is heated, and after completion, the product is isolated by basification and extraction.
-
Table 1: Summary of Pathway A
| Step | Transformation | Key Reagents | Expected Yield | Purity |
| 1 | Nitration | HNO3, H2SO4 | 85-95% | >98% |
| 2 | Esterification | CH3OH, H2SO4 | 90-98% | >99% |
| 3 | Bromination | Br2, Acetic Acid | 70-85% | >97% |
| 4 | Reduction | SnCl2·2H2O, HCl | 80-90% | >98% |
Pathway B: Synthesis via an Amino Intermediate
This alternative route begins with methyl 4-methoxybenzoate and introduces the amino group early in the sequence.
Diagram 3: Forward Synthesis via Pathway B
Caption: Synthetic route involving an amino intermediate.
Step-by-Step Rationale and Protocol:
-
Nitration of Methyl 4-methoxybenzoate (7): Similar to Pathway A, nitration occurs ortho to the activating methoxy group, yielding Methyl 4-methoxy-3-nitrobenzoate (6).[5][6][10][11][12]
-
Reduction of the Nitro Group: The nitro group of (6) is reduced to an amine to give Methyl 3-amino-4-methoxybenzoate (8).
-
Protection of the Amino Group: The highly activating amino group needs to be protected to control the subsequent bromination step and prevent oxidation. Acetylation is a common protection strategy.
-
Protocol: The amino-ester (8) is treated with acetic anhydride in the presence of a base like pyridine or sodium acetate to yield the acetamido derivative (9).
-
-
Bromination of the Acetamido Compound (9): The acetamido group is also an activating, ortho, para-directing group. Bromination will occur at the position ortho to the acetamido group and meta to the ester, which is the desired position.
-
Protocol: The protected amine (9) is treated with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid.[13]
-
-
Deprotection of the Amino Group: The final step is the hydrolysis of the amide to regenerate the free amine.
-
Protocol: The bromo-acetamido-ester (10) is heated with aqueous acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl group and afford the target molecule (1).
-
Table 2: Summary of Pathway B
| Step | Transformation | Key Reagents | Expected Yield | Purity |
| 1 | Nitration | HNO3, H2SO4 | 85-95% | >98% |
| 2 | Reduction | Fe, NH4Cl | 85-95% | >98% |
| 3 | Acetylation | Acetic Anhydride | 90-98% | >99% |
| 4 | Bromination | NBS, CH2Cl2 | 75-85% | >97% |
| 5 | Deacetylation | HCl(aq) or NaOH(aq) | 80-90% | >98% |
Comparison of Pathways and Conclusion
Both pathways offer viable routes to the target molecule. Pathway A is more direct, with fewer steps. However, handling of elemental bromine requires caution. Pathway B, while longer due to the protection/deprotection sequence, might offer better control over the bromination step and potentially higher overall yields. The choice of pathway will depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. For large-scale production, the shorter route (Pathway A) might be more economically favorable. Both routes rely on well-established and high-yielding reactions, making the synthesis of this compound accessible to a skilled synthetic chemist.
References
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
- Brainly.in. (2023, July 26). Anisole undergoes electrophilic substitution reaction.
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. doi: 10.4236/ijoc.2016.62010.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid.
- YouTube. (2023, January 22). Aromatic electrophilic substitution of ethers| Nirtation| Anisole.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Biosynth. (n.d.). This compound.
- PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment.
- RSC Education. (n.d.). Nitration of methyl benzoate.
- University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- University of Missouri. (n.d.). NITRATION OF METHYL BENZOATE.
Sources
- 1. This compound | 169044-96-6 | UGA04496 [biosynth.com]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Nitration of Methyl Benzoate Experiment [praxilabs.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. aiinmr.com [aiinmr.com]
- 13. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
Foreword: Unveiling the Physicochemical Landscape of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This compound stands as a crucial building block in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical and materials science sectors. A comprehensive understanding of its fundamental physical and spectroscopic properties is paramount for its effective utilization, enabling precise reaction control, robust analytical method development, and assurance of material quality. This guide provides a detailed exploration of these characteristics, offering both established data and field-proven methodologies for their verification. By grounding our discussion in the principles of analytical chemistry and spectroscopy, we aim to equip researchers with the knowledge necessary to confidently handle and characterize this important compound.
Core Molecular and Physical Attributes
This compound is a polysubstituted aromatic ester. The interplay of its electron-donating amino and methoxy groups, the electron-withdrawing methyl ester, and the sterically demanding bromine atom dictates its chemical reactivity and physical behavior.
Summary of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrNO₃ | [1] |
| Molecular Weight | 260.08 g/mol | [1][2] |
| Appearance | White to slightly yellow crystalline solid | [2] |
| Melting Point | 80-82 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Good solubility in common organic solvents. | |
| CAS Number | 169044-96-6 | [1] |
Spectroscopic Characterization: A Multi-faceted Approach
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound with the complexity of this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal identification and purity assessment. While experimentally determined spectra for this specific compound are not publicly available, this section outlines the expected spectral features based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm relative to a tetramethylsilane (TMS) standard are as follows:
-
Aromatic Protons (2H): Due to the substitution pattern, there will be two protons on the aromatic ring. Their chemical shifts will be influenced by the electronic effects of the substituents. The proton ortho to the amino group is expected to be the most shielded (lowest ppm), while the proton between the bromine and the ester group will be the most deshielded (highest ppm).
-
Amino Protons (2H, broad singlet): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Methoxy Protons (3H, singlet): The three equivalent protons of the methoxy group will present as a sharp singlet.
-
Methyl Ester Protons (3H, singlet): The three equivalent protons of the methyl ester group will also appear as a sharp singlet, typically slightly downfield from the methoxy protons.
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (1C): The ester carbonyl carbon will be the most deshielded carbon, appearing at the downfield end of the spectrum (typically 165-175 ppm).
-
Aromatic Carbons (6C): The six carbons of the benzene ring will have distinct chemical shifts determined by the attached substituents. Carbons bearing the oxygen of the methoxy group and the nitrogen of the amino group will be significantly shielded, while the carbon attached to the bromine atom will also show a characteristic shift.
-
Methoxy Carbon (1C): The carbon of the methoxy group will appear in the typical range for such functionalities (around 55-65 ppm).
-
Methyl Ester Carbon (1C): The carbon of the methyl ester will also have a characteristic chemical shift in a similar region to the methoxy carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The expected characteristic absorption bands (in cm⁻¹) are:
-
N-H Stretching (approx. 3300-3500 cm⁻¹): Two bands are expected for the primary amine, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Stretching (approx. 2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations will be observed in this region.
-
C=O Stretching (approx. 1700-1730 cm⁻¹): A strong absorption band corresponding to the stretching of the ester carbonyl group.
-
C=C Stretching (approx. 1450-1600 cm⁻¹): Aromatic ring skeletal vibrations.
-
C-O Stretching (approx. 1200-1300 cm⁻¹): Stretching vibrations of the ester and ether C-O bonds.
-
C-N Stretching (approx. 1250-1350 cm⁻¹): Stretching vibration of the aromatic amine C-N bond.
-
C-Br Stretching (approx. 500-650 cm⁻¹): This absorption is in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool for the presence of a single bromine atom in the molecule.
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of the methyl ester group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), as well as fragmentation of the aromatic ring.
Experimental Protocols for Physical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Melting Point Determination
Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.
Protocol:
-
Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to estimate the melting range.
-
Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from approximately 10-15 °C below the expected melting point.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.
Spectroscopic Sample Preparation and Analysis
Rationale: Proper sample preparation is crucial for obtaining high-quality spectroscopic data. The chosen solvent for NMR must dissolve the compound without interfering with its signals, while FTIR sample preparation aims to create a thin, uniform film for analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing a TMS internal standard. Gently agitate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool to filter any particulate matter, transfer the solution into a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Grinding: Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Acquire the mass spectrum, paying close attention to the molecular ion region to confirm the characteristic bromine isotope pattern.
Safety, Handling, and Storage
As a halogenated aromatic amine derivative, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
Concluding Remarks
This technical guide has provided a comprehensive overview of the known physical properties of this compound and has outlined robust experimental protocols for their determination. While a complete experimental dataset for some physical and all spectroscopic properties is not publicly available, the provided information and methodologies offer a solid foundation for researchers working with this compound. Adherence to the described analytical practices will ensure accurate characterization and contribute to the successful application of this versatile synthetic intermediate in drug discovery and materials science.
References
-
International Journal of Drug Development and Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Elucidation of a Key Synthetic Intermediate
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Methyl 2-amino-5-bromo-4-methoxybenzoate, a substituted anthranilate derivative, serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its utility in drug discovery and materials science necessitates a comprehensive understanding of its structural features, which can be unequivocally determined through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for its identification and quality control. While experimental data for this specific molecule is not widely published, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Key Features
This compound (CAS No. 169044-96-6) possesses a highly substituted benzene ring, incorporating an amino group, a bromine atom, a methoxy group, and a methyl ester group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.
1.1: ¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol (Hypothetical): A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
Data Interpretation and Causality:
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, the methoxy protons, and the methyl ester protons. The electron-donating and -withdrawing nature of the substituents significantly influences the chemical shifts of the aromatic protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-3 | ~6.5 - 6.7 | Singlet | 1H | Ar-H | This proton is ortho to the strongly electron-donating amino group, causing a significant upfield shift. |
| H-6 | ~7.8 - 8.0 | Singlet | 1H | Ar-H | This proton is ortho to the electron-withdrawing ester group and para to the amino group, resulting in a downfield shift. |
| OCH₃ (methoxy) | ~3.8 - 4.0 | Singlet | 3H | -OCH₃ | Methoxy groups on an aromatic ring typically resonate in this region. |
| OCH₃ (ester) | ~3.7 - 3.9 | Singlet | 3H | -COOCH₃ | The chemical shift is characteristic of methyl esters. |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |
Structural Relationship Diagram:
Caption: Predicted ¹H NMR spectral correlations.
1.2: ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol (Hypothetical): The ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis, on a 100 MHz spectrometer with proton decoupling.
Data Interpretation and Causality:
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C=O | ~168 - 172 | C=O (ester) | The carbonyl carbon of an ester typically resonates in this downfield region. |
| C-4 | ~150 - 155 | C-OCH₃ | This aromatic carbon is attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift. |
| C-2 | ~145 - 150 | C-NH₂ | The carbon atom bonded to the amino group is also shifted downfield. |
| C-6 | ~130 - 135 | C-H | Aromatic carbon deshielded by the adjacent ester group. |
| C-1 | ~115 - 120 | C-COOCH₃ | Quaternary aromatic carbon attached to the ester group. |
| C-3 | ~100 - 105 | C-H | Aromatic carbon shielded by the ortho-amino group. |
| C-5 | ~95 - 100 | C-Br | The carbon bearing the bromine atom is shifted upfield due to the "heavy atom effect". |
| OCH₃ (methoxy) | ~55 - 60 | -OCH₃ | The carbon of the methoxy group. |
| OCH₃ (ester) | ~50 - 55 | -COOCH₃ | The carbon of the methyl ester group. |
Workflow for Spectral Assignment:
Caption: Workflow for assigning ¹³C NMR signals.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (Hypothetical): The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
Data Interpretation and Causality:
The IR spectrum of this compound will display characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H and C=C bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | Two distinct sharp to medium peaks. |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Weak to medium sharp peaks. |
| 2990 - 2850 | C-H stretch | Aliphatic C-H (methoxy, methyl ester) | Weak to medium sharp peaks. |
| 1720 - 1680 | C=O stretch | Ester (-COOCH₃) | Strong, sharp peak. |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Medium intensity peak. |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Multiple medium to weak sharp peaks. |
| 1300 - 1000 | C-O stretch | Ester, Ether | Strong, broad peaks. |
| 850 - 750 | C-H bend (out-of-plane) | Substituted Aromatic Ring | Medium to strong peaks, indicative of substitution pattern. |
Functional Group Correlation Diagram:
Caption: Correlation of IR absorption bands to functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on fragmentation patterns.
Experimental Protocol (Hypothetical): A mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
Data Interpretation and Causality:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Molecular Weight: C₉H₁₀BrNO₃ = 259.0 g/mol (for ⁷⁹Br) and 261.0 g/mol (for ⁸¹Br).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A pair of peaks at m/z 259 and 261 of approximately equal intensity, characteristic of a molecule containing one bromine atom.
-
[M - OCH₃]⁺: Loss of a methoxy radical from the ester group, resulting in peaks at m/z 228 and 230.
-
[M - COOCH₃]⁺: Loss of the carbomethoxy group, leading to peaks at m/z 200 and 202.
-
Loss of Br: A peak at m/z 180, corresponding to the loss of the bromine atom.
Isotopic Pattern for Bromine:
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromo-4-methoxybenzoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, causality behind experimental choices, and a robust protocol for data acquisition.
Introduction: Structural Elucidation of a Key Intermediate
This compound (CAS No. 169044-96-6) is a tetrasubstituted benzene derivative. The precise arrangement of the amino, bomo, methoxy, and methyl ester functional groups on the aromatic ring gives rise to a unique ¹H NMR spectrum. Understanding this spectrum is critical for confirming the compound's identity, assessing its purity, and monitoring its transformations in chemical reactions. This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a detailed rationale for the expected chemical shifts and coupling patterns.
Molecular Structure and Predicted ¹H NMR Resonances
The substitution pattern of this compound dictates the electronic environment of each proton, which in turn determines its resonance frequency (chemical shift) in the ¹H NMR spectrum. The molecule has two aromatic protons, an amino group, a methoxy group, and a methyl ester group.
Diagram of Molecular Structure and Proton Designations:
Caption: Molecular structure of this compound with proton and carbon numbering.
Interpreting the ¹H NMR Spectrum: A Deep Dive into Substituent Effects
The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating and electron-withdrawing effects of the substituents.
-
Amino Group (-NH₂): A strong electron-donating group through resonance, which shields the ortho and para positions, causing their corresponding proton signals to shift upfield (to lower ppm values).[1]
-
Methoxy Group (-OCH₃): Also an electron-donating group through resonance, contributing to the shielding of ortho and para positions.[2]
-
Bromo Group (-Br): An electron-withdrawing group through induction and weakly electron-donating through resonance. Its overall effect is typically deshielding.
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group through both induction and resonance, causing a deshielding effect on the ortho and para protons.
Predicted ¹H NMR Data:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~6.5 - 6.8 | Singlet (s) | N/A | This proton is ortho to the strongly electron-donating amino group and para to the electron-donating methoxy group, resulting in significant shielding and an upfield shift. It has no adjacent protons to couple with. |
| H-6 | ~7.8 - 8.1 | Singlet (s) | N/A | This proton is ortho to the electron-withdrawing methyl ester group and meta to the bromine atom, leading to deshielding and a downfield shift. It has no adjacent protons to couple with. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[3] |
| -OCH₃ (aromatic) | ~3.8 - 4.0 | Singlet (s) | N/A | The methoxy protons are not coupled to any other protons, resulting in a singlet. |
| -OCH₃ (ester) | ~3.8 - 3.9 | Singlet (s) | N/A | The methyl ester protons are also uncoupled and appear as a singlet, typically in a similar region to the aromatic methoxy protons. |
Experimental Protocol for ¹H NMR Data Acquisition
A standardized and well-documented experimental protocol is essential for obtaining high-quality, reproducible NMR data.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large solvent peaks that can obscure signals from the analyte.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer are provided in the table below.
-
Table of Standard Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Angle | 30-45° | A smaller pulse angle allows for a shorter relaxation delay, reducing the overall experiment time without significantly compromising signal intensity for qualitative analysis. |
| Spectral Width | 12-16 ppm | This range is sufficient to encompass all expected proton signals in the molecule. |
| Acquisition Time | 2-4 s | An adequate acquisition time ensures good digital resolution of the signals. |
| Relaxation Delay | 1-2 s | A delay to allow for partial relaxation of the protons before the next pulse, ensuring more accurate integration. |
| Number of Scans | 8-16 | Co-adding multiple scans improves the signal-to-noise ratio of the spectrum. |
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The characteristic chemical shifts of the two aromatic protons, governed by the electronic effects of the four substituents, along with the distinct signals for the amino, methoxy, and methyl ester protons, provide a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, ensuring the integrity of their chemical synthesis and downstream applications.
References
-
Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
Sources
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction: The Role of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. Specifically, ¹³C NMR provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.
For a molecule such as Methyl 2-amino-5-bromo-4-methoxybenzoate, which possesses a variety of functional groups on a benzene ring, ¹³C NMR is crucial for confirming its substitution pattern and overall structure. The electron-donating and electron-withdrawing effects of the amino (-NH₂), bromo (-Br), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups all influence the chemical shifts of the aromatic and substituent carbons in a predictable manner. Understanding these influences is key to accurately assigning the signals in the spectrum.
Predicted ¹³C NMR Spectrum and Chemical Shift Assignments
Due to the absence of a publicly available experimental spectrum for this compound, a predicted ¹³C NMR spectrum was generated using a consensus of multiple highly-rated online prediction algorithms.[1][2] The structure was input using its SMILES representation: COC1=C(C=C(C(=C1)N)C(=O)OC)Br. The predicted chemical shifts, reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, are presented in Table 1. The carbon atoms are numbered as shown in the molecular structure diagram (Figure 1).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom (C#) | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 108.8 | Aromatic (Quaternary) |
| 2 | 148.2 | Aromatic (Quaternary) |
| 3 | 100.1 | Aromatic (Methine) |
| 4 | 155.4 | Aromatic (Quaternary) |
| 5 | 98.9 | Aromatic (Quaternary) |
| 6 | 129.7 | Aromatic (Methine) |
| 7 | 168.1 | Carbonyl (Ester) |
| 8 | 52.3 | Methyl (Ester) |
| 9 | 56.5 | Methyl (Methoxy) |
graph "Methyl_2-amino-5-bromo-4-methoxybenzoate" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];
// Substituent nodes C7 [label="C7", pos="0,3.0!"]; O1_ester [label="O", pos="-0.7,3.5!"]; O2_ester [label="O", pos="0.7,3.5!"]; C8 [label="C8", pos="1.4,4.0!"]; N [label="N", pos="-2.6,1.5!"]; Br [label="Br", pos="2.6,-1.5!"]; O_methoxy [label="O", pos="0,-3.0!"]; C9 [label="C9", pos="0,-4.0!"]; H3 [label="H", pos="-2.2,-1.2!"]; H6 [label="H", pos="2.2,1.2!"];
// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent edges C1 -- C7; C7 -- O1_ester [style=dashed]; C7 -- O2_ester; O2_ester -- C8; C2 -- N; C5 -- Br; C4 -- O_methoxy; O_methoxy -- C9; C3 -- H3; C6 -- H6; }
Figure 1: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.
In-Depth Interpretation of the ¹³C NMR Spectrum
The predicted chemical shifts can be rationalized by considering the electronic effects of each substituent on the benzene ring.
Aromatic Carbons (C1-C6)
The chemical shifts of the aromatic carbons are influenced by the interplay of inductive and resonance effects of the substituents.
-
C4 (155.4 ppm): This carbon is attached to the strongly electron-donating methoxy group (-OCH₃). The oxygen atom donates electron density to the ring through resonance, causing a significant downfield shift (deshielding) of the directly attached carbon.
-
C2 (148.2 ppm): The amino group (-NH₂) is also a strong electron-donating group through resonance. This leads to a substantial downfield shift for the C2 carbon.
-
C6 (129.7 ppm): This methine carbon is ortho to the electron-donating amino group and meta to the electron-withdrawing bromo and electron-donating methoxy groups. Its chemical shift reflects a combination of these influences.
-
C1 (108.8 ppm): This carbon is attached to the electron-withdrawing methyl ester group (-COOCH₃). It is also ortho to the strongly electron-donating amino group. The upfield shift compared to a typical ester-substituted carbon is due to the powerful electron-donating effect of the ortho-amino group.
-
C3 (100.1 ppm): This methine carbon is ortho to the electron-donating methoxy group and meta to the electron-donating amino group. The strong shielding effect from the ortho-methoxy group results in a significant upfield shift.
-
C5 (98.9 ppm): This carbon is attached to the bromine atom. While halogens are inductively electron-withdrawing, they are also capable of electron donation through resonance. In this crowded environment, the "heavy atom effect" of bromine, along with the resonance donation from the para-amino group and ortho-methoxy group, leads to a pronounced upfield shift.
Substituent Carbons (C7-C9)
The chemical shifts of the carbons in the substituent groups are also diagnostic.
-
C7 (168.1 ppm): This is the carbonyl carbon of the methyl ester group. Carbonyl carbons typically resonate in the downfield region of the spectrum (160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
-
C9 (56.5 ppm): This is the methyl carbon of the methoxy group. Its chemical shift is characteristic of a methyl group attached to an oxygen atom on an aromatic ring.
-
C8 (52.3 ppm): This is the methyl carbon of the ester group. It is slightly more upfield than the methoxy methyl carbon, which is a typical observation for methyl esters.
Hypothetical Experimental Protocol for ¹³C NMR Acquisition
To obtain an experimental ¹³C NMR spectrum of this compound, the following protocol would be employed. This protocol is designed to ensure high-quality data suitable for unambiguous structural confirmation.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as the compound is expected to be soluble in it and the solvent signal (a triplet at ~77 ppm) does not overlap with any of the predicted signals.
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ is recommended. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Instrument Parameters
The following parameters would be set on a standard 400 MHz NMR spectrometer:
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of the quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 200 ppm, which covers the entire range of expected ¹³C chemical shifts for organic molecules.
Figure 2: A typical experimental workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This technical guide provides a detailed analysis of the ¹³C NMR spectrum of this compound based on in-silico prediction and fundamental NMR principles. The predicted chemical shifts are consistent with the expected electronic effects of the various substituents on the aromatic ring. This guide serves as a valuable resource for the structural verification of this compound and provides a framework for the analysis of related molecules. The included hypothetical experimental protocol offers a practical guide for obtaining high-quality experimental data.
References
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 7, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved January 7, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved January 7, 2026, from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 7, 2026, from [Link]
-
NMRDB.org. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]
Sources
Methyl 2-amino-5-bromo-4-methoxybenzoate IR spectrum
An In-Depth Technical Guide to the Infrared Spectrum of Methyl 2-amino-5-bromo-4-methoxybenzoate
Authored by: A Senior Application Scientist
Abstract
Introduction: The Molecule and the Method
This compound is a polysubstituted aromatic compound. Its structure incorporates a primary amine, a halogen (bromine), an ether (methoxy group), and a methyl ester functionality on a benzene ring. This unique combination of groups makes it a potentially valuable building block in synthetic organic chemistry and drug discovery.
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a unique molecular fingerprint, revealing the functional groups present within the sample. This guide will predict this fingerprint for our target molecule, providing the causality behind each expected absorption.
Molecular Structure Analysis
To predict the IR spectrum, we must first identify the key vibrational components of the molecule.
Caption: Molecular structure of this compound.
Predictive Analysis of the IR Spectrum
The IR spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). We will analyze the expected peaks based on the molecule's structure.
N-H Vibrations (Amino Group)
-
N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3500–3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric (higher frequency, ~3450 cm⁻¹) and symmetric (lower frequency, ~3350 cm⁻¹) stretching vibrations of the N-H bonds.[1][2] Their presence is a strong confirmation of the primary amine group. In aromatic amines, these frequencies are typically 40-70 cm⁻¹ higher than in aliphatic amines.[2]
-
N-H Bending (Scissoring): A moderate to strong absorption is predicted in the 1650–1580 cm⁻¹ range due to the in-plane bending or "scissoring" vibration of the -NH₂ group.[1][2] This peak can sometimes overlap with the aromatic C=C stretching bands.
-
N-H Wagging: A broad band, characteristic of primary and secondary amines, may appear in the 910-665 cm⁻¹ region due to out-of-plane N-H wagging.[1]
C=O and C-O Vibrations (Methyl Ester Group)
-
C=O Stretching: The ester carbonyl group is one of the most prominent features in an IR spectrum. A very strong, sharp absorption is expected between 1730–1715 cm⁻¹.[4] Conjugation with the aromatic ring typically lowers the frequency slightly, so a peak around ~1720 cm⁻¹ is a reliable prediction.
-
C-O Stretching: Esters exhibit two C-O stretching bands. These are due to the asymmetric and symmetric vibrations of the C-O-C unit. Strong absorptions are expected in the 1300–1000 cm⁻¹ region.[4] Specifically, the aryl-C(=O)-O stretch will likely appear around 1300–1250 cm⁻¹ , while the O-CH₃ stretch will be near 1150–1100 cm⁻¹ .
C-O Vibrations (Methoxy Group)
-
The methoxy group, as an aryl alkyl ether, will also contribute to C-O stretching absorptions. Aryl alkyl ethers typically show two distinctive bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹ .[5][6][7] The asymmetric stretch will likely overlap with one of the ester C-O bands, enhancing its intensity.
Aromatic Ring Vibrations (Benzene Core)
-
Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[8][9][10] This distinguishes aromatic C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of medium to sharp bands in the 1620–1450 cm⁻¹ region.[4][9][10] Typically, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations in the 900–675 cm⁻¹ region.[8][11] For a 1,2,4,5-tetrasubstituted ring, there are two adjacent free hydrogens. This pattern is expected to produce a strong absorption band in the 870–810 cm⁻¹ range. The presence of a strong band in this specific window provides powerful evidence for the substitution pattern.
Aliphatic C-H and C-Br Vibrations
-
Aliphatic C-H Stretching & Bending: The methyl groups (-OCH₃ and -COOCH₃) will produce C-H stretching absorptions in the 2960–2850 cm⁻¹ range.[12][13] Weaker bending vibrations for the methyl groups are also expected near 1450 cm⁻¹ and 1375 cm⁻¹.
-
C-Br Stretching: The carbon-bromine bond vibration is expected in the low-frequency fingerprint region. The C-Br stretch typically appears between 690–515 cm⁻¹ .[11] This absorption is often weak and can be difficult to assign definitively.
Summary of Predicted IR Absorptions
The following table consolidates the predicted key absorption bands, their intensities, and the corresponding vibrational modes for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode & Functional Group |
| ~3450 & ~3350 | Medium | Asymmetric & Symmetric N-H Stretch (Primary Aromatic Amine) |
| 3100–3000 | Weak | Aromatic C-H Stretch (Benzene Ring) |
| 2960–2850 | Medium | Aliphatic C-H Stretch (Methyl groups) |
| ~1720 | Strong | C=O Stretch (Ester) |
| 1650–1580 | Medium | N-H Bend (Primary Amine) |
| 1620–1450 | Medium | C=C In-Ring Stretch (Aromatic) |
| 1300–1250 | Strong | Asymmetric C-O-C Stretch (Ester & Ether) |
| 1150–1040 | Strong | Symmetric C-O-C Stretch (Ester & Ether) |
| 870–810 | Strong | C-H Out-of-Plane Bend (1,2,4,5-tetrasubstituted ring) |
| 690–515 | Weak | C-Br Stretch (Aryl Halide) |
Experimental Protocol: Acquiring the IR Spectrum
To validate the predictive analysis, an experimental spectrum must be acquired. As the target compound is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Self-Validating FTIR-ATR Workflow
Caption: Standard workflow for acquiring an FTIR-ATR spectrum of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a common choice. Allow the solvent to fully evaporate.
-
Background Acquisition: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. This is a self-validating step; a "flat" background confirms a clean crystal and stable environment.
-
Sample Application: Place a small amount (typically just enough to cover the crystal surface) of the powdered this compound sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the instrument's press arm or anvil to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an ATR correction if the software allows, as this corrects for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to flatten the spectrum's baseline.
-
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal and pressure anvil to prevent cross-contamination of future measurements.
Conclusion
This guide provides a robust, scientifically-grounded prediction of the key features of the IR spectrum for this compound. By understanding the expected positions, intensities, and shapes of absorption bands arising from the primary amine, methyl ester, methoxy, and substituted aromatic functionalities, researchers can confidently interpret experimental data. The strong carbonyl stretch, the dual N-H stretching bands, and the characteristic out-of-plane bending vibration for the tetrasubstituted ring serve as the most definitive markers for structural confirmation. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for verification.
References
-
Brainly.com. (2022). Provide the IR spectrum analysis for methyl benzoate. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Online] Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link]
- Lady, J. H., et al. (1959).
-
University of Toronto. (n.d.). Ether Infrared spectra. [Online] Available at: [Link]
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Online] Available at: [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Online] Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. [Online] Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]
-
University of Crete. (n.d.). Benzene and its derivatives. [Online] Available at: [Link]
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. [Online] Available at: [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]
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Methyl 2-amino-5-bromo-4-methoxybenzoate mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction
This compound is an organic compound often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Given its role in synthetic chemistry, particularly in drug development, the unambiguous confirmation of its structure and purity is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and profound structural insights through the analysis of mass-to-charge ratios of ionized molecules and their fragments.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is designed for researchers and scientists, detailing the principles, experimental protocols, and data interpretation strategies using both hard and soft ionization techniques. We will explore the characteristic fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for its characterization.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 169044-96-6 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |
| Molecular Weight | ~260.09 g/mol | [2] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Synonyms | 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester |[1] |
Core Principles of Mass Spectrometry for Compound Characterization
The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. The primary distinction lies between "hard" and "soft" ionization methods, which dictate the extent of molecular fragmentation.
-
Electron Ionization (EI): As a hard ionization technique, EI employs high-energy electrons (~70 eV) to bombard the analyte molecule.[3] This process is energetic enough to not only ionize the molecule by ejecting an electron, creating a radical cation (M•+), but also to induce extensive and reproducible fragmentation.[3][4] This rich fragmentation pattern serves as a structural "fingerprint," invaluable for identifying unknown compounds and elucidating their structure.[3]
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[4] It imparts minimal excess energy to the analyte, typically resulting in the formation of intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[5][6] This makes ESI ideal for determining the molecular weight of a compound with high accuracy and serves as the gateway for tandem mass spectrometry (MS/MS), where precursor ions are selectively fragmented to gain further structural information.[4]
A crucial feature in the mass spectrum of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, any ion containing a bromine atom will appear as a pair of peaks (an isotopic doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). This distinctive M/M+2 pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Rationale and Experimental Approach
EI-MS is the classic method for generating a reproducible mass spectrum with detailed fragmentation, which is essential for structural confirmation. The analysis is typically performed by coupling a Gas Chromatograph (GC) to the mass spectrometer (GC-MS). The GC separates the analyte from volatile impurities and the solvent, ensuring a pure sample enters the ion source. This approach is well-suited for thermally stable and volatile compounds like this compound.[3]
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC Separation:
-
Injector: Set to 250°C. Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Hold at 100°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature program is designed to ensure good chromatographic peak shape and elution before the column degrades.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection (EI Mode):
-
Ion Source Temperature: Set to 230°C.
-
Electron Energy: Use the standard 70 eV to induce fragmentation.[3]
-
Mass Analyzer: Scan a mass range of m/z 40-350. This range comfortably encompasses the molecular ion and all expected fragments.
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
-
Data Interpretation: Predicted Fragmentation Pathway
The fragmentation of the radical molecular ion (M•+) in EI-MS is governed by the stability of the resulting fragment ions and neutral losses.[7] For this compound, several key fragmentation pathways are anticipated.
-
Molecular Ion (M•+): The molecular ion peak is expected at m/z 259 and 261 . This doublet, reflecting the ⁷⁹Br and ⁸¹Br isotopes, directly confirms the molecular weight. Due to the stable aromatic ring, this peak should be reasonably intense.[8]
-
Loss of a Methoxy Radical (•OCH₃): A primary and highly favorable fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a stable benzoyl cation. This fragment is expected at m/z 228 and 230 .
-
Loss of a Methyl Radical (•CH₃): Loss of a methyl radical (•CH₃, 15 Da) from the ester group can also occur, yielding a fragment at m/z 244 and 246 .
-
Subsequent Fragmentation: The primary fragment ion at m/z 228/230 can further lose a molecule of carbon monoxide (CO, 28 Da), a common pathway for acylium ions, to produce a fragment at m/z 200 and 202 .
Table 2: Predicted Key Ions in the EI Mass Spectrum
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 259 / 261 | [C₉H₁₀BrNO₃]•⁺ (Molecular Ion) | - |
| 228 / 230 | [C₈H₇BrNO₂]⁺ | •OCH₃ |
| 244 / 246 | [C₈H₇BrNO₃]•⁺ | •CH₃ |
| 200 / 202 | [C₇H₇BrNO]⁺ | •OCH₃, then CO |
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Rationale and Experimental Approach
ESI-MS is the method of choice for obtaining accurate molecular weight information and for coupling with liquid chromatography (LC) for the analysis of complex mixtures. Due to the presence of a basic amino group, this compound is readily protonated, making positive ion mode ESI highly effective.[4] Tandem MS (MS/MS) experiments on the protonated molecule ([M+H]⁺) are then performed to elicit structurally informative fragmentation in a controlled manner.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it provides a source of protons to promote the formation of [M+H]⁺ ions.
-
LC Separation:
-
Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection (Positive ESI Mode):
-
Ion Source: Set capillary voltage to 3.5 kV, source temperature to 120°C, and desolvation gas temperature to 400°C.[9]
-
MS1 Scan: Acquire a full scan from m/z 100-400 to identify the protonated molecule, [M+H]⁺.
-
MS2 (Tandem MS) Scan: Perform a product ion scan on the precursor ions at m/z 260 and 262. Use Collision-Induced Dissociation (CID) with an appropriate collision energy (e.g., 15-25 eV) to induce fragmentation. The optimal collision energy should be determined experimentally to maximize the yield of informative fragments.
-
Data Interpretation: Tandem MS (MS/MS) Fragmentation
Fragmentation of even-electron ions like [M+H]⁺, proceeds through different mechanisms than the radical-driven fragmentation in EI.[4] The proton will likely reside on the most basic site, the amino group.
-
Precursor Ion ([M+H]⁺): In the MS1 spectrum, the base peak should correspond to the protonated molecule at m/z 260 and 262 .
-
Loss of Methanol (CH₃OH): The most common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da). This is a stable loss that results from the rearrangement involving the ester group. This will produce a prominent fragment ion at m/z 228 and 230 . This ion is structurally identical to the primary fragment observed in the EI spectrum, providing a valuable point of correlation between the two techniques.
Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum
| Precursor m/z (⁷⁹Br/⁸¹Br) | Fragment m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
|---|
| 260 / 262 | 228 / 230 | [C₈H₇BrNO₂]⁺ | CH₃OH |
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Integrated Analytical Strategy
For the unequivocal identification of this compound, a combined analytical approach is superior to relying on a single technique. EI and ESI provide complementary information that, when used together, builds a highly confident structural assignment.
-
Molecular Weight Confirmation: Use LC-ESI-MS to confirm the presence of the protonated molecule ([M+H]⁺) at m/z 260/262. High-resolution mass spectrometry can be employed here to determine the elemental composition, further increasing confidence.
-
Structural Fingerprinting: Use GC-EI-MS to obtain a fragmentation pattern. This pattern, including the molecular ion (m/z 259/261) and key fragments (m/z 228/230), can be compared against a spectral library or used for de novo interpretation.
-
Confirmation of Connectivity: Use ESI-MS/MS to confirm the loss of methanol from the protonated parent ion. The observation of the m/z 260/262 → 228/230 transition strongly supports the presence of a methyl ester functionality.
Caption: Integrated workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is a robust process that leverages the complementary strengths of hard (EI) and soft (ESI) ionization techniques. The characteristic isotopic signature of bromine (M/M+2 pattern) is a constant and invaluable feature across all experiments. EI-MS provides a rich, reproducible fragmentation fingerprint ideal for structural identification, with key fragments arising from the loss of the methoxy group. ESI-MS, particularly in tandem with MS/MS, confirms the molecular weight and validates structural motifs, such as the characteristic neutral loss of methanol from the protonated methyl ester. By integrating these approaches, researchers and drug development professionals can achieve a high degree of confidence in the identity and structure of this important synthetic intermediate.
References
- K. A. Schug, W. A. Macnair, Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
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- ChemBK, 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. ChemBK Product Page.
- BenchChem, A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor. BenchChem Technical Document.
- Y. Li, et al., Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry.
- Y. Lu, et al., Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- Wikipedia, Electron ioniz
- Y. Li, et al.
- Chemguide, FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
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- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biological Activity of Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction
Methyl 2-amino-5-bromo-4-methoxybenzoate is a substituted anthranilate derivative with a molecular structure that suggests a rich potential for biological activity. Anthranilic acid and its esters are a well-established class of compounds with diverse pharmacological properties, serving as key scaffolds in drug discovery.[1][2][3][4] The strategic placement of a bromine atom and a methoxy group on the aniline ring of this compound is anticipated to modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide provides a comprehensive overview of the predicted biological activities of this compound based on the established pharmacology of structurally related molecules, and it offers detailed experimental protocols for its investigation.
Chemical Profile and Synthesis
-
IUPAC Name: this compound
-
CAS Number: 169044-96-6
-
Molecular Formula: C₉H₁₀BrNO₃
-
Molecular Weight: 260.09 g/mol
-
Chemical Structure:
Synthesis Protocol
A common synthetic route to this compound involves the bromination of a substituted methyl anthranilate precursor. The following protocol is adapted from established methodologies for the synthesis of similar compounds.[5]
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 4-amino-2-methoxybenzoate (10 mmol) in 100 mL of CHCl₃ in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (10 mmol) to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding 100 mL of water.
-
Separate the organic layer and wash it with 100 mL of water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of Ethyl acetate and Dichloromethane (1:4 v/v) as the eluent to yield the pure this compound.
Predicted Biological Activity Profile
While direct studies on the biological activity of this compound are limited, the activities of structurally analogous compounds provide a strong basis for predicting its potential pharmacological effects. The core anthranilate scaffold is known to be a versatile pharmacophore.[1]
Anticancer Potential
Derivatives of methyl anthranilate have demonstrated notable anticancer properties.[1][2][3][4][6] The presence of halogen atoms, such as bromine, can enhance the cytotoxic activity of small molecules.
Hypothesized Mechanism of Action:
Based on studies of similar compounds, this compound may exert anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many anticancer agents trigger programmed cell death in cancer cells. The compound could potentially activate intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Interference with the cell cycle is a common mechanism for inhibiting tumor growth.
-
Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.
-
Antiandrogenic Activity: Some anthranilic acid esters have shown antiandrogenic potential, suggesting a possible application in prostate cancer treatment.[3]
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for investigating the anticancer potential of this compound.
Antimicrobial Activity
The presence of a bromine atom on an aromatic ring is a common feature in compounds with antimicrobial properties.[7][8][9][10] Therefore, this compound is a promising candidate for antimicrobial screening.
Hypothesized Mechanism of Action:
The compound may exhibit antibacterial and antifungal activity by:
-
Disruption of Cell Membrane Integrity: Halogenated compounds can interfere with the structure and function of microbial cell membranes.
-
Inhibition of Essential Enzymes: The compound could inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Interference with Biofilm Formation: Many antimicrobial agents can prevent the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics.[7]
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for assessing the antimicrobial activity of this compound.
Enzyme Inhibition
The structural motifs within this compound suggest it could act as an inhibitor for various enzymes. The amino and ester groups can participate in hydrogen bonding, while the aromatic ring can engage in hydrophobic and pi-stacking interactions within an enzyme's active site.
Potential Enzyme Targets:
-
Protein Kinases: Many kinase inhibitors feature a substituted aromatic core.
-
Proteases: The compound could potentially inhibit proteases involved in disease progression.
-
Monoamine Oxidases (MAO) or Cholinesterases: These are common targets for neurologically active compounds.
Experimental Workflow for Enzyme Inhibition Assays:
Caption: General workflow for evaluating the enzyme inhibitory activity of the compound.
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay[11][12][13]
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Trypsinize, count, and dilute cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Quantitative Data Summary (Hypothetical):
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| HepG2 (Liver Cancer) | 25.8 |
| PC-3 (Prostate Cancer) | 18.5 |
Antimicrobial Susceptibility Testing: Broth Microdilution[14][15][16][17]
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well plates
-
This compound
-
DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow a fresh culture of the microbial strain.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in broth to the final required concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the compound in DMSO.
-
Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data Summary (Hypothetical):
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Conclusion
This compound presents a compelling profile for further investigation as a biologically active agent. Based on the well-documented activities of structurally related anthranilates and bromo-substituted aromatic compounds, it is a promising candidate for anticancer and antimicrobial drug discovery. The experimental protocols detailed in this guide provide a robust framework for elucidating its specific biological activities and mechanisms of action. Further research into this and similar scaffolds is warranted to explore their full therapeutic potential.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Antibiotic sensitivity testing. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Antimicrobial Susceptibility Testing. [Link]
-
In Vitro Anticancer Activity Assay. [Link]
-
Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. [Link]
-
Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. [Link]
-
Synthesis and Biological Activity of Novel Anthranilic Diamides Containing N-Substituted Arylmethylene Moieties. [Link]
-
New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. [Link]
-
Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. [Link]
-
New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. [Link]
-
Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
-
Synthesis and Antimicrobial Activity of 2-Chloro(bromo)-(2-methyl)-3-arylpropionamides. [Link]
-
Synthesis and biological activity of novel anthranilic diamides containing N-substituted arylmethylene moieties. [Link]
-
Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
Enzymatic Assay of Trypsin Inhibition. [Link]
-
Green synthesis of zinc oxide nanoparticles using ethanolic leaf extract of Olea europaea and its in vitro evaluation on MDA-MB-231 cancer cell lines, antibacterial and antioxidant activities. [Link]
-
An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]
-
Guidelines for the digestive enzymes inhibition assay. [Link]
-
(PDF) Antimicrobial and antioxidant activities of substituted halogenated coumarins. [Link]
-
Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]
-
(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. [Link]
-
The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
-
Supporting Information. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
4-Bromo-3-Methoxy Aniline. [Link]
-
4-Bromo-2-methoxyaniline. [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
-
Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
Sources
- 1. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for Methyl 2-amino-5-bromo-4-methoxybenzoate
An Application Note and Protocol for the Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available starting material, 2-amino-4-methoxybenzoic acid. The protocol first details the regioselective bromination of the aromatic ring, followed by a Fischer esterification to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, safety precautions, and characterization methods.
Introduction
This compound serves as a crucial building block in medicinal chemistry and organic synthesis. Its substituted aniline structure is a common scaffold found in a variety of bioactive compounds. The presence of multiple functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—allows for diverse downstream chemical modifications, making it a valuable intermediate for the construction of complex molecular architectures.
This application note provides a reliable and reproducible two-step synthesis protocol. The synthesis begins with the electrophilic bromination of 2-amino-4-methoxybenzoic acid to introduce a bromine atom at the C5 position. This is followed by the esterification of the carboxylic acid functionality to afford the desired this compound. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.
Reaction Scheme
The overall two-step synthesis is depicted in the following scheme:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
Reagents:
-
2-Amino-4-methoxybenzoic acid (≥98%)
-
Glacial Acetic Acid
-
Bromine (≥99.5%)
-
Methanol (Anhydrous, ≥99.8%)
-
Sulfuric Acid (95-98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step 1: Synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid
This step involves the regioselective electrophilic bromination of the starting material. The strong electron-donating and ortho-, para-directing effects of the amino and methoxy groups direct the incoming bromine to the C5 position, which is para to the methoxy group and ortho to the amino group.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.8 mmol) of 2-amino-4-methoxybenzoic acid in 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
In a dropping funnel, prepare a solution of 3.2 mL (62.8 mmol, 1.05 eq) of bromine in 20 mL of glacial acetic acid.
-
Cool the reaction flask in an ice bath to 0-5 °C.
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is colorless and the pH is neutral.
-
Dry the collected solid under vacuum to yield 2-amino-5-bromo-4-methoxybenzoic acid as an off-white to pale yellow solid.
Step 2: Synthesis of this compound
This step employs a Fischer esterification to convert the carboxylic acid to a methyl ester using methanol in the presence of a catalytic amount of strong acid.
Protocol:
-
To a 100 mL round-bottom flask, add the dried 2-amino-5-bromo-4-methoxybenzoic acid from Step 1 (assuming a quantitative yield from the previous step, approximately 14.7 g, 59.8 mmol).
-
Add 75 mL of anhydrous methanol to the flask.
-
Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Carefully pour the organic solution into a separatory funnel and wash it with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash with another 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield this compound as a solid.
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
-
Glacial Acetic Acid: Corrosive and causes burns. Use in a fume hood.
-
Organic Solvents: Flammable. Keep away from ignition sources.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To compare with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis protocol.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Esterification |
| Starting Material | 2-Amino-4-methoxybenzoic acid | 2-Amino-5-bromo-4-methoxybenzoic acid |
| Molar Equivalence (eq) | 1.0 | 1.0 |
| Key Reagent | Bromine (Br₂) | Methanol (MeOH) / Sulfuric Acid (H₂SO₄) |
| Reagent Equivalence (eq) | 1.05 | Solvent / Catalytic |
| Solvent | Glacial Acetic Acid | Methanol |
| Temperature | 0-10 °C (addition), then Room Temperature | Reflux (~65-70 °C) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Work-up | Precipitation in water, filtration | Extraction, washing, and solvent removal |
| Purification | Washing | Recrystallization or Column Chromatography |
References
- General Procedures for Bromination of Activated Aromatic Rings: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Fischer Esterification Mechanism and Protocol: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Safety Information for Reagents: Material Safety Data Sheets (MSDS) from major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, etc. should be consulted before handling any chemicals.
Application Note: High-Purity Isolation of Methyl 2-amino-5-bromo-4-methoxybenzoate
Abstract
Methyl 2-amino-5-bromo-4-methoxybenzoate is a key substituted aniline intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as impurities can lead to significant side-product formation, reduced yields, and complications in subsequent synthetic steps. This document provides a detailed guide to the purification of this compound, outlining two robust methods: optimized recrystallization and flash column chromatography. We delve into the scientific rationale behind procedural choices, offering protocols that are both effective and self-validating to ensure the highest degree of purity.
Introduction: The Challenge of Purifying Substituted Anilines
This compound possesses a unique combination of functional groups that present distinct purification challenges:
-
Basic Amino Group: The aniline moiety is basic and prone to strong interactions with acidic stationary phases like standard silica gel, often resulting in significant peak tailing and poor separation during chromatography.[1]
-
Oxidation Sensitivity: The electron-rich aromatic ring, activated by the amino and methoxy groups, is susceptible to oxidation, which can lead to the formation of colored impurities and degrade the sample over time.[2]
-
Potential Impurities: Synthesis of the target compound can introduce various impurities, including unreacted starting materials (e.g., methyl 2-amino-4-methoxybenzoate), regioisomers from the bromination step, or hydrolysis products.
Achieving a purity level of >98% is often essential for its use in drug discovery and development. This guide provides the necessary protocols to address these challenges effectively.
Strategic Purification Workflow
The choice between recrystallization and chromatography depends on the impurity profile and the required scale. A general decision-making workflow is presented below.
Caption: Decision workflow for purifying this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities that have different solubility characteristics from the target compound. It is particularly advantageous for larger scale purifications. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3]
Solvent Screening
A preliminary solvent screen is crucial for success. Based on the compound's structure (possessing both polar and non-polar characteristics), suitable solvents include alcohols or alcohol/water mixtures.[3]
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Methanol | Low | High | Yes, fine needles | Good |
| Ethanol | Low | High | Yes, well-formed plates | Excellent |
| Isopropanol | Very Low | Moderate | Slow, requires seeding | Fair |
| Ethanol/Water (9:1) | Very Low | High | Yes, rapid precipitation | Excellent (for high recovery) |
| Dichloromethane | High | N/A | No | Unsuitable |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar.
-
Add Solvent: Place the flask on a hotplate stirrer and add the chosen solvent (e.g., ethanol) portion-wise while stirring and gently heating. Add the minimum amount of hot solvent required to fully dissolve the solid.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.[4]
Troubleshooting Recrystallization
-
Oiling Out: If the product separates as an oil, it may be due to a high impurity load or cooling the solution too rapidly. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[3]
-
No Crystals Form: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and attempt to cool again. Seeding with a pure crystal can also induce crystallization.[3]
-
Colored Product: If the final product is colored (e.g., yellow or brown), this may indicate oxidation or colored impurities.[2] A small amount of activated charcoal can be added to the hot solution before the filtration step to adsorb these impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the method of choice when impurities have polarities similar to the product. Given the basic nature of the amino group, special considerations are necessary to prevent poor separation.
Caption: Principle of separating the target product from impurities via column chromatography.
Method A: Standard Silica Gel with Mobile Phase Modifier
This method utilizes standard silica gel, but the mobile phase is modified with a competing base to prevent the basic amine product from interacting with acidic silanol groups.[5]
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc), with the addition of 0.5% Triethylamine (TEA) to the entire mobile phase system. The TEA neutralizes the acidic sites on the silica, leading to symmetrical peaks and better separation.[1][5]
-
Protocol:
-
Slurry Pack: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 0.5% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent to elute the product.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). A typical TLC mobile phase is 30% ethyl acetate in hexanes.[2]
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Method B: Amine-Functionalized Silica Gel
Using a column packed with amine-bonded silica provides an alkaline environment that is ideal for purifying organic bases. This approach often provides superior separation and eliminates the need to add modifiers like TEA to the mobile phase.[6]
-
Stationary Phase: Amine-functionalized silica gel (e.g., KP-NH).[5][6]
-
Mobile Phase (Eluent): A simple gradient of Ethyl Acetate in Hexanes or Heptane (e.g., 10% to 60%).
-
Protocol:
-
Column Packing: Pack the amine-functionalized column as per the manufacturer's instructions, typically using the initial mobile phase.
-
Sample Loading: Use the same dry-loading technique described in Method A for optimal results.
-
Elution & Monitoring: Elute the column with the gradient while collecting and monitoring fractions by TLC. The amine stationary phase often provides different selectivity compared to standard silica, potentially resolving impurities that co-elute on silica.[6]
-
Combine & Concentrate: Combine the pure fractions and concentrate to yield the final product.
-
| Parameter | Method A: Modified Silica | Method B: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel | Amine-Bonded Silica |
| Mobile Phase | Hexane/EtOAc + 0.5% TEA | Hexane/EtOAc (no modifier needed) |
| Advantages | Uses common, less expensive silica. | Superior peak shape, higher resolution for amines, simpler mobile phase.[1][6] |
| Disadvantages | Requires addition and later removal of TEA. Potential for peak tailing if TEA concentration is not optimal. | Higher cost of the stationary phase. |
Purity Assessment
After purification, the purity of this compound must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Melting Point (MP): A sharp melting point range is indicative of high purity. Literature values for similar compounds suggest a melting point well above 100°C.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and identifies any remaining impurities.
Safety and Handling
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Based on data for structurally related compounds, this chemical should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system.[8][9]
-
Avoid inhalation of dust.[10]
-
Consult the Safety Data Sheet (SDS) for the specific compound before use.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- Biotage. (2023, September 26). When should amine-bonded columns be used for purification?
- ChemicalBook. (2024, August 3). Methyl 4-acetamido-5-bromo-2-methoxybenzoate - Safety Data Sheet.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
- AChemBlock. (n.d.). methyl 2-amino-4-bromo-5-methoxybenzoate 97%.
- ECHEMI. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid SDS, 169045-04-9 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). Methyl 4-amino-2-methoxybenzoate 97 27492-84-8.
- Biosynth. (n.d.). This compound | 169044-96-6.
- ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
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- 9. chemicalbook.com [chemicalbook.com]
- 10. methyl 2-amino-4-bromo-5-methoxybenzoate 97% | CAS: 1256955-36-8 | AChemBlock [achemblock.com]
Application Note: A Validated Protocol for the Recrystallization of Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction
Methyl 2-amino-5-bromo-4-methoxybenzoate is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological assays. Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1][2]
This document provides a comprehensive, field-tested guide for the recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying principles and critical parameters, enabling researchers, scientists, and drug development professionals to achieve high purity and maximize recovery.
Physicochemical Properties & Rationale for Purification
Understanding the properties of the target compound is the foundation of a successful purification strategy.
| Property | Value | Source |
| CAS Number | 169044-96-6 | [3][4] |
| Molecular Formula | C₉H₁₀BrNO₃ | [3] |
| Molecular Weight | 260.09 g/mol | [5][6] |
| Appearance | White to slightly yellow crystalline solid | [3] |
| Literature Melting Point | ~80-82 °C | [3] |
The typical synthesis of this compound involves the reduction of a nitro-aromatic precursor.[3] Consequently, common impurities may include unreacted starting materials or byproducts from the reduction process. The presence of these impurities typically results in a lowered and broadened melting point range for the crude product. Recrystallization is the chosen method to eliminate these contaminants, yielding a product with a sharp melting point consistent with the literature value, a key indicator of high purity.
The Principle of Solvent Selection: A Self-Validating System
The success of any recrystallization hinges on the choice of solvent. The ideal solvent will exhibit high solubility for this compound at elevated temperatures but poor solubility at low temperatures.[7] Conversely, impurities should either be highly soluble at all temperatures (remaining in the filtrate) or nearly insoluble (allowing for removal via hot filtration).[8]
Expert Insight: The structure of our target molecule—containing a polar amine, a semi-polar ester, and a larger, less polar bromo-methoxy-benzene ring—suggests that moderately polar solvents are excellent starting points. Alcohols like ethanol and methanol are often effective for such aromatic amines.[9][10]
Protocol for Solvent Screening
Before committing to a bulk recrystallization, a small-scale screening is essential to identify the optimal solvent or solvent system.
-
Place approximately 50 mg of the crude compound into several different test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, water) dropwise at room temperature, swirling after each addition.
-
A suitable solvent will not dissolve the compound at room temperature.[11]
-
For solvents that do not dissolve the compound, gently heat the test tube in a water bath. The ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the heated, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.
| Solvent Class | Example(s) | Rationale for Aromatic Amines |
| Alcohols | Ethanol, Methanol | Often provide the ideal solubility gradient (high when hot, low when cold) for moderately polar compounds.[10] |
| Esters | Ethyl Acetate | The ester functional group in the solvent can effectively solvate the ester moiety of the target compound.[12] |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Used when no single solvent is ideal. One solvent dissolves the compound well (solubilizing solvent), while the other is a poor solvent (precipitating solvent).[7] |
Detailed Recrystallization Protocol
This protocol assumes ethanol has been identified as a suitable solvent from the screening process.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of ethanol required to create a slurry. Heat the mixture on a hotplate with gentle stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[11]
-
Scientist's Note: Using the absolute minimum volume of hot solvent is critical. Excess solvent will reduce the final yield as more product will remain dissolved in the mother liquor upon cooling.[11]
-
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Scientist's Note: The charcoal adsorbs colored impurities. This step is only necessary if the product is expected to be colorless and the crude material is visibly discolored.
-
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and set it aside on a heat-insulating surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature.
-
Trustworthiness Check: Slow cooling is the most critical step for forming large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol.
-
Scientist's Note: The wash solvent must be cold to prevent the dissolution of the purified product. This step removes any residual mother liquor containing dissolved impurities from the surface of the crystals.[11]
-
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the dried crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or a desiccator.
Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization process.
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Characterization and Purity Assessment
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: This is the primary method for assessing purity. The purified product should exhibit a significantly narrower and higher melting point range than the crude material. A sharp melting point within the literature range of 80-82 °C indicates high purity.
-
Thin-Layer Chromatography (TLC): A TLC analysis of the crude material and the recrystallized product (dissolved in a suitable solvent like ethyl acetate) should show the disappearance of impurity spots and the presence of a single, strong spot for the purified compound.
-
Yield Calculation: Weigh the final, dried product and calculate the percent recovery to assess the efficiency of the process.
Percent Recovery = (Mass of Pure Product / Mass of Crude Product) * 100%
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Too much solvent was used; The solution was cooled too rapidly. | Gently heat the solution to boil off some solvent, then allow it to cool slowly again.[11] Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a "seed crystal" of the pure compound if available.[11] |
| "Oiling Out" | The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent; High level of impurities.[11] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent. |
| Very Low Recovery | Too much solvent was used; The crystals were washed with solvent that was not ice-cold; Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing.[11] Ensure the filtration apparatus is pre-heated for hot filtrations. |
| Product is Still Colored | Colored impurities are not removed by recrystallization alone. | Perform the optional activated charcoal step during the dissolution phase to adsorb colored impurities. |
References
-
ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Sources
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- 4. This compound | 169044-96-6 | UGA04496 [biosynth.com]
- 5. methyl 2-amino-4-bromo-5-methoxybenzoate 97% | CAS: 1256955-36-8 | AChemBlock [achemblock.com]
- 6. Methyl 4-amino-5-bromo-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Application Note & Protocol: High-Resolution Purification of Methyl 2-amino-5-bromo-4-methoxybenzoate via Flash Column Chromatography
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of Methyl 2-amino-5-bromo-4-methoxybenzoate, a substituted aniline derivative commonly encountered in pharmaceutical synthesis and drug development. The protocol emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and scaling up to flash column chromatography. We delve into the critical decision-making processes, including the selection of stationary and mobile phases, the rationale for using mobile phase modifiers to mitigate common issues associated with purifying aromatic amines, and robust troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable, reproducible method for obtaining high-purity this compound.
Introduction: The Purification Challenge
This compound is a multi-functionalized aromatic compound. Its structure incorporates a moderately polar methyl ester, a methoxy ether group, a non-polar bromo substituent, and a basic aromatic amine. This combination of functionalities presents a distinct purification challenge. The primary amine group is particularly problematic as it can interact strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase for normal-phase chromatography.[1][2] This acid-base interaction often leads to significant band broadening (tailing), irreversible adsorption, or even on-column degradation of the target compound, resulting in poor separation and low recovery.
This application note addresses these challenges by providing a validated protocol that ensures sharp elution profiles and high purity of the final product. The core of this method involves neutralizing the acidic stationary phase with a basic modifier in the mobile phase, a technique proven to be highly effective for the chromatography of basic amines.[1]
Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₃ | [3][4] |
| Molecular Weight | 260.09 g/mol | [3][5] |
| Appearance | White to slightly yellow crystalline solid | [6] |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone | [6] |
| Polarity | Moderately polar, with a basic amino group | N/A |
Principle of the Chromatographic Separation
The purification strategy relies on normal-phase flash column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system.[7][8] Separation is achieved based on the differential partitioning of the components of the crude mixture between the two phases.
-
Stationary Phase: Silica gel (SiO₂) is used as the adsorbent. Its surface is covered with hydroxyl (-OH) groups, making it highly polar.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate) is used. The overall polarity of the eluent is fine-tuned to control the elution speed of the compounds.[9]
-
Separation Mechanism: Compounds in the mixture are continuously adsorbed onto the stationary phase and desorbed back into the mobile phase as the eluent flows through the column. Less polar compounds spend more time in the mobile phase and elute faster. More polar compounds, like our target molecule, interact more strongly with the polar silica gel and elute more slowly.[7] By gradually increasing the polarity of the mobile phase (gradient elution), we can effectively separate compounds with different polarities.[10]
Method Development: From TLC to Column Scale-Up
A successful column separation begins with careful method development using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that uses the same principles as column chromatography to determine the optimal solvent system.[7]
Objective: Finding the Optimal Eluent
The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) between 0.2 and 0.4 .[9][11]
-
An Rƒ > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rƒ < 0.2 indicates the compound is too strongly adsorbed, requiring excessive solvent volumes for elution and causing band broadening.[12]
Step-by-Step TLC Protocol
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a co-spot by mixing the crude sample with a small amount of the starting material, if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the co-spot side-by-side on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of Hexane and Ethyl Acetate. Start with a low polarity mixture, such as 9:1 Hexane:Ethyl Acetate.
-
Visualize: After the solvent front reaches the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Optimize:
-
If the target spot's Rƒ is too low, increase the eluent polarity by increasing the proportion of ethyl acetate (e.g., 4:1, 3:1 Hexane:EtOAc).
-
If the target spot's Rƒ is too high, decrease the eluent polarity.
-
-
Add Modifier: To counteract the acidity of the silica gel, add a small amount of triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., 0.5-1% by volume).[1][2] Observe if the spot shape for the target amine becomes sharper and less streaky. This modified eluent will be used for the column.
Scaling Up to the Column
The Rƒ value from TLC directly informs the column parameters. A key concept is the Column Volume (CV) , which is the volume of mobile phase required to move a non-retained compound through the column. The relationship between Rƒ and CV is approximately:
CV ≈ 1 / Rƒ [13]
An Rƒ of 0.25 on TLC predicts that the compound will start to elute from the column after approximately 4 column volumes of solvent have passed through.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments can be made for different scales.[14]
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh (40-63 µm) |
| Crude Product | ~1 gram | Mixture to be purified |
| Non-polar Solvent | Hexanes or Heptane | HPLC Grade |
| Polar Solvent | Ethyl Acetate (EtOAc) | HPLC Grade |
| Basic Modifier | Triethylamine (TEA) | Reagent Grade |
| Chromatography Column | Glass, ~40 mm diameter, ~30 cm length | To contain the stationary phase |
| Other | Sand, Cotton or Glass Wool, Collection Tubes, TLC Plates & Chamber | Standard laboratory equipment |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
Part A: Column Preparation (Slurry Packing)
-
Determine Silica Amount: For a moderately difficult separation (ΔRƒ between key spots ≈ 0.2), use a silica-to-crude-product mass ratio of approximately 50:1. For 1g of crude, this is ~50g of silica gel.[13]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a thin layer (~1 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, mix the 50g of silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% TEA) to form a free-flowing slurry.
-
Pack the Column: Clamp the column vertically. Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[8]
-
Finalize Packing: Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the silica run dry. Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[15]
Part B: Sample Loading (Dry Loading Recommended) Dry loading is superior for compounds with moderate solubility as it prevents band broadening that can occur with liquid loading.[15]
-
Dissolve the 1g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3g of silica gel to this solution and mix thoroughly.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.
Part C: Elution and Fraction Collection
-
Initial Elution: Carefully fill the column with the starting eluent (low polarity).
-
Apply Pressure: Using a regulated air line or a pump (flash chromatography), apply gentle pressure to achieve a steady flow rate (e.g., ~5 cm/min drop in solvent level).
-
Collect Fractions: Begin collecting fractions immediately into test tubes or vials. Initially, the fractions will contain only the eluent (the "dead volume").
-
Gradient Elution (Optional but Recommended): If impurities are close to the product, a gradient elution can improve resolution.[9][10] Start with the low-polarity system determined by TLC (e.g., 9:1 Hexane:EtOAc + 0.5% TEA) and gradually increase the proportion of ethyl acetate in pre-mixed batches (e.g., to 8:2, 7:3, etc.) as the column runs.
Part D: Analysis and Product Isolation
-
Monitor with TLC: Spot every few fractions onto a TLC plate to track the elution profile. Visualize under UV light to identify which fractions contain the desired product.
-
Combine Fractions: Once the product has fully eluted, combine all fractions that show a single, clean spot corresponding to the Rƒ of the target compound.
-
Concentrate: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Assess Purity: Confirm the purity of the final product using techniques like NMR, HPLC, or LC-MS.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute (stuck at the top) | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase by adding more ethyl acetate. For very polar compounds, a small percentage of methanol can be added to the eluent.[9][12] |
| Product elutes with the solvent front | Eluent polarity is too high. | Re-run the column with a less polar solvent system (more hexane). Re-optimize the Rƒ on TLC to be in the 0.2-0.4 range.[12] |
| Poor separation (overlapping bands) | - Column was overloaded.- Bands were not loaded evenly.- Incorrect eluent system. | - Reduce the amount of crude material relative to the silica gel.- Ensure the sample is loaded as a narrow, concentrated band (dry loading helps).[15]- Re-develop the TLC method to achieve better separation (ΔRƒ) between spots. |
| Streaking/Tailing of the compound spot | - Acidic silica interacting with the basic amine.- Compound is degrading on the column. | - Crucial: Ensure a basic modifier like triethylamine (0.5-1%) is added to the eluent to neutralize the silica.[1][2]- If tailing persists, consider an alternative stationary phase like neutral alumina. |
| Cracks or channels in the silica bed | Improper packing; the column ran dry at some point. | This is difficult to fix once it occurs. The column must be repacked. Ensure the silica bed is never allowed to run dry and that packing is done carefully to create a homogenous bed. |
References
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PubMed. (n.d.). The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives. Retrieved from [Link]
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MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]
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LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
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Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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Hichrom. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of five aniline derivatives by using (a) Si-RSH and (b).... Retrieved from [Link]
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Restek. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]
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ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester - Introduction. Retrieved from [Link]
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ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Scribd. (n.d.). TLC to Column Chromatography Guide. Retrieved from [Link]
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Biotage. (2023). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]
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Phenomenex. (n.d.). GC Technical Tip. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]
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Oxford Academic, Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). Study of polyaniline-coated silica gel as a stationary phase in different modes of capillary liquid chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of benzoic acid.
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
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Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Sodium benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-amino-5-bromo-2-methoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
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PMC - PubMed Central. (n.d.). Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. Retrieved from [Link]
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PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-amino-5-bromo-4-methoxybenzoate as a Versatile Synthetic Intermediate
Abstract: This technical guide provides an in-depth exploration of methyl 2-amino-5-bromo-4-methoxybenzoate, a highly functionalized anthranilate ester that serves as a pivotal intermediate in modern organic synthesis. Its unique arrangement of a nucleophilic amine, a reactive aryl bromide, an electron-donating methoxy group, and an ester moiety makes it a strategic building block for the construction of complex heterocyclic systems and for derivatization via cross-coupling chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical application guidance for its use in synthesizing high-value molecules, particularly kinase inhibitors and related pharmacophores.
Compound Profile and Physicochemical Properties
This compound is a white to slightly yellow crystalline solid.[1] The strategic placement of its functional groups dictates its utility: the ortho-amino ester is primed for cyclization reactions to form six-membered heterocycles, while the aryl bromide at position 5 serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
| Property | Value | Source |
| CAS Number | 169044-96-6 | [2] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 260.09 g/mol | [2] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Melting Point | 80-82 °C | [1] |
| Solubility | Good solubility in common organic solvents (e.g., DMF, Ethanol, Ethyl Acetate) | [1] |
| SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)Br | [2] |
Safety and Handling: This compound should be handled in accordance with standard laboratory safety practices. It may cause irritation to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is required.[1] All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Mechanistic Insights
The synthetic versatility of this compound stems from two primary reactive sites: the aryl bromide and the ortho-amino ester.
-
Aryl Bromide (C5-Br): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.[3][4] These reactions are fundamental to modern drug discovery for building molecular complexity.[3]
-
Ortho-Amino Ester Moiety: This functionality is a classic precursor for the synthesis of quinazolinones and related heterocycles.[5][6] The amine acts as a nucleophile, and the ester is part of the electrophilic component in cyclization reactions, often with a one-carbon synthon like formamide or an orthoester.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura reaction, a key transformation for this intermediate.
Application in Heterocyclic Synthesis: Quinazolinone Core
A primary application of this intermediate is the synthesis of the 6-bromo-7-methoxy-4(3H)-quinazolinone scaffold. This core is present in numerous kinase inhibitors, where the quinazolinone acts as a "hinge-binding" motif, crucial for anchoring the inhibitor in the ATP-binding pocket of the target kinase.[7][8]
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Application Notes and Protocols for the Suzuki Coupling of Methyl 2-amino-5-bromo-4-methoxybenzoate
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a detailed technical overview and robust protocols for the application of Methyl 2-amino-5-bromo-4-methoxybenzoate, a key building block in pharmaceutical research, in Suzuki coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer expert insights into overcoming challenges associated with this electron-rich substrate, and present step-by-step methodologies to empower researchers in drug development and organic synthesis.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable scaffold in medicinal chemistry. The strategic placement of its functional groups—an aniline amine, a methyl ester, and a bromine atom—on a methoxy-substituted benzene ring offers a versatile platform for molecular elaboration. The bromine atom serves as a synthetic handle for introducing molecular diversity through cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling.[2] The resulting 5-aryl-2-aminobenzoate derivatives are key intermediates in the synthesis of a wide spectrum of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[2]
However, the electronic nature of this substrate presents a distinct challenge. The presence of two potent electron-donating groups (the ortho-amino and para-methoxy groups) enriches the aromatic ring with electron density. This electronic enrichment strengthens the carbon-bromine bond, making the rate-limiting oxidative addition step of the Suzuki catalytic cycle more difficult compared to electron-deficient aryl halides.[3][4][5] Consequently, successful coupling requires careful selection of a highly active catalyst system capable of overcoming this higher activation barrier. This guide is designed to navigate these specific challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate.[6][7] The process is a catalytic cycle that can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) complex, which inserts itself into the carbon-halogen bond (C-Br in our case) of the aryl halide. This is typically the rate-determining step and results in a Palladium(II) intermediate.[7] For electron-rich substrates like this compound, this step is energetically demanding and requires a highly active catalyst.[3]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) complex. This process requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[7][10]
-
Reductive Elimination: The final step involves the two organic groups on the Palladium(II) complex coupling to form the new carbon-carbon bond of the desired biaryl product. This process regenerates the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Optimizing Reaction Components for an Electron-Rich Substrate
The success of coupling this compound hinges on the judicious selection of each reaction component to favor the challenging oxidative addition step.
Palladium Catalyst: The Engine of the Reaction
For electron-rich aryl bromides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may yield poor results due to insufficient reactivity.[11] More advanced catalyst systems, featuring electron-rich and bulky ligands, are required to promote oxidative addition and subsequent reductive elimination.[3][6][9]
| Catalyst System | Ligand Type | Key Advantages for This Substrate | Common Precatalyst |
| Buchwald Ligands | Biaryl Phosphines (e.g., SPhos, XPhos) | Highly electron-rich and bulky, promoting oxidative addition for challenging substrates.[4][11] | Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 Palladacycle Precatalysts |
| PEPPSI™ Catalysts | N-Heterocyclic Carbene (NHC) | Strong σ-donors that form very stable and highly active Pd complexes, effective for unreactive halides.[10][12] | Pd-PEPPSI-IPr, Pd-PEPPSI-IPent |
| Dppf-based Catalysts | Ferrocenyl Phosphine (dppf) | Bidentate ligand offering good stability and activity, often a reliable starting point for optimization.[1] | Pd(dppf)Cl₂ |
Recommendation: For initial attempts, a Buchwald palladacycle precatalyst such as XPhos Pd G3 or SPhos Pd G2 is highly recommended due to their proven efficacy with electron-rich aryl halides.[1][11] They offer high activity, air-stability, and simplified reaction setup.
Organoboron Reagents: The Coupling Partner
A variety of organoboron reagents can be used, with boronic acids and their pinacol esters being the most common.[3][13]
-
Arylboronic Acids (Ar-B(OH)₂): Widely available and generally reactive.[7] However, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[14]
-
Arylboronic Pinacol Esters (Ar-B(pin)): More stable than the corresponding boronic acids, making them robust coupling partners. They are particularly useful if the boronic acid is unstable or difficult to handle.[3]
Stoichiometry: A slight excess of the boronic acid or ester (typically 1.1–1.5 equivalents) is recommended to drive the reaction to completion.
Base: The Activator
The base plays a crucial role in activating the boronic acid for transmetalation.[10] The choice of base can significantly impact yield, and its strength must be matched to the substrate's sensitivity. Since the substrate contains a methyl ester, a strong, non-nucleophilic base is preferred to avoid saponification (hydrolysis of the ester).
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O | A common and effective choice for many Suzuki couplings.[8] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often superior for challenging couplings, particularly with Buchwald ligands. Less likely to cause ester hydrolysis than hydroxides.[12] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | A strong and effective base, often used in difficult couplings.[15] |
| KF | Mild | Dioxane, THF | Can be effective while minimizing hydrolysis of base-labile groups like esters.[10] |
Recommendation: Potassium phosphate (K₃PO₄) is an excellent starting point for this system, as its high basicity effectively promotes transmetalation without significant risk to the ester group, especially in anhydrous or low-water solvent systems.
Solvent: The Reaction Medium
The solvent must solubilize the reagents and facilitate the reaction, which often proceeds best at elevated temperatures. A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and assist in the transmetalation step.[3] However, for substrates with base-sensitive groups, anhydrous conditions may be preferable.
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Amides: N,N-Dimethylformamide (DMF)
Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 to 10:1 ratio) or anhydrous Toluene are excellent choices. Toluene is particularly well-suited for use with K₃PO₄ and Buchwald catalysts.[15]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, ligands, and some solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[14]
Protocol 1: General Purpose Coupling with Pd(dppf)Cl₂
This protocol is a good starting point for screening and optimization.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Degas the solvent mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 6-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: High-Activity Coupling with a Buchwald Precatalyst
This protocol is recommended for achieving high yields, especially with challenging coupling partners.
-
Reaction Setup: In a glovebox or under a positive flow of Argon, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to a dry vial or Schlenk tube with a stir bar.
-
Catalyst Addition: Add the palladacycle precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel and place it in a pre-heated oil bath or heating block at 100-110 °C. Stir vigorously for 4-12 hours.
-
Monitoring, Workup, and Purification: Follow steps 7-9 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst system for the electron-rich substrate.3. Poor quality or decomposed boronic acid. | 1. Ensure rigorous degassing and inert atmosphere.2. Switch to a more active catalyst system (e.g., from Pd(dppf)Cl₂ to a Buchwald system like XPhos Pd G3).[1][11]3. Use a fresh bottle of boronic acid or switch to the more stable pinacol ester.[3] |
| Dehalogenation of Starting Material | The aryl halide is converted to an arene (Ar-H instead of Ar-Ar'). Can be caused by impurities or side reactions with the catalyst.[3] | 1. Use a higher purity palladium catalyst.2. Ensure the solvent is properly degassed.3. Try a different base or solvent system. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together (Ar'-Ar'). Often caused by the presence of oxygen or Pd(II) species.[3] | 1. Rigorously exclude oxygen from the reaction.2. Use a Pd(0) source or a precatalyst that reliably generates Pd(0). |
| Ester Hydrolysis | The methyl ester group (-CO₂Me) is cleaved to a carboxylic acid (-CO₂H). | 1. Use a milder base such as potassium fluoride (KF).[10]2. Run the reaction under anhydrous conditions (e.g., Protocol 2).3. Reduce reaction time or temperature if conversion is fast. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable pharmaceutical intermediates. While the electron-rich nature of the substrate makes oxidative addition a key challenge, this can be overcome through the strategic selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently and efficiently utilize this important building block to accelerate their drug discovery and development programs.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Hopkinsons. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Available from: [Link]
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ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
- Bjerglund, K., Skrydstrup, T., & Molander, G. A. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1896–1899.
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available from: [Link]
- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557.
- Li, Y., & Li, C.-J. (2004). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 6(24), 4447–4450.
-
Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available from: [Link]
- Martin, C. C., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12, 28351-28355.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
- Schmidt, A. F., et al. (2012). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Electrophiles. The Journal of Organic Chemistry, 77(9), 4323–4336.
-
Semantic Scholar. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Available from: [Link]
- Pagliaro, M., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 1353–1359.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]
-
ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available from: [Link]
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Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling of Methyl 2-amino-5-bromo-4-methoxybenzoate
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of methyl 2-amino-5-bromo-4-methoxybenzoate. This transformation is a key step in the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is prevalent.[1][2][3] This document outlines the mechanistic rationale, discusses the critical parameters for reaction optimization—including catalyst, ligand, base, and solvent selection—and offers a step-by-step protocol for researchers, scientists, and drug development professionals.
Scientific Rationale and Mechanistic Overview
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][4][5] The reaction has become an indispensable tool in modern organic synthesis due to its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods.[2]
The catalytic cycle, illustrated below, proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[4][6][7] For this substrate, the C-Br bond is the reactive site.[3] This is often the rate-determining step of the cycle.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[7][9]
-
Reductive Elimination: The desired C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[4][7][8]
The efficiency of this cycle is highly dependent on the choice of the ancillary phosphine ligand, which modulates the steric and electronic properties of the palladium center to facilitate each elementary step.[10][11]
Caption: The Buchwald-Hartwig Catalytic Cycle.
Optimization of Reaction Parameters
The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Recommended Choice | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Both are commonly employed and highly effective.[6] Using a pre-formed palladium-ligand complex (precatalyst) can also be advantageous for reproducibility. |
| Ligand | XPhos or RuPhos | The substrate is an electron-rich aryl bromide. Bulky, electron-donating dialkylbiaryl phosphine ligands are required to promote oxidative addition and accelerate the final reductive elimination step.[1][10][12] XPhos is a universally effective ligand for a wide range of C-N couplings.[11][13] |
| Base | NaOtBu or K₃PO₄ | A strong base is needed to deprotonate the amine.[4] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[6][14] However, the substrate contains a methyl ester, which is sensitive to strong alkoxide bases. If ester hydrolysis is a concern, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ should be screened, though this may require higher temperatures.[6][14][15] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar, or ethereal solvents with relatively high boiling points are preferred.[16] Toluene is an excellent first choice.[15][16] Dioxane is also frequently used. All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | 80–110 °C | The reaction typically requires heating to achieve a reasonable rate.[6][7] A starting temperature of 100 °C is recommended. Microwave irradiation can also be employed to accelerate the reaction.[13] |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a representative amine (e.g., aniline) on a 1.0 mmol scale.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Palladium compounds, phosphine ligands, and strong bases are hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Argon or Nitrogen).
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (approx. 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Caption: General experimental workflow for the amination.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 mmol, 276 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and NaOtBu (1.4 mmol, 135 mg) to the oven-dried reaction vial containing a stir bar.
-
Inert Atmosphere: Seal the vial with the septum cap. If not in a glovebox, evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine (e.g., aniline, 1.2 mmol, 110 µL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.[9]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air/moisture contamination) | Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh, high-quality palladium source and ligand. |
| Inappropriate ligand/base combination | Screen alternative bulky phosphine ligands (e.g., RuPhos). If using a weak base, try a stronger one like NaOtBu or LHMDS, being mindful of potential side reactions.[14] | |
| Formation of Byproducts | Hydrodehalogenation (Ar-Br → Ar-H) | This can occur with certain substrates. Lowering the reaction temperature or changing the ligand/base system may help. |
| Ester hydrolysis | If NaOtBu is used, this is a risk. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ and increase the reaction time/temperature if necessary.[15] | |
| Poor Solubility | The inorganic base is not soluble | The rate of agitation can impact the reaction.[6] Ensure vigorous stirring. Consider a more soluble base or a different solvent system. |
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved January 7, 2026, from [Link]
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Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved January 7, 2026, from [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4384–4387. Retrieved January 7, 2026, from [Link]
-
Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 117(51), 12797-12798. Retrieved January 7, 2026, from [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4384-4387. Retrieved January 7, 2026, from [Link]
-
Torborg, C., & Beller, M. (2009). Palladium–Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Retrieved January 7, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Lipshutz, B. H., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(15), 4056–4059. Retrieved January 7, 2026, from [Link]
-
Kelly, C. B., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 2960-2967. Retrieved January 7, 2026, from [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 9). OpenChemHub via YouTube. Retrieved January 7, 2026, from [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 7, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved January 7, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 2806-2814. Retrieved January 7, 2026, from [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013). Google Patents.
-
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (n.d.). Eureka. Retrieved January 7, 2026, from [Link]
- Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (2014). Google Patents.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(17), 9346-9407. Retrieved January 7, 2026, from [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Chemical Science, 12(40), 13445-13455. Retrieved January 7, 2026, from [Link]
-
Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). Molecules, 17(9), 10398-10406. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-amino-5-bromo-4-methoxybenzoate
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its substituted aniline structure makes it a valuable intermediate for the creation of more complex molecules with potential therapeutic applications. The presence of amino, bromo, and methoxy functionalities, along with a methyl ester, provides multiple reaction sites for further chemical transformations. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a reliable and efficient protocol, safety considerations, and analytical methods for quality control.
Synthetic Strategy: Electrophilic Aromatic Bromination
The most direct and industrially scalable approach to this compound is the electrophilic aromatic bromination of Methyl 2-amino-4-methoxybenzoate. The amino and methoxy groups are ortho, para-directing and activating, making the aromatic ring susceptible to electrophilic attack. The bromine will preferentially add to the position para to the methoxy group and ortho to the amino group, which is the C5 position.
Rationale for Reagent Selection:
-
Starting Material: Methyl 2-amino-4-methoxybenzoate is a commercially available and relatively inexpensive starting material. Its synthesis from p-aminosalicylic acid is also well-established.[1][2]
-
Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine.[3][4] While elemental bromine is a potent brominating agent, it is highly corrosive, toxic, and difficult to handle on a large scale.[5][6][7][8] NBS is a solid, making it easier and safer to handle, and it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.[3][9][10][11]
-
Solvent: Acetic acid is an excellent solvent for this reaction as it is polar enough to dissolve the starting material and NBS, and its protic nature can facilitate the reaction.
Process Workflow Diagram
Sources
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
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- 3. par.nsf.gov [par.nsf.gov]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
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- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 11. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Regioselective Bromination of Methyl 2-amino-4-methoxybenzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth guide to the experimental procedure for the regioselective bromination of methyl 2-amino-4-methoxybenzoate to yield methyl 2-amino-5-bromo-4-methoxybenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocol herein is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental choices. We will delve into the reaction mechanism, safety protocols, step-by-step experimental procedure, and methods for purification and characterization of the final product.
Introduction
The electrophilic aromatic substitution of aniline derivatives is a cornerstone of organic synthesis, enabling the introduction of various functional groups onto the aromatic ring. The amino group is a potent activating group and, along with the methoxy group, directs incoming electrophiles to the ortho and para positions.[1][2] In the case of methyl 2-amino-4-methoxybenzoate, the positions ortho and para to the strongly activating amino group are C3 and C5. Steric hindrance from the adjacent ester group at C2 and the methoxy group at C4 makes the C5 position the most likely site for electrophilic attack. This regioselectivity is a key consideration in the synthesis of specifically substituted aromatic compounds.
The bromination of this substrate is of particular interest as the resulting bromo-substituted anthranilate is a versatile intermediate. The bromine atom can be subsequently modified through various cross-coupling reactions, offering a gateway to a diverse range of more complex molecules. This guide will provide a robust and well-validated protocol for this important transformation.
Reaction Principle and Mechanism
The bromination of methyl 2-amino-4-methoxybenzoate is an electrophilic aromatic substitution reaction. The electron-donating amino and methoxy groups increase the electron density of the benzene ring, making it highly susceptible to attack by an electrophile, in this case, a bromonium ion (Br+).[3] The reaction proceeds via the following general steps:
-
Generation of the Electrophile: The brominating agent, typically molecular bromine (Br₂) or N-Bromosuccinimide (NBS), generates the electrophilic bromine species. In the presence of a protic solvent like acetic acid, Br₂ can be polarized to create a more electrophilic center.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the solvent or another species in the reaction mixture) removes a proton from the carbon atom to which the bromine has attached. This step restores the aromaticity of the ring and yields the final brominated product.
The regioselectivity is dictated by the directing effects of the substituents. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho, para-directors. The amino group is the more powerful activating group. The position para to the amino group (C5) is the most electronically activated and sterically accessible, leading to the preferential formation of this compound.
Materials and Equipment
| Reagents | Grade | Supplier |
| Methyl 2-amino-4-methoxybenzoate | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Chloroform (CHCl₃) | Anhydrous | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Bromine (Br₂) | ≥99.5% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Sodium Thiosulfate (Na₂S₂O₃) | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Deuterated Chloroform (CDCl₃) | for NMR | Commercially Available |
| Equipment |
| Round-bottom flasks |
| Magnetic stirrer and stir bars |
| Ice bath |
| Dropping funnel |
| Reflux condenser |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| TLC developing chamber |
| UV lamp (254 nm) |
| Rotary evaporator |
| Separatory funnel |
| Glass funnel and filter paper |
| Buchner funnel and filter flask |
| Vacuum pump |
| NMR spectrometer (e.g., 400 MHz) |
Experimental Protocols
Two effective protocols for the bromination of methyl 2-amino-4-methoxybenzoate are presented below. Protocol A utilizes N-Bromosuccinimide, a milder and easier-to-handle brominating agent, while Protocol B employs molecular bromine in acetic acid, a more traditional approach.
Protocol A: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a similar procedure for a constitutional isomer and is recommended for its mild conditions and ease of handling.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-4-methoxybenzoate (1.0 eq.) in anhydrous chloroform (CHCl₃) (approximately 10-15 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
2. Addition of NBS:
-
Slowly add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][5] A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours. The product spot should have a different Rf value than the starting material.
4. Work-up:
-
Once the reaction is complete, quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine), a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6][7]
Protocol B: Bromination using Bromine in Acetic Acid
This protocol uses the more reactive molecular bromine and is also a highly effective method.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 2-amino-4-methoxybenzoate (1.0 eq.) in glacial acetic acid (approximately 10 mL per gram of starting material).
-
Cool the solution in an ice bath.
2. Addition of Bromine:
-
Prepare a solution of bromine (1.0 eq.) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
3. Reaction Monitoring:
-
Monitor the reaction progress by TLC as described in Protocol A. The reaction is typically complete within 1-3 hours.
4. Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water (approximately 200 mL).
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
5. Purification:
-
If a solid was collected, it can be purified by recrystallization. If the product was extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography as described in Protocol A.
Workflow Diagrams
Caption: Comparative workflow for the two bromination protocols.
Results and Characterization
The successful synthesis of this compound can be confirmed by a combination of chromatographic and spectroscopic techniques.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀BrNO₃[3] |
| Molecular Weight | 260.09 g/mol |
| Appearance | White to off-white solid |
| TLC (20% EtOAc/Hexanes) | Rf ≈ 0.4-0.5 (will vary) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 will likely be downfield from the proton at C3 due to the deshielding effect of the bromine atom.
-
Amino Protons (-NH₂): A broad singlet is expected around δ 4.5-5.5 ppm. The chemical shift of these protons can vary depending on the concentration and solvent purity.
-
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.
-
Ester Methyl Protons (-COOCH₃): A singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon (-C=O): A signal is expected in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-155 ppm). The carbon attached to the bromine (C5) will be significantly shifted.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
-
Ester Methyl Carbon (-COOCH₃): A signal around δ 51-52 ppm.
-
Researchers should acquire ¹H and ¹³C NMR spectra of their purified product and compare them to these expected values and, if possible, obtain the reference spectrum from a commercial source.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving bromine, chloroform, and acetic acid must be performed in a well-ventilated chemical fume hood.
-
Bromine (Br₂): Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is fatal if inhaled. Handle with extreme care. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Chloroform (CHCl₃): Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled.
-
Glacial Acetic Acid: Acetic acid is corrosive and can cause severe skin and eye burns.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction is slow or incomplete | - Insufficient brominating agent- Low reaction temperature- Deactivated starting material | - Ensure accurate stoichiometry of the brominating agent.- Allow the reaction to stir for a longer period.- Check the purity of the starting material. |
| Formation of multiple products (polybromination) | - Excess brominating agent- Reaction temperature too high | - Use no more than 1.0 equivalent of the brominating agent.- Maintain a low reaction temperature (0 °C). |
| Low yield after work-up | - Incomplete extraction of the product- Loss of product during recrystallization | - Perform multiple extractions with the organic solvent.- Use a minimal amount of hot solvent for recrystallization and cool the solution slowly. |
| Product is difficult to purify | - Presence of unreacted starting material or by-products | - Optimize the reaction conditions to drive the reaction to completion.- Employ flash column chromatography for purification. |
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
References
- Fisher Scientific. (2012). Safety Data Sheet: Bromine, 1M solution in acetic acid.
- Carl ROTH. (n.d.).
- Testbook. (n.d.).
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Khan Academy. (n.d.).
- Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline.
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
- Fisher Scientific. (2012).
- TCI AMERICA. (2018). Safety Data Sheet: Hydrogen Bromide (30% in Acetic Acid, ca. 5.1mol/L).
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization. (n.d.). University of Massachusetts Lowell.
- Recrystallization. (n.d.). University of Wisconsin-Madison.
- Recrystallization. (n.d.).
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- Recrystalliz
- Chemistry Hall. (n.d.).
- BenchChem. (n.d.).
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- 5. methyl 2-amino-4-bromo-5-methoxybenzoate 97% | CAS: 1256955-36-8 | AChemBlock [achemblock.com]
- 6. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]
- 7. 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester(1256955-36-8) 1H NMR spectrum [chemicalbook.com]
Esterification of 2-amino-5-bromo-4-methoxybenzoic acid
An In-Depth Guide to the Fischer
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the esterification of 2-amino-5-bromo-4-methoxybenzoic acid. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust framework for successful synthesis and troubleshooting.
Introduction and Strategic Importance
2-Amino-5-bromo-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its structure, featuring ortho-amino, bromo, and methoxy substituents, provides multiple points for chemical modification. The esterification of its carboxylic acid group is a critical step in the synthesis of more complex molecules, including urolithins and benzylisothioureas, which are investigated for their potential in treating metabolic disorders and conditions related to iron metabolism.[1]
The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While fundamentally straightforward, its application to aminobenzoic acids presents a specific challenge: the basic amino group competes with the carbonyl oxygen for the acid catalyst. This guide details a protocol that accounts for this reactivity, ensuring efficient and high-yield synthesis.
The Reaction Mechanism: A Tale of Two Functional Groups
The Fischer esterification is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing water as it is formed.[2]
The reaction proceeds through several key steps, which are initiated by an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][5]
-
Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[2]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, expelling a molecule of water.[5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
A Critical Consideration: The Role of the Amino Group The presence of the basic amino group (-NH₂) on the aromatic ring introduces a crucial consideration. This group readily reacts with the strong acid catalyst, forming an ammonium salt (-NH₃⁺).[5] This non-productive consumption of the catalyst means that a simple catalytic amount of acid is insufficient. Therefore, at least a stoichiometric amount of acid is required: one equivalent to protonate the amino group, plus a catalytic amount to facilitate the esterification.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 2-amino-5-bromo-4-methoxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-amino-5-bromo-4-methoxybenzoate, a polysubstituted aniline derivative, has emerged as a versatile and highly valuable intermediate. Its unique arrangement of an amino group, a bromine atom, and a methoxy group on a benzoate scaffold provides a rich platform for a variety of chemical transformations, making it a key player in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.
This technical guide provides an in-depth exploration of the synthesis and application of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. We will delve into the rationale behind its synthesis, provide detailed experimental protocols, and illustrate its application in the construction of pharmacologically relevant scaffolds.
Core Molecular Data
For clarity and ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 169044-96-6[1] |
| Molecular Formula | C₉H₁₀BrNO₃[1] |
| Molecular Weight | 260.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥97% |
Synthesis of this compound: An Overview
The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable precursor. The strategic placement of the bromine atom is guided by the directing effects of the existing substituents on the aromatic ring.
The Chemistry of Electrophilic Bromination
The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing and activating substituents, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves. The methyl ester (-COOCH₃) group, conversely, is a meta-directing and deactivating group. In the case of methyl 2-amino-4-methoxybenzoate, the position para to the strongly activating amino group (C5) is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.
To control the reactivity and prevent potential side reactions, such as oxidation of the amino group, the synthesis is often carried out on the N-acetylated derivative. The acetyl group can be easily removed by hydrolysis after the bromination step.
Start [label="Methyl 2-amino-4-methoxybenzoate"]; Acetylation [label="N-Acetylation"]; Bromination [label="Electrophilic Bromination"]; Hydrolysis [label="Hydrolysis"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Acetylation [label=" Acetic Anhydride "]; Acetylation -> Bromination [label=" N-Bromosuccinimide (NBS) "]; Bromination -> Hydrolysis [label=" Acid or Base "]; Hydrolysis -> Product; }
Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of this compound and its subsequent use in a key pharmaceutical synthetic transformation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of substituted anilines and is presented here as a reliable method for the synthesis of the title compound.[2]
Materials:
-
Methyl 2-amino-4-methoxybenzoate
-
Acetic Anhydride
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
Part A: N-Acetylation
-
Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-acetamido-4-methoxybenzoate.
Part B: Bromination
-
Dissolve the crude Methyl 2-acetamido-4-methoxybenzoate in dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude Methyl 2-acetamido-5-bromo-4-methoxybenzoate.
Part C: Hydrolysis
-
To the crude acetylated product, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Expected Yield |
| A | Methyl 2-amino-4-methoxybenzoate | Acetic Anhydride | DCM | 0 °C to RT | 2-4 h | >95% |
| B | Methyl 2-acetamido-4-methoxybenzoate | NBS | DCM | 0 °C | 1-2 h | 85-95% |
| C | Methyl 2-acetamido-5-bromo-4-methoxybenzoate | HCl | Ethanol | Reflux | 4-6 h | 80-90% |
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl scaffolds found in many kinase inhibitors.[3]
Objective: To synthesize a methyl 2-amino-5-aryl-4-methoxybenzoate derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Reactants [label="this compound + Arylboronic Acid"]; Catalyst_System [label="Pd(OAc)₂ / SPhos\nK₃PO₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling"]; Product [label="Methyl 2-amino-5-aryl-4-methoxybenzoate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Reaction; Catalyst_System -> Reaction; Reaction -> Product; }
Key components of the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
| Catalyst System | Ligand | Base | Solvent | Temperature | Time | Expected Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 °C | 4-12 h | 70-90% |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 °C | 6-12 h | 65-85% |
Application in the Synthesis of Kinase Inhibitors: A Prospective View
For instance, the synthesis of analogs of kinase inhibitors like Dovitinib and Crenolanib, which feature complex heterocyclic systems, can be envisioned starting from intermediates derived from this compound. The amino group provides a nucleophilic site for the construction of quinoline or benzimidazole ring systems, while the aryl group introduced via Suzuki coupling can be tailored to occupy specific binding pockets within the kinase active site.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis. Its facile preparation and the versatility of its functional groups, particularly the bromine atom for cross-coupling reactions, make it an invaluable tool for medicinal chemists. The protocols and conceptual applications outlined in this guide are intended to provide a solid foundation for researchers to leverage the full potential of this compound in the discovery and development of novel therapeutics. As the demand for more selective and potent kinase inhibitors continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.
References
-
Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Crenolanib. Retrieved from [Link]
-
Wikipedia. (n.d.). Crenolanib. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. Retrieved from [Link]
-
ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
-
MDPI. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents. (n.d.). US20190359573A1 - Inhibitors of bromodomain-containing protein 4 (brd4).
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
-
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
-
ResearchGate. (2025). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from [Link]
-
Bio-Synth. (n.d.). Advanced Drug Intermediates manufacturers in India. Retrieved from [Link]
-
ResearchGate. (2025). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Retrieved from [Link]
-
ACS Publications. (2002). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]
-
NIH. (n.d.). Inhibitor scaffolds as new allele specific kinase substrates. Retrieved from [Link]
-
NIH. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]
-
MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
-
NIH. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinases Home. Retrieved from [Link]
-
New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Retrieved from [Link]
-
NIH. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Retrieved from [Link]
-
ResearchGate. (2025). New Synthetic Process for Bosutinib. Retrieved from [Link]
- Google Patents. (n.d.). WO2015198249A1 - Process for preparation of bosutinib.
- Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction:
Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate. This molecule is a key building block in medicinal chemistry, notably as a precursor for the synthesis of Anagrelide, a platelet-reducing agent.[1][2] The synthesis, which typically involves the electrophilic bromination of Methyl 2-amino-4-methoxybenzoate, is often plagued by challenges that can lead to disappointingly low yields.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic nuances. By explaining the causality behind experimental choices, we aim to empower you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.
Section 1: Synthesis Overview and Mechanism
The most common and direct route to this compound is the selective electrophilic aromatic substitution on the electron-rich aniline ring of Methyl 2-amino-4-methoxybenzoate. Due to the high activation of the ring, a mild and selective brominating agent, N-Bromosuccinimide (NBS), is strongly preferred over harsher reagents like molecular bromine (Br₂) to prevent over-reaction and byproduct formation.[3][4]
Reaction Scheme: Methyl 2-amino-4-methoxybenzoate reacts with N-Bromosuccinimide (NBS) in a suitable solvent to yield this compound and succinimide.
The core of this reaction lies in managing the powerful directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are strongly activating, ortho-, para-directing substituents.[5][6] The incoming electrophile (Br⁺) is directed to positions ortho or para to these groups. The 5-position is para to the -NH₂ group and ortho to the -OCH₃ group, making it the most electronically favored site for substitution.
Sources
- 1. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 2. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. ijrar.org [ijrar.org]
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. As an important intermediate in the manufacturing of pharmaceuticals like Amisulpride, ensuring the purity of this compound is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the typical challenges?
The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of its precursor, Methyl 2-amino-4-methoxybenzoate.[3] This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like chloroform.[3]
The primary challenge in this synthesis lies in controlling the regioselectivity and preventing over-bromination. The starting material contains a strongly activating amino group (-NH₂) and a moderately activating methoxy group (-OCH₃), which direct electrophilic substitution to the ortho and para positions. This high reactivity can lead to the formation of multiple brominated byproducts, making purification difficult.[4]
Q2: My reaction is producing a significant amount of a di-brominated byproduct. How can I minimize its formation?
The formation of a di-brominated species is a classic example of over-bromination, a common issue when dealing with highly activated aromatic rings. The initial product, this compound, is still susceptible to further electrophilic attack.
Causality: The amino and methoxy groups continue to activate the aromatic ring, making it reactive towards any excess brominating agent.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 equivalent of NBS relative to the starting material. A slight substoichiometric amount (e.g., 0.95 eq) might be beneficial to ensure all the brominating agent is consumed.
-
Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-bromination.
-
Temperature Management: Conduct the reaction at a low temperature (e.g., 0 °C).[3] Lower temperatures decrease the reaction rate and improve selectivity by reducing the likelihood of the less-activated, mono-brominated product reacting further.
| Parameter | Standard Condition | Optimized for Mono-bromination |
| NBS Equivalents | 1.0 - 1.1 | 0.95 - 1.0 |
| Addition Rate | Rapid / Bulk | Slow / Dropwise |
| Temperature | Room Temperature | 0 °C to 5 °C |
Q3: I am observing an impurity with the same mass as my desired product. What could it be and how do I resolve this?
An impurity with the same mass as the target compound is likely a regioisomer. In the bromination of Methyl 2-amino-4-methoxybenzoate, the bromine can potentially add to other positions on the aromatic ring, although the 5-position is electronically and sterically favored.
Plausible Isomeric Byproduct:
-
Methyl 2-amino-3-bromo-4-methoxybenzoate: Formation of this isomer is less likely due to steric hindrance from the adjacent ester and methoxy groups. However, its presence cannot be entirely ruled out.
Troubleshooting and Identification:
-
NMR Spectroscopy: Careful analysis of the ¹H and ¹³C NMR spectra of the product mixture can help identify and quantify isomeric impurities. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Chromatographic Separation: Isomers can often be separated using column chromatography. A high-resolution column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) may be required.[3]
-
Reaction Conditions: The choice of solvent and brominating agent can influence regioselectivity. While NBS in chloroform is common, exploring other non-polar solvents might alter the isomeric ratio.
Q4: My final product is discolored (yellow or brown). What is the cause and how can I obtain a pure, white solid?
Discoloration in aniline-containing compounds is often due to the oxidation of the amino group.[4] This can happen during the reaction, work-up, or even during storage if the material is exposed to air and light.
Preventative Measures:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Prompt Work-up: Work up the reaction promptly upon completion. Avoid letting the crude reaction mixture sit for extended periods.
-
Degassed Solvents: Using degassed solvents for both the reaction and purification can help reduce dissolved oxygen.
Purification of Discolored Product:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for removing colored impurities.
-
Activated Charcoal: Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.
-
Column Chromatography: As a primary purification method, column chromatography is very effective at separating the product from colored, polar impurities.[3]
Experimental Protocols
Step-by-Step Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq.) in chloroform (10-15 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (1.0 eq.) portion-wise over 1 hour, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed within 30-60 minutes after the addition is complete.
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Separate the organic layer and wash it with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an eluent of 25% ethyl acetate in dichloromethane to yield the pure product.[3]
Byproduct Formation and Mitigation Workflow
Caption: Byproduct formation and mitigation workflow.
Troubleshooting Guide at a Glance
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up or purification. | Ensure complete consumption of starting material by TLC; Optimize extraction and purification steps. |
| Multiple Spots on TLC (High Polarity) | Oxidized byproducts. | Use an inert atmosphere; Prompt work-up; Purify with activated charcoal during recrystallization. |
| Multiple Spots on TLC (Similar Polarity to Product) | Isomeric byproducts; Di-brominated product. | Optimize reaction temperature and addition rate for better selectivity; Use high-resolution column chromatography for separation. |
| Product is an Oil, Not a Solid | Presence of impurities preventing crystallization. | Re-purify by column chromatography; Attempt trituration with a non-polar solvent like hexanes. |
References
-
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (2016). Eureka. Retrieved from [Link]
-
Amisulpride Intermediate Supplier. (2025). Retrieved from [Link]
-
Supporting Information for publications. (n.d.). CDC Stacks. Retrieved from [Link]
- Preparation method of amisulpride important intermediate. (n.d.). Google Patents.
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-5-bromo-4-methoxybenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-5-bromo-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing not just solutions but the chemical reasoning behind them.
Q1: What is a reliable and high-yielding synthetic strategy for this compound?
A1: A robust and common approach is a two-step synthesis starting from the commercially available Methyl 4-methoxy-2-nitrobenzoate. This strategy involves:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine to form the key intermediate, Methyl 2-amino-4-methoxybenzoate.
-
Regioselective Electrophilic Bromination: The intermediate is then brominated to install the bromine atom at the C5 position.
This pathway is generally preferred due to the high efficiency of aromatic nitro group reductions and the well-controlled nature of electrophilic aromatic substitution on the resulting activated ring system.
Caption: General synthetic workflow for this compound.
Q2: My bromination reaction is giving a low yield, with significant starting material remaining. How can I drive the reaction to completion?
A2: Low conversion during the bromination step is a common issue that can often be traced back to the reactivity of the brominating agent or the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Insufficient Electrophilicity | The brominating agent (e.g., molecular bromine, Br₂) may not be polarized enough to react efficiently with the aromatic ring, despite its activation. | 1. Use a Catalyst: Add a mild Lewis acid catalyst like FeBr₃ or FeCl₃. This polarizes the Br-Br bond, increasing its electrophilicity. Use catalytic amounts, as excess can lead to side reactions.[1] 2. Change Solvent: Switching to a polar protic solvent like acetic acid can help stabilize the charged intermediate of the reaction, thereby accelerating the rate.[2] |
| Low Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | 1. Gradually Increase Temperature: While monitoring the reaction by TLC or LC-MS, slowly increase the temperature. Be cautious, as higher temperatures can sometimes reduce regioselectivity.[1] |
| Poor Reagent Choice | The chosen brominating agent may be too mild for the specific substrate or conditions. | 1. Consider Alternatives: If N-bromosuccinimide (NBS) is being used without a catalyst and failing, switching to molecular bromine (Br₂) in acetic acid may provide the required reactivity. |
Q3: I am observing a significant isomeric impurity. How can I improve the regioselectivity to favor bromination at the C5 position?
A3: The formation of isomeric products is governed by the directing effects of the substituents on the aromatic ring. In your starting material, Methyl 2-amino-4-methoxybenzoate, you have two powerful ortho-, para-directing groups (–NH₂ and –OCH₃) and one meta-directing group (–COOCH₃).
The –NH₂ and –OCH₃ groups strongly activate the ring and direct the incoming electrophile (Br⁺) to the positions ortho and para to them. Both groups direct to the C3 and C5 positions. The desired product is the C5-bromo isomer. The C3 position is sterically hindered, being situated between the large amino and methoxy groups. Therefore, substitution is electronically favored at both C3 and C5, but sterically favored at C5.
Caption: Regioselectivity in the bromination of Methyl 2-amino-4-methoxybenzoate.
To improve selectivity for the C5 isomer:
-
Use a Bulkier Brominating Agent: A sterically demanding brominating agent will preferentially attack the less hindered C5 position.
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) often favors the thermodynamically more stable product, which is typically the less sterically crowded isomer.[3]
-
Avoid Strong Lewis Acids: Harsh reaction conditions, such as using strong Lewis acids, can decrease selectivity.[1] If a catalyst is needed, use it sparingly.
-
Protect the Amino Group: Converting the amino group to an acetamide (–NHCOCH₃) moderates its activating influence and increases its steric bulk, further discouraging substitution at the adjacent C3 position. The protecting group can be removed via acid or base hydrolysis after bromination.[3][4]
Q4: My product is contaminated with a di-brominated byproduct. How can this be prevented?
A4: The presence of two strong activating groups (–NH₂ and –OCH₃) makes the aromatic ring highly susceptible to a second bromination, likely at the C3 position. This is a classic case of over-bromination.[1]
Prevention Strategies:
-
Strict Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents. Avoid using a large excess.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-substitution.
-
Low Temperature: Maintain a low reaction temperature to decrease the overall reaction rate, giving you better control.
-
Careful Monitoring: Monitor the reaction closely by TLC or HPLC. Stop the reaction (quench) as soon as the starting material is consumed to prevent the product from reacting further.
Q5: The isolated crude product is a dark brown or purple color. What is the cause and how can I obtain a cleaner product?
A5: The discoloration is almost certainly due to the oxidation of the aniline (–NH₂) functional group.[5] Anilines are sensitive to oxidation, which can be exacerbated by electrophilic brominating agents, leading to highly colored polymeric impurities.
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[6]
-
Use a Milder Reagent: N-bromosuccinimide (NBS) is often a milder source of electrophilic bromine than Br₂ and can reduce the extent of oxidation.
-
Amino Group Protection: The most effective strategy is to protect the amino group as an acetamide. The amide is significantly less prone to oxidation than the free amine. The protection/deprotection sequence adds steps but often results in a much cleaner reaction and higher overall yield of pure product.[3]
-
Purification: Discolored crude product can often be cleaned up. After work-up, treatment with activated carbon can sometimes remove colored impurities before final purification by column chromatography or recrystallization.
Experimental Protocols
Protocol 1: Reduction of Methyl 4-methoxy-2-nitrobenzoate (Precursor Synthesis)
This protocol uses iron in acetic acid, a classic and effective method for nitro group reduction.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 4-methoxy-2-nitrobenzoate (1 equivalent) in glacial acetic acid (10-15 volumes).
-
Reagent Addition: Add reduced iron powder (3-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C with vigorous stirring. The reaction is exothermic. Monitor the progress by TLC until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield Methyl 2-amino-4-methoxybenzoate, which can be used in the next step, often without further purification.
Protocol 2: Direct Bromination (Optimized for Selectivity)
This protocol aims to maximize the yield of the desired C5-bromo isomer.
-
Setup: Dissolve Methyl 2-amino-4-methoxybenzoate (1 equivalent) in glacial acetic acid (10 volumes) in a flask protected from light and equipped with a dropping funnel. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (1.05 equivalents) in a small amount of glacial acetic acid.
-
Slow Addition: Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor by TLC. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into ice water and quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Work-up: Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water.
References
- BenchChem Technical Support Team. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem.
- BenchChem. (n.d.). Common side reactions in the bromination of 3-methoxy-2-methylbenzoic acid. BenchChem.
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem.
- BenchChem. (n.d.).
- Biosynth. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. BenchChem.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- ChemicalBook. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. ChemicalBook.
- MDPI. (n.d.).
- Eureka. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 2-amino-5-bromo-4-methoxybenzoate
Welcome to the Technical Support Center for the purification of Methyl 2-amino-5-bromo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the purification of this substituted aniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: The isolated product is off-white, yellow, or brown.
-
Potential Cause 1: Oxidation of the Amino Group The arylamine functionality is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, or residual oxidizing agents from the synthesis.
-
Solution:
-
Perform purification steps, particularly column chromatography and solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]
-
Store the crude and purified material in a cool, dark place.[2]
-
If discoloration is significant, consider a wash with a dilute solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate during the aqueous workup, followed by a water wash to remove inorganic salts.[3]
-
-
Potential Cause 2: Residual Bromine If the synthesis involved a bromination step, residual bromine (Br₂) can impart a yellow or brown color to the product.
-
Solution:
-
During the workup, wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted bromine.[3]
-
Issue 2: Low yield after recrystallization.
-
Potential Cause 1: Suboptimal Solvent System The chosen solvent or solvent mixture may be too effective at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor.
-
Solution:
-
Systematically screen for an optimal recrystallization solvent. Good candidates for substituted anilines often include ethanol, methanol, or mixtures of ethanol and water.[1] The ideal solvent will fully dissolve the compound when hot but have low solubility at room temperature or below.
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will reduce recovery.[4]
-
-
Potential Cause 2: Premature or Rapid Crystallization Cooling the solution too quickly can trap impurities within the crystal lattice and lead to the formation of very fine crystals that are difficult to filter.
-
Solution:
-
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4]
-
Issue 3: Product "oils out" during recrystallization.
-
Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (approximately 80-82°C), or the solution is highly supersaturated.[1][4]
-
Solution:
-
Choose a solvent or solvent system with a lower boiling point.
-
Add a co-solvent in which the compound is less soluble to induce crystallization rather than oiling out.[4]
-
Ensure the solution is not overheated.
-
Issue 4: Poor separation or "streaking" during silica gel column chromatography.
-
Potential Cause: Interaction of the Basic Amino Group with Acidic Silica Gel The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.[4]
-
Solution:
-
Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the eluent system.[4] This will cap the acidic sites on the silica and improve the elution of the basic compound.
-
Consider using a different stationary phase, such as neutral or basic alumina.[4]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. An ethanol/water mixture is a good starting point.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and briefly heat the solution.
-
Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material.
-
TLC Analysis: First, perform thin-layer chromatography (TLC) to determine an appropriate eluent system. A mixture of petroleum ether and ethyl acetate is a common choice for compounds of this polarity.[5] The ideal system should give the product a retention factor (Rf) of 0.2-0.3.[5]
-
Column Packing:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[5]
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₃ | [2] |
| Molecular Weight | 260.08 g/mol | [2] |
| Appearance | White to slightly yellow crystalline solid | [2] |
| Melting Point | ~80-82 °C | [2] |
| Solubility | Good solubility in common organic solvents | [2] |
Visual Workflows
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for purifying this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route. If the synthesis involves the bromination of Methyl 2-amino-4-methoxybenzoate, you might have unreacted starting material or di-brominated byproducts. If the synthesis involves the reduction of a nitro group, you could have incompletely reduced starting material or byproducts from the reducing agent.
Q2: My purified product's melting point is lower than the reported 80-82°C. What does this indicate?
A2: A lower and broader melting point range is a classic indication of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification by recrystallization or column chromatography is recommended.
Q3: How should I store the purified this compound?
A3: Due to the sensitivity of the amino group to oxidation, it is best to store the compound in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere (like nitrogen or argon) to ensure long-term stability.[2]
Q4: Can I use HPLC to check the purity of my compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (potentially with a small amount of acid like formic acid for better peak shape) would be a suitable starting point for method development.[6]
References
-
ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. [Link]
Sources
Technical Support Center: Methyl 2-amino-5-bromo-4-methoxybenzoate
This guide serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the purification of Methyl 2-amino-5-bromo-4-methoxybenzoate (C₉H₁₀BrNO₃, CAS No: 169044-96-6). The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and purity of this critical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial purity analysis (TLC/NMR) shows multiple unexpected spots/peaks. What are the likely impurities?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway involves the reduction of a nitro group and subsequent bromination (or vice-versa). Understanding this allows us to predict the most probable contaminants.
-
Unreacted Starting Materials: The most common impurities are often starting materials. If the synthesis involves the reduction of Methyl 5-bromo-4-methoxy-2-nitrobenzoate, you may see traces of this nitro-compound. The amino group is significantly more polar than the nitro group, meaning the starting material will have a higher Rf value on a normal-phase TLC plate.[1]
-
Over- or Under-Brominated Species: Bromination of aromatic rings, especially those activated by amino and methoxy groups, can sometimes lack perfect regioselectivity.[2] You might encounter dibrominated products or the non-brominated parent compound, Methyl 2-amino-4-methoxybenzoate.
-
Residual Acid/Base from Work-up: Incomplete neutralization during the aqueous work-up can leave acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaHCO₃) residues, which can affect subsequent steps and analyses. A simple wash with a saturated sodium bicarbonate solution is effective for removing acidic starting materials or catalysts.[3]
-
Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored, high-molecular-weight impurities.[3] This is a common cause of product discoloration (yellow, brown, or even purple hues).
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Potential Source | TLC Behavior (vs. Product) | Key NMR/MS Signature |
| Methyl 5-bromo-4-methoxy-2-nitrobenzoate | Incomplete nitro group reduction | Higher Rf (less polar) | Absence of N-H protons in ¹H NMR; characteristic nitro group signals in IR. |
| Methyl 2-amino-4-methoxybenzoate | Incomplete bromination | Lower Rf (more polar than product due to Br) - variable | Absence of bromine isotope pattern in MS; aromatic proton signal in place of Br. |
| Di-brominated Analogues | Over-bromination | Rf can be higher or lower depending on position | MS shows characteristic isotope pattern for two bromine atoms (M, M+2, M+4). |
| Oxidized Polymeric Impurities | Air oxidation of the amine | Baseline streaking or spots at Rf=0 | Complex, broad signals in NMR; often insoluble. |
Q2: My purified product has a persistent yellow or brown color. What causes this and how can I obtain a white solid?
A2: A yellow or brown hue is a classic indicator of trace impurities formed by the oxidation of the aromatic amine functional group.[3] While these may be present in very small quantities, they can be highly colored.
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation, which can be initiated by air (oxygen), light, or residual metal catalysts from a reduction step (e.g., Fe, Sn).
Solutions:
-
Charcoal Treatment during Recrystallization: Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution during recrystallization. The charcoal will adsorb the colored, non-polar impurities. Hot filter the solution through a pad of Celite® or filter paper to remove the charcoal before allowing the solution to cool.
-
Minimize Air and Light Exposure: Store the compound under an inert atmosphere (Nitrogen or Argon) and in an amber vial to protect it from light. When running reactions or purifications, consider degassing your solvents.
-
Sulfite Wash: During the aqueous work-up, washing the organic layer with a freshly prepared 10% aqueous sodium sulfite (Na₂SO₃) solution can help remove some oxidative impurities.
Q3: I'm having trouble with column chromatography. My compound is streaking badly on the TLC plate and giving broad peaks from the column. Why?
A3: This is a very common issue when purifying amines on standard silica gel.[4][5]
Causality & Mechanism: Silica gel (SiO₂) has a surface covered with silanol groups (Si-OH), which are weakly acidic.[6][7] The basic amino group of your compound can form an acid-base interaction with these silanols. This strong, sometimes irreversible, binding leads to poor elution, significant peak tailing (streaking), and in some cases, degradation of the compound on the column.[4][6]
Troubleshooting Workflow:
Sources
Technical Support Center: Suzuki Coupling with Methyl 2-amino-5-bromo-4-methoxybenzoate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 2-amino-5-bromo-4-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific aryl halide in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction shows low or no conversion of the starting material, this compound. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often stemming from the electronic properties of your substrate. This compound is an electron-rich aryl halide due to the presence of two electron-donating groups (amino and methoxy) ortho and para to the bromine. This increased electron density makes the crucial oxidative addition step of the catalytic cycle sluggish.[1]
Primary Causes & Step-by-Step Solutions:
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.[1]
-
Solution: Switch to a more robust catalyst system. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is critical for facilitating oxidative addition with electron-rich aryl halides.[1][2]
-
Recommended Ligands: Biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are industry standards for these types of transformations.[1][2]
-
Recommended Precatalysts: Utilize modern, air-stable precatalysts like SPhos-Pd-G2 or XPhos-Pd-G3 which ensure the efficient generation of the active Pd(0) species.[3]
-
-
-
Suboptimal Base and Solvent: The choice of base is crucial for the transmetalation step, and its effectiveness is often solvent-dependent.[1][4]
-
Solution: Employ a stronger base and an appropriate solvent system.
-
Bases: Potassium phosphate (K₃PO₄) is a highly effective and reliable choice for difficult couplings.[1][2] Cesium carbonate (Cs₂CO₃) can also yield excellent results, though it is a more expensive option.[1]
-
Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common choices.[2] Often, a small amount of water is beneficial, but ensure your primary organic solvent is dry to begin with.[1]
-
-
-
Insufficient Thermal Energy: Sterically hindered and electron-rich substrates often require higher temperatures to overcome activation barriers.[2]
-
Catalyst Deactivation: The presence of the aniline moiety can sometimes lead to catalyst inhibition or deactivation.
-
Solution: Ensure rigorous inert conditions. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and reduced catalytic activity.[6][7] Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[3][5]
-
Q2: I'm observing a significant amount of a byproduct corresponding to the debrominated starting material (Methyl 2-amino-4-methoxybenzoate). What is this and how can I prevent it?
This byproduct is the result of a dehalogenation side reaction. In this process, the aryl halide undergoes oxidative addition to the palladium center, but instead of transmetalation, a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated arene.[8]
Primary Causes & Step-by-Step Solutions:
-
Hydride Source: The hydride can originate from various components in the reaction mixture, such as amine bases or alcoholic solvents.[8]
-
Solution:
-
Avoid using amine bases like triethylamine if dehalogenation is a problem. Stick to inorganic bases like K₃PO₄ or K₂CO₃.
-
Ensure solvents are of high purity and anhydrous.
-
-
-
Slow Transmetalation: If the transmetalation step is slow, the intermediate Ar-Pd(II)-X complex has a longer lifetime, increasing the probability of undesired side reactions like dehalogenation.
-
Solution: Optimize conditions to accelerate transmetalation. This includes using a more effective base (e.g., K₃PO₄) and ensuring the boronic acid/ester is of high quality.
-
Q3: My main byproduct is the protonated version of my boronic acid coupling partner. Why is this happening?
This is a classic case of protodeboronation (or protodeborylation), a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[9][10] This consumes your nucleophile and reduces the yield of the desired product.[10]
Primary Causes & Step-by-Step Solutions:
-
Excess Water or Protic Solvents: While a small amount of water can be beneficial, excess water can promote protodeboronation.[1]
-
Solution: Use anhydrous solvents and control the amount of water added. If using an aqueous base solution, use a well-defined ratio (e.g., 4:1 dioxane:water).[5]
-
-
Base-Catalyzed Decomposition: Strong bases, particularly hydroxides, can accelerate the rate of protodeboronation.[1] The reaction is often accelerated under basic conditions which generate the more reactive boronate anion.[10]
-
Solution: Optimize the base. While a strong base is needed, consider using K₃PO₄ or Cs₂CO₃ instead of stronger hydroxide bases.
-
-
High Temperatures and Long Reaction Times: These conditions can exacerbate the decomposition of sensitive boronic acids.[10]
-
Instability of the Boronic Acid: Some boronic acids, especially heteroaromatic ones, are inherently prone to protodeboronation.[8][10]
-
Solution:
-
Use a more stable boronic acid derivative, such as a pinacol ester (BPin), MIDA boronate ester, or a potassium trifluoroborate salt.[9][12] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[9][13]
-
Use fresh, high-purity boronic acid.
-
-
II. Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst and ligand combination to start with for this substrate?
For an electron-rich and potentially coordinating substrate like this compound, a robust catalyst system is essential. A highly reliable starting point is a second-generation Buchwald palladacycle precatalyst.
| Catalyst/Precatalyst | Ligand | Key Advantages |
| SPhos Pd G2 | SPhos | Excellent for electron-rich aryl bromides. |
| XPhos Pd G3 | XPhos | Very active and versatile for a wide range of substrates, including sterically hindered ones.[1] |
| cataCXium A Pd G3 | cataCXium A | Shown to be uniquely effective for Suzuki couplings on unprotected ortho-anilines.[14] |
Q: How should I properly set up the reaction to ensure success?
Proper experimental setup is critical, especially regarding the exclusion of oxygen.[6]
-
Glassware: Ensure all glassware is oven-dried to remove moisture.[3]
-
Reagent Addition: Add all solid reagents (this compound, boronic acid/ester, base, and catalyst) to the flask.[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for at least 5-10 minutes. A common technique is to evacuate and backfill the flask three times.[3][5]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[3][5]
-
Heating: Heat the reaction to the desired temperature with vigorous stirring.[15]
Q: How can I monitor the progress of my reaction?
Regular monitoring is key to avoiding prolonged heating that can lead to side reactions.
-
Thin-Layer Chromatography (TLC): A simple and cost-effective method to quickly assess the consumption of starting materials and the formation of the product.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more definitive information, allowing you to identify the masses of your product and any major byproducts, such as those from protodeboronation or dehalogenation.[10]
III. Experimental Protocols & Visual Guides
Optimized Protocol for Suzuki Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
SPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and SPhos Pd G2.
-
Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times.[16]
-
Under a positive pressure of Argon, add 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[16]
-
Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by column chromatography on silica gel.[17]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle and highlights where common issues with this compound can arise.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
IV. References
-
BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from
-
Wikipedia. (2023). Protodeboronation. Retrieved from
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. Retrieved from
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from
-
KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. Retrieved from
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from
-
Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from
-
Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from
-
Smith, G. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Suzuki-Miyaura Cross-Coupling. Retrieved from
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from
-
St. Jean, D. J., Jr., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of Methyl 2-amino-5-bromo-4-methoxybenzoate
Welcome to the technical support center for Methyl 2-amino-5-bromo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during and after its synthesis. As a versatile intermediate in organic synthesis, achieving high purity of this compound is critical for the success of subsequent reactions.[1]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a direct question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions.
Q1: My isolated this compound is off-white, yellow, or even brown. What causes this discoloration and how can I obtain a white solid?
A1: Discoloration in substituted anilines like this compound is almost always due to the oxidation of the electron-rich amino group. Aromatic amines are susceptible to air oxidation, which forms highly colored, conjugated impurities.
Causality & Prevention:
-
Mechanism: The amino group (-NH₂) donates electron density into the aromatic ring, making it highly activated and prone to oxidation.[2] This process can be accelerated by light, heat, or the presence of trace metal impurities.
-
Prevention During Synthesis: To minimize oxidation, it is best practice to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[3]
Purification Strategy: If your product is already discolored, the most effective method to remove these colored impurities is through recrystallization with the aid of activated carbon.
-
Dissolution: Dissolve the crude, colored product in a minimal amount of a suitable hot solvent (see Protocol 1 and Table 1 for solvent selection).
-
Decolorization: Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping. It is safer to cool the solution slightly before adding the carbon and then reheating.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization & Isolation: Allow the clear, colorless filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.
Q2: My TLC analysis shows multiple spots. What are the likely impurities and how do I remove them?
A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. The identity of these impurities is highly dependent on the synthetic route used.
Common Impurities & Identification:
-
Unreacted Starting Material: One of the most common impurities. You can easily identify this by co-spotting your crude product alongside the starting material on the same TLC plate.
-
Isomeric Byproducts: During electrophilic bromination of a substituted aniline, different isomers can form. For example, if the starting material was methyl 2-amino-4-methoxybenzoate, bromination could potentially occur at other positions on the ring, though the directing effects of the amino and methoxy groups strongly favor the 5-position.
-
Over-brominated Products: If the reaction conditions are too harsh or excess brominating agent is used, di-bromo or poly-bromo species may be formed.
-
Hydrolyzed Product: If the work-up involves harsh acidic or basic conditions with prolonged heating, the methyl ester could hydrolyze to the corresponding carboxylic acid (2-amino-5-bromo-4-methoxybenzoic acid).
Purification Strategy: For separating a mixture of closely related aromatic compounds, flash column chromatography is the most powerful technique.
-
For Non-polar Impurities (e.g., some starting materials): A standard silica gel column with an ethyl acetate/hexanes eluent system is usually effective.[4]
-
For Polar Impurities (e.g., the hydrolyzed acid): The acid will likely remain at the baseline on a silica TLC plate. Most of it can be removed with a simple liquid-liquid extraction by washing the organic phase with a weak base like aqueous sodium bicarbonate solution.[3]
-
For Isomeric Impurities: These often have very similar polarities, requiring careful optimization of the column chromatography conditions (e.g., a shallow solvent gradient) for successful separation.
Q3: I'm struggling with standard silica gel chromatography. The product streaks badly, and I get poor recovery. Why is this happening?
A3: This is a classic problem when purifying basic compounds like anilines on standard silica gel.
Causality & Solutions:
-
Acid-Base Interaction: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your product interacts strongly with these acidic sites.[5] This can lead to significant peak tailing (streaking) on TLC and the column, and in some cases, irreversible adsorption of the product, resulting in low recovery.[6]
Troubleshooting Strategies:
-
Eluent Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) is added to the ethyl acetate/hexanes mobile phase. The triethylamine will preferentially interact with the acidic silanol groups, masking them and allowing your product to elute with symmetrical peaks and improved recovery.[6]
-
Use an Amine-Functionalized Column: A superior but more costly alternative is to use a column packed with amine-bonded silica. This stationary phase provides a more alkaline environment, eliminating the problematic acid-base interactions and allowing for excellent peak shape and separation, often with simpler solvent systems like heptane/ethyl acetate.[5][7]
Q4: My attempt at recrystallization resulted in an "oil" instead of crystals. What went wrong?
A4: The phenomenon of a compound separating from a cooling solution as a liquid instead of a solid is known as "oiling out." It is a common issue in recrystallization.[8]
Potential Causes & Solutions:
-
High Impurity Level: Impurities can act as a eutectic mixture, depressing the melting point of your compound below the temperature of the solution, causing it to separate as a supercooled liquid or oil.
-
Cooling Too Rapidly: Shock-cooling a saturated solution can prevent molecules from orienting properly into a crystal lattice, leading to amorphous oil formation.
-
Solvent Issues: The solvent may be too "good," meaning the compound is too soluble even at lower temperatures. Alternatively, the boiling point of the solvent might be higher than the melting point of your compound (Melting point of this compound is ~80-82 °C).[1]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not above the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath.
-
Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If available, add a tiny "seed crystal" of the pure compound to provide a nucleation site.[8]
-
Re-evaluate Solvent: If oiling persists, you may need a different solvent system. Refer to Protocol 1 for a systematic approach to solvent selection.
Experimental Protocols & Data
Protocol 1: Optimized Recrystallization
This protocol provides a step-by-step method for purifying the title compound via recrystallization.
-
Solvent Selection: Using small test tubes, test the solubility of a few milligrams of your crude product in various solvents at room temperature and upon heating (see Table 1). A good solvent will dissolve the compound when hot but show low solubility when cold.[8] An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen hot solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid using a large excess of solvent.
-
Decolorization (if needed): If the solution is colored, cool it slightly, add a spatula-tip of activated carbon, and reheat to boiling for 2-3 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until it just becomes cloudy, then add a drop or two of hot ethanol to clarify before cooling.
-
Cooling & Isolation: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum. The expected appearance is a white to slightly off-white crystalline solid.[1]
Table 1: Potential Solvent Systems for Recrystallization
| Solvent/System | Characteristics & Use Case |
|---|---|
| Ethanol | Good general-purpose solvent for moderately polar compounds. |
| Methanol | Similar to ethanol, but may show higher solubility. |
| Isopropanol | Lower volatility than ethanol/methanol, can be good for slow crystal growth. |
| Ethanol/Water | A powerful mixed-solvent system. Dissolve in hot ethanol, add hot water to the cloud point, then cool. |
| Ethyl Acetate/Hexanes | Good for less polar impurities. Dissolve in hot ethyl acetate, add hexanes to the cloud point. |
Protocol 2: Flash Column Chromatography (Modified with Triethylamine)
This protocol is for purification using standard silica gel.
-
TLC Analysis: Determine an optimal eluent system using TLC. A good system will give the product an Rf value of ~0.3. A starting point is 20% Ethyl Acetate in Hexanes. Add 0.5% triethylamine (NEt₃) to the mobile phase to prevent streaking.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Table 2: Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System | Purpose & Notes |
|---|---|---|
| Silica Gel | 10-40% Ethyl Acetate in Hexanes + 0.5% NEt₃ | General purpose. NEt₃ is critical to prevent peak tailing.[6] |
| Amine-Bonded Silica | 10-60% Ethyl Acetate in Heptane | Ideal for basic amines. Provides superior peak shape without additives.[5][7] |
| Reversed-Phase C18 | Acetonitrile/Water | Useful for highly polar impurities. Requires alkaline mobile phase for good retention of the free base.[6] |
Visualizations
dot graph TD; A[Crude Product] --> B{TLC Analysis}; B --> C{Single Spot?}; C -- Yes --> D[Check Purity via NMR/Melting Point]; C -- No --> E{Identify Impurities}; E --> F[Acidic Impurity?]; F -- Yes --> G[Aqueous NaHCO3 Wash]; G --> A; F -- No --> H[Baseline or Multiple Close Spots?]; H --> I[Column Chromatography]; I --> J[Pure Fractions]; J --> K[Solvent Removal]; K --> L[Pure Product]; end
Caption: General workflow for the purification of this compound.
dot graph TD; subgraph Troubleshooting Discoloration; A[Crude Product is Yellow/Brown] --> B{Cause: Oxidation of Amine}; B --> C[Purification Step: Recrystallization]; C --> D[Dissolve in Minimal Hot Solvent]; D --> E[Add Activated Carbon]; E --> F[Hot Filtration]; F --> G[Slow Cooling & Crystallization]; G --> H[Collect White Crystals]; end
Caption: Troubleshooting logic for removing colored impurities.
References
- BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester.
- Eureka. (n.d.).
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- BenchChem. (2025).
- Biotage. (2023).
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?
- ResearchGate. (n.d.). (PDF)
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- BenchChem. (2025).
Sources
Technical Support Center: Methyl 2-amino-5-bromo-4-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS: 169044-96-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Compound Profile & Key Stability Considerations
This compound is a substituted aromatic amine and methyl ester, functional groups that define its chemical behavior and susceptibility to degradation. Understanding these structural features is paramount to its successful handling and application.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₃[1] |
| Molar Mass | 260.08 g/mol [1][2] |
| CAS Number | 169044-96-6[1] |
| Appearance | White to slightly yellow crystalline solid[2] |
The primary stability concerns are rooted in its three key functional moieties:
-
Methyl Ester: Susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4]
-
Aromatic Amine: Prone to oxidation, which can be accelerated by exposure to air, light, or certain chemical agents.[5][6][7]
-
Brominated Aromatic Ring: The carbon-bromine bond can undergo cleavage, especially upon exposure to UV light (photodegradation).[8][9]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: There are three main degradation pathways you should be aware of:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromo-4-methoxybenzoic acid) and methanol. This reaction is significantly catalyzed by the presence of acids or bases and is a common degradation route in aqueous or protic solutions.[4][10]
-
Oxidation: The 2-amino group, being an electron-donating group on the aromatic ring, is susceptible to oxidation.[11][12] Exposure to atmospheric oxygen, oxidizing agents, or even light can lead to the formation of colored impurities, such as nitroso or nitro derivatives, and potentially complex polymeric materials.[13][14] This is often the cause of solution discoloration.
-
Photodegradation: The C-Br bond on the aromatic ring can be cleaved by exposure to light, particularly UV radiation.[8] This process, known as photolytic debromination, would result in the formation of methyl 2-amino-4-methoxybenzoate.
Q2: My solution is turning yellow/brown over time. What is causing this?
A2: This is a classic sign of oxidation of the aromatic amine functional group. Anilines and their derivatives are known to form highly colored conjugated systems and polymeric impurities upon oxidation.[15][16] To prevent this, you should use de-gassed solvents, store solutions under an inert atmosphere (like nitrogen or argon), and protect them from light.
Q3: What are the ideal storage conditions for the solid compound and its solutions?
A3:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator can help manage moisture. For long-term storage, refrigeration (2-8 °C) away from incompatible substances like strong oxidizing agents is recommended.[17][18]
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use high-purity, anhydrous solvents and store in amber glass vials with PTFE-lined caps to prevent light exposure and solvent evaporation.[19] For maximum stability, purge the vial with an inert gas (N₂ or Ar) before sealing and store at low temperatures (2-8 °C or frozen).
Q4: How does pH affect the stability of my compound in solution?
A4: The pH of your solution is a critical factor. Both acidic and basic conditions will accelerate the hydrolysis of the methyl ester to the carboxylic acid.[4][10] If your experimental conditions permit, maintaining a neutral pH will generally minimize this degradation pathway.
Q5: What are the likely degradation products I should monitor for in my analysis (e.g., by LC-MS)?
A5: Based on the primary degradation pathways, you should look for the following species:
-
Hydrolysis Product: 2-amino-5-bromo-4-methoxybenzoic acid (M+14, loss of CH₂)
-
Photodegradation Product: Methyl 2-amino-4-methoxybenzoate (M-79/81, loss of Br and gain of H)
-
Oxidation Products: These can be varied. Look for the corresponding nitroso (M+15) or nitro (M+30) compounds as potential initial indicators. More complex dimeric or polymeric structures may also form.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Analytical Results (e.g., changing HPLC peak area) | Degradation of the compound in stock or working solutions. | Prepare fresh solutions daily from solid material. If storing solutions, follow the ideal storage conditions outlined in the FAQ (use anhydrous/degassed solvents, inert atmosphere, amber vials, refrigeration).[19] |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | Characterize the new peaks using LC-MS to identify them as hydrolysis, oxidation, or photolysis products. This confirms the degradation pathway. Review your handling and storage procedures to mitigate the identified cause. |
| Solution Discoloration (Yellow, Brown, or Pink) | Oxidation of the aromatic amine group. | Use high-purity solvents and de-gas them with nitrogen or argon before use. Prepare and handle solutions under an inert atmosphere. Store solutions protected from light.[15][20] |
| Low Assay or Purity Results | Significant degradation has occurred due to improper storage or handling (e.g., exposure to heat, light, moisture, or incompatible materials). | Discard the suspect material/solution and use a fresh, unopened batch of the compound. Re-evaluate your entire workflow, from storage of the solid to preparation and handling of the final solution. |
Experimental Protocols
Protocol 4.1: Recommended Solution Preparation and Handling
This protocol is designed to minimize degradation during routine experimental use.
-
Solvent Preparation: Use only high-purity, HPLC-grade, or anhydrous solvents. Before use, sparge the solvent with a stream of dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the solid compound quickly and accurately in a controlled environment. Avoid prolonged exposure to ambient air and light.
-
Dissolution: Dissolve the compound in the prepared (degassed) solvent in an amber glass vial.
-
Inerting: If the solution is to be stored for more than a few hours, blanket the headspace of the vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.
-
Storage: Store the solution at 2-8 °C, protected from light. For longer-term storage (>24 hours), freezing at -20 °C is recommended.
-
Use: Before use, allow the solution to warm to room temperature before opening to prevent condensation from introducing moisture.
Protocol 4.2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][21][22][23]
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition. A control sample (stored at 2-8 °C, protected from light) should be included.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8-24 hours (base hydrolysis is often faster than acid hydrolysis).[4]
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 70 °C for 48 hours.
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber (ICH Q1B compliant) or expose it to direct sunlight for 24-48 hours.
-
-
Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples (including the control) by a suitable chromatographic method (e.g., HPLC-UV/MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products to understand the compound's liabilities under different stress conditions.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
Caption: Primary degradation pathways for the target compound.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (No Date). BioProcess International. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Compound Interest. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Asian Journal of Pharmaceutical Research and Development. [Link]
-
Bacterial degradation of monocyclic aromatic amines. (2012). Frontiers in Microbiology. [Link]
- Hydrolysis of methyl esters. (1980).
-
Electrochemical degradation of aromatic amines on BDD electrodes. (2011). PubMed. [Link]
-
Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. (2009). Taylor & Francis Online. [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. [Link]
-
Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. (2011). Oriental Journal of Chemistry. [Link]
-
Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. (2015). Der Pharma Chemica. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). E3S Web of Conferences. [Link]
-
Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. (2001). ResearchGate. [Link]
-
hydrolysis of esters. (No Date). Chemguide. [Link]
-
A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (2007). RSC Publishing. [Link]
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1994). WIPO Patentscope. [Link]
-
Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. (1970). Journal of Biochemistry. [Link]
-
THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS. (1943). PubMed. [Link]
-
A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2012). ResearchGate. [Link]
-
Methyl Esters. (No Date). Organic Chemistry Portal. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). ResearchGate. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020). MDPI. [Link]
-
Atmospheric Degradation of Amines (ADA). (2010). NILU. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020). MDPI. [Link]
-
Aniline Standard Operating Procedure. (No Date). University of Washington. [Link]
-
Aniline Safety Data Sheet. (No Date). Washington State University. [Link]
-
SAFETY DATA SHEET - 4-Methoxybenzaldehyde. (2010). Thermo Fisher Scientific. [Link]
-
Sampling and Handling Aniline. (No Date). ASTM International. [Link]
-
Specification for storage and transport of aniline. (No Date). LookChem. [Link]
-
2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. (2024). ChemBK. [Link]
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- 5. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. fishersci.com [fishersci.com]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. acdlabs.com [acdlabs.com]
- 23. article.sapub.org [article.sapub.org]
Technical Support Center: Methyl 2-amino-5-bromo-4-methoxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS No. 169044-96-6). It is designed to offer practical, field-proven insights into its handling, storage, and common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and safe handling of this compound.
Q1: What are the primary physical and chemical properties of this compound?
This compound is typically a white to slightly yellow crystalline solid.[1] Its molecular formula is C9H10BrNO3.[1][2]
Q2: What are the main hazards associated with this compound?
The primary hazard identified is that it is harmful if swallowed (H302).[3] As with many aromatic amines, it may cause irritation to the eyes, skin, and respiratory system upon direct contact.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q3: What are the recommended storage conditions for this compound?
To ensure its stability and purity, it is recommended to store this compound in a cool, dry, and well-ventilated area.[4][5] The container should be tightly sealed to prevent degradation from air and moisture.[4][5]
Q4: Is this compound sensitive to light or air?
Q5: How should I prepare solutions of this compound?
The compound shows good solubility in common organic solvents.[1] When preparing solutions, it is advisable to do so under an inert atmosphere if the experiment is sensitive to oxidation byproducts. Use freshly distilled or anhydrous solvents to avoid introducing moisture, which can affect reaction outcomes.
Section 2: Troubleshooting Guides
This section provides practical solutions to specific problems that may be encountered during the handling and use of this compound in experimental settings.
Handling and Storage Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Discoloration of the solid (yellowing or browning) | Oxidation of the amino group due to exposure to air or light. | - Minimize exposure to the atmosphere by working quickly and resealing the container promptly.- For long-term storage, consider transferring the material to an amber vial and storing it inside a desiccator under an inert atmosphere.- A discolored product may still be usable for some applications, but its purity should be checked by an appropriate analytical method (e.g., TLC, NMR) before use.[4] |
| Clumping or caking of the solid | Absorption of moisture from the atmosphere. | - Store the compound in a desiccator with a suitable drying agent.- If the material has already clumped, it may be necessary to dry it under a high vacuum before use, especially for moisture-sensitive reactions. |
| Inconsistent analytical results (e.g., NMR, HPLC) | Degradation of the compound or presence of impurities. | - Verify the purity of the material upon receipt and periodically if stored for an extended period.- If degradation is suspected, purification by recrystallization may be necessary.[4] |
Issues During Chemical Synthesis
The following troubleshooting guide is adapted from best practices for the synthesis of structurally related brominated anilines and focuses on common issues encountered during its use as a reactant.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction.- Formation of side products due to incorrect temperature control.- Degradation of the starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method to ensure completion.[4][6]- Maintain the recommended reaction temperature. For bromination reactions, this often involves cooling to manage the exotherm.[6]- Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the amino group.[4] |
| Formation of multiple products (observed by TLC or NMR) | - Over-bromination or reaction at unintended positions on the aromatic ring.- Uncontrolled exothermic reaction leading to side reactions. | - Control the stoichiometry of the brominating agent carefully.- Add reagents dropwise at a controlled rate to manage the reaction exotherm.[6]- Ensure efficient stirring to maintain a uniform reaction temperature and prevent localized "hot spots".[6] |
| Difficulty in product purification | - Presence of unreacted starting material or byproducts. | - If the product is a solid, recrystallization from a suitable solvent is a common and effective purification method.[4]- For acidic or basic impurities, an aqueous wash of the organic layer during workup can be effective. For instance, washing with a saturated sodium bicarbonate solution can remove acidic impurities.[4] |
Section 3: Experimental Protocols
Protocol for Receiving and Storing a New Shipment
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a broken seal.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any relevant hazard warnings.
-
Initial Storage: Place the sealed container in a designated cool, dry, and well-ventilated storage area, away from incompatible materials. For optimal preservation, store in a desiccator.
-
Documentation: Record the receipt of the chemical in the laboratory inventory.
Protocol for Aliquoting for Experimental Use
-
Preparation: Take the container out of storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Inert Atmosphere (Recommended): If possible, perform the aliquoting in a glove box or under a stream of inert gas (nitrogen or argon).
-
Dispensing: Quickly weigh the desired amount of the solid into a clean, dry container.
-
Resealing: Tightly reseal the main container, purge with an inert gas if available, and return it to the appropriate storage location.
-
Use: Use the aliquoted material promptly.
Section 4: Visual Diagrams
Workflow for Handling a Newly Received Chemical
Caption: Decision workflow for receiving and storing new chemicals.
Troubleshooting Logic for a Failed Reaction
Caption: A logical approach to troubleshooting low-yielding reactions.
References
-
ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved January 7, 2026, from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important reaction. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and ensure a safe, efficient, and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves the electrophilic bromination of Methyl 2-amino-4-methoxybenzoate. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups strongly activate the aromatic ring, directing the incoming electrophile (bromine) to the ortho and para positions. The position of bromination is predominantly at C5, which is para to the activating amino group and ortho to the methoxy group. Acetic acid is a common solvent for this reaction.
While the reaction appears straightforward on a small scale, scaling up can introduce several challenges that impact yield, purity, and safety. This guide will address these issues systematically.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of the this compound synthesis, providing potential causes and actionable solutions.
Question 1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields during scale-up can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Recommended Solution |
| Incomplete Reaction | On a larger scale, mixing may be less efficient, leading to localized areas of low reagent concentration. Solution: Ensure vigorous and efficient stirring throughout the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. |
| Side Reactions (Over-bromination) | The highly activated aromatic ring is susceptible to di-bromination, especially with excess bromine or prolonged reaction times. Solution: Carefully control the stoichiometry of bromine. A slight excess (typically 1.05-1.1 equivalents) is often sufficient. Add the bromine solution dropwise at a controlled temperature (e.g., 0-5 °C) to minimize localized high concentrations. |
| Product Degradation | The amino group is prone to oxidation, which can lead to the formation of colored impurities and a reduction in the isolated yield of the desired product.[1] Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Prompt work-up of the reaction upon completion is also recommended to avoid prolonged exposure to air. |
| Losses During Work-up & Purification | Product can be lost during aqueous washes if the pH is not optimal, or during recrystallization if the solvent system is not ideal. Solution: During the aqueous work-up, ensure the pH is carefully adjusted to be neutral or slightly basic before extraction to minimize the formation of water-soluble amine salts. For recrystallization, perform small-scale solvent screening to identify a system that provides good recovery and high purity. |
Question 2: The isolated product is a brown or yellow powder, not the expected off-white solid. What causes this discoloration and how can I prevent it?
Answer:
Product discoloration is a common issue when working with aromatic amines and is typically indicative of impurities.
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Recommended Solution |
| Oxidation of the Amino Group | As mentioned previously, the amino group is susceptible to air oxidation, leading to the formation of colored byproducts.[1] This is often exacerbated by prolonged reaction times or exposure to air during work-up. Solution: In addition to using an inert atmosphere, consider adding a small amount of a reducing agent like sodium bisulfite during the work-up to quench any unreacted bromine and prevent oxidation. Storing the final product under an inert atmosphere and protected from light is also good practice. |
| Residual Bromine | Even trace amounts of unreacted bromine can impart a yellowish or brownish color to the final product. Solution: Ensure that the reaction is properly quenched. Washing the organic layer with a solution of a mild reducing agent such as sodium thiosulfate or sodium bisulfite will effectively remove any residual bromine. |
| Formation of N-acetylated Impurity | If acetic acid is used as the solvent and the reaction is heated for an extended period, N-acetylation of the amino group can occur, leading to impurities that may be colored.[1] Solution: While this reaction is typically performed at or below room temperature, if heating is required for solubility, minimize the reaction time and temperature. Alternatively, consider using a different solvent system, although acetic acid is generally preferred for this type of bromination. |
Question 3: I am observing the formation of multiple spots on my TLC plate, indicating the presence of significant impurities. How can I identify and minimize these byproducts?
Answer:
The formation of multiple byproducts is a common challenge, particularly during scale-up.
Potential Causes & Solutions:
-
Di-brominated Product: The most common byproduct is the di-brominated species. This can be identified by mass spectrometry (MS) analysis, which will show a molecular ion peak corresponding to the addition of a second bromine atom.
-
Minimization Strategy: As detailed in the low yield section, slow, controlled addition of bromine at a low temperature is critical. Using slightly less than one equivalent of bromine can sometimes be beneficial if the di-brominated product is difficult to separate, although this will result in some unreacted starting material.
-
-
Positional Isomers: While the C5 position is electronically favored, small amounts of bromination at other positions on the ring can occur. These isomers can be difficult to separate from the desired product.
-
Minimization Strategy: The regioselectivity of the bromination is highly dependent on the reaction conditions. Maintaining a low reaction temperature can enhance the selectivity for the thermodynamically favored product.
-
-
Starting Material: Incomplete consumption of the starting material will result in an additional spot on the TLC.
-
Minimization Strategy: Monitor the reaction closely by TLC or HPLC and allow it to proceed until the starting material is no longer detectable.
-
Experimental Workflow for Minimizing Impurities:
Caption: Optimized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I need to take when scaling up this reaction with bromine and acetic acid?
A1: Safety is paramount when handling bromine and glacial acetic acid, both of which are highly corrosive and toxic.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or a suitable alternative), safety goggles, a face shield, and a lab coat.[2][4]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes.[3][5]
-
Handling Bromine: Bromine is extremely corrosive and can cause severe burns.[3] It should be handled with extreme care. A solution of bromine in acetic acid is often used to make it easier to handle than neat bromine.
-
Spill Response: Have a spill kit readily available. Bromine spills can be neutralized with a sodium thiosulfate solution.
-
Quenching: Always have a quenching agent (e.g., sodium bisulfite or sodium thiosulfate solution) prepared before starting the reaction to neutralize any excess bromine.
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: Regular monitoring is key to a successful reaction.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The product will have a different Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of starting material remaining and the formation of the product and any byproducts.
Q3: What is the best method for purifying the final product on a large scale?
A3: The choice of purification method depends on the scale and the impurity profile.
-
Recrystallization: For multi-gram to kilogram scale, recrystallization is often the most practical and cost-effective method. A common solvent system is ethanol/water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize.
-
Column Chromatography: While effective for small-scale purification, column chromatography can be cumbersome and expensive for large-scale production. It is typically reserved for cases where recrystallization fails to remove critical impurities.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its purity and stability, the product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation over time.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Methyl 2-amino-4-methoxybenzoate
-
Bromine
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Bisulfite Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, charge Methyl 2-amino-4-methoxybenzoate and glacial acetic acid.
-
Cooling: Cool the mixture to 0-5 °C with an ice bath.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly add a saturated solution of sodium bisulfite to quench any excess bromine.
-
Work-up: Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. The pH should be adjusted to ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Logical Relationship Diagram:
Caption: Key inputs, process, and potential outputs in the synthesis.
References
-
Bromine solution - Safety Data Sheet. Carl ROTH. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Quantification and Characterization of Methyl 2-amino-5-bromo-4-methoxybenzoate
This guide provides a detailed comparison of analytical methodologies for the characterization and quantification of Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring purity, stability, and overall quality control. We will explore the principles, practical applications, and comparative performance of leading analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The choice of analytical method is fundamentally dictated by the analyte's physicochemical properties and the specific analytical objective (e.g., purity assessment, impurity profiling, or absolute quantification). This compound is a moderately polar, thermally stable molecule, making it amenable to a range of analytical techniques.
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are the cornerstone for separating and quantifying this compound from its impurities and starting materials.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, its polarity and UV absorbance make it an ideal candidate for RP-HPLC with UV detection.
Principle of Operation: Reverse-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier.
Experimental Protocol: HPLC-UV for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile.
Causality Behind Experimental Choices:
-
The C18 column is selected for its strong hydrophobic retention of the aromatic ring of the analyte.
-
A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
-
Formic acid is added to the mobile phase to improve peak shape by protonating the amine group, reducing tailing.
-
Detection at 254 nm is chosen due to the strong UV absorbance of the benzene ring. A DAD is preferred to assess peak purity spectrally.
Workflow for HPLC Analysis
Caption: Workflow for HPLC-based purity analysis.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization of the primary amine may be necessary to improve peak shape and thermal stability.
Principle of Operation: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Experimental Protocol: GC-FID for Purity Determination
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve 1 mg/mL in Dichloromethane.
Causality Behind Experimental Choices:
-
The DB-5ms column is a low-polarity column suitable for a wide range of semi-volatile organic compounds.
-
The FID detector provides excellent sensitivity for organic compounds.
-
A temperature program is essential for separating compounds with different boiling points.
Comparison of HPLC and GC
| Feature | HPLC-UV | GC-FID |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sensitivity | Good (ng range). | Excellent (pg range). |
| Selectivity | High, tunable with mobile phase and column chemistry. | Very high, based on boiling point and column interaction. |
| Sample Preparation | Simple dissolution. | May require derivatization for polar functional groups. |
| Instrumentation Cost | Moderate to High. | Moderate. |
| Throughput | Moderate. | High. |
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous identification of organic molecules. Both ¹H and ¹³C NMR should be employed.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Expected ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.8 ppm | Singlet | 1H | Ar-H |
| ~6.5 ppm | Singlet | 1H | Ar-H |
| ~4.5 ppm | Broad Singlet | 2H | -NH₂ |
| ~3.9 ppm | Singlet | 3H | -OCH₃ (methoxy) |
| ~3.8 ppm | Singlet | 3H | -OCH₃ (ester) |
Experimental Protocol: NMR Analysis
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Principle of Operation: MS ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z ~260/262 (due to the isotopic pattern of Bromine).
-
Key Fragments: Loss of -OCH₃ (m/z ~229/231), loss of -COOCH₃ (m/z ~201/203).
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions: As described in the GC-FID section.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
-
Summary and Recommendations
For routine quality control, including purity assessment and quantification, HPLC-UV is the recommended method due to its robustness, ease of use, and applicability to a wide range of potential impurities. For the initial structural confirmation of a newly synthesized batch, a combination of NMR and MS is essential for unambiguous identification. GC-MS can be a valuable tool for identifying volatile impurities.
The selection of the most appropriate analytical method will always depend on the specific requirements of the analysis. A multi-technique approach is often necessary for comprehensive characterization.
References
- Google Patents. (n.d.). WO2013013239A1 - Pyrazolopyrimidine compounds.
A Comparative Guide to the HPLC Analysis of Methyl 2-amino-5-bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Method Selection and Optimization
In the landscape of pharmaceutical development, the rigorous analysis of intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 2-amino-5-bromo-4-methoxybenzoate, a substituted aminobenzoate derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity and impurity profile must be meticulously controlled and monitored. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive analysis of this compound. The methodologies and comparisons presented herein are grounded in established chromatographic principles and data from analogous compounds to provide a robust framework for your analytical strategy.
The Central Role of HPLC in Purity and Potency Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal analytical technique for the quality control of pharmaceutical intermediates like this compound. Its widespread adoption is a testament to its high resolution, sensitivity, and quantitative accuracy, which are indispensable for separating the main component from structurally similar process impurities and degradation products.
The inherent polarity of the amino and ester functional groups, combined with the hydrophobicity imparted by the brominated aromatic ring, makes this compound ideally suited for RP-HPLC. The selection of a C18 stationary phase provides a versatile hydrophobic surface for interaction, while a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of retention and selectivity.
Experimental Protocol: A Robust RP-HPLC Method
This protocol is designed to be a self-validating system, where the system suitability parameters ensure the reliability of each analytical run.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates should be not less than 2000.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be not more than 2.0%.
Causality Behind Experimental Choices:
-
C18 Column: The choice of a C18 column is based on its broad applicability for the separation of moderately polar to nonpolar compounds. The long alkyl chains provide sufficient hydrophobic interaction with the brominated aromatic ring of the analyte.
-
Phosphoric Acid in Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous mobile phase protonates the amino group of the analyte, leading to more consistent interactions with the stationary phase and improved peak shape by minimizing tailing.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both the main analyte and any potential impurities which may have a wider range of polarities. This approach provides a good balance between resolution and analysis time.
-
UV Detection at 254 nm: The aromatic nature of the compound suggests strong UV absorbance. 254 nm is a common wavelength for the detection of aromatic compounds and is likely to provide good sensitivity.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can be used as orthogonal or complementary methods.
| Technique | Principle | Speed | Cost | Data Output | Key Advantages | Key Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of components between a stationary phase and a high-pressure liquid mobile phase. | Moderate | High | Quantitative | High resolution, sensitivity, and accuracy. Well-established and versatile for a wide range of compounds. | Higher solvent consumption and longer analysis times compared to UPLC and SFC. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures.[1] | Fast | High | Quantitative | Significantly faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[1] | Higher backpressures can lead to shorter column lifetimes. Requires specialized instrumentation.[1] |
| SFC (Supercritical Fluid Chromatography) | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation.[2] | Fast | High | Quantitative | Very fast separations, reduced solvent consumption (greener), and offers orthogonal selectivity to RP-HPLC.[3][4] | Not as universally applicable as HPLC; method development can be more complex.[3] |
| TLC (Thin-Layer Chromatography) | Differential partitioning of components between a stationary phase on a plate and a liquid mobile phase. | Very Fast | Low | Qualitative/Semi-quantitative | Simple, rapid, and cost-effective for reaction monitoring and preliminary purity checks. | Limited quantitative accuracy and lower resolution compared to HPLC. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification.[5][6] | Slow | High | Quantitative | A primary analytical method that does not require a reference standard of the analyte for purity determination.[7][8] | Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer.[9] |
In-Depth Look at Alternative Methodologies
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique in pharmaceutical analysis, particularly for chiral separations and for compounds that are not well-suited for RP-HPLC.[2] For achiral separations of compounds like this compound, SFC can offer significant advantages in terms of speed and reduced organic solvent consumption.[3][4]
Experimental Protocol: SFC Screening
-
Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column oven, and a UV-Vis detector with a high-pressure flow cell.
-
Screening Columns: A selection of achiral columns such as those with 2-ethylpyridine, diol, or amino functionalities.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.
-
Analysis: Screen different columns and modifier gradients to achieve the optimal separation of the main peak from impurities.
Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring
TLC is an invaluable tool for the qualitative monitoring of reaction progress in a synthesis campaign.[10] Its simplicity and speed allow for quick checks on the consumption of starting materials and the formation of the product.
Experimental Protocol: TLC Analysis
-
TLC Plate: Silica gel 60 F254
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.[11][12]
-
Visualization: UV lamp (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).
Quantitative NMR (qNMR): An Absolute Purity Assessment
qNMR provides an orthogonal and absolute method for determining the purity of a substance without the need for a specific reference standard of that same substance.[5][6][8] This is particularly useful for the certification of new reference standards. The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.[7]
Experimental Protocol: qNMR Purity Assay
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculation: Calculate the purity of the analyte based on the integral ratios, the number of protons for each signal, and the molecular weights and masses of the analyte and internal standard.
Visualizing the Workflow and Method Comparison
Caption: A streamlined workflow for the HPLC analysis of this compound.
Caption: Logical relationships between analytical techniques for the analysis of the target compound.
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, a well-validated RP-HPLC method is the recommended primary technique due to its robustness, high resolution, and quantitative accuracy. For high-throughput environments, transitioning the method to a UPLC system can significantly improve efficiency without compromising data quality.
Supercritical Fluid Chromatography should be considered as a valuable orthogonal technique, especially for the analysis of complex impurity profiles or for chiral separations if applicable. Its speed and reduced environmental impact make it an attractive modern alternative.
Thin-Layer Chromatography remains an indispensable tool for rapid, at-a-glance monitoring of the synthesis process, providing immediate feedback to the process chemist.
Finally, Quantitative NMR serves a critical, albeit more specialized, role. It is the gold standard for the absolute purity determination required for the certification of primary reference standards, providing a high degree of confidence in the quantitative data generated by other chromatographic methods.
By leveraging the strengths of each of these analytical techniques, researchers, scientists, and drug development professionals can build a comprehensive and robust analytical control strategy for this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: A versatile tool for the analysis of metabolites in complex mixtures.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
-
Singh, R., & Caner, S. (2019). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- West, C. (2017). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds.
-
Novakova, L., Rentsch, M., Grand-Guillaume Perrenoud, A., & Veuthey, J. L. (2012). Comparison of ultra-high performance supercritical fluid chromatography and ultra-high performance liquid chromatography for the analysis of pharmaceutical compounds. Journal of Chromatography A, 1269, 215-225. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
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Kumar, A., Saini, G., Nair, A., & Sharma, R. (2012). A review on comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 5(10), 1279-1285. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
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Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
BGD Group. (2011). TLC Developing System. [Link]
-
Schad, G. J., Watabe, Y., & Terada, H. (n.d.). SFC or (U)HPLC? Why Not Try Both... LCGC International. [Link]
- Mohammad, A., Ajmal, M., & Anwar, S. (1995). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?[Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction: The Imperative of Purity in a Versatile Building Block
Methyl 2-amino-5-bromo-4-methoxybenzoate is a highly functionalized aromatic compound, serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its distinct substitution pattern—an amine, a bromine atom, a methoxy group, and a methyl ester—makes it a versatile scaffold for building complex molecular architectures. However, the very reactivity that makes it valuable also presents a significant challenge: the potential for a diverse range of impurities arising from the synthetic route or degradation.
In drug development, the purity of such a starting material is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Uncontrolled impurities can lead to the formation of toxic byproducts, reduce the yield of the final API, and introduce unforeseen complications in later-stage development.[3] Therefore, a robust, multi-faceted analytical strategy is essential to ensure the material's quality. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
Chapter 1: The Primary Workhorse: Reversed-Phase Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the undisputed workhorses for purity and impurity profiling in the pharmaceutical industry.[4] Their strength lies in the ability to separate, detect, and quantify the main compound and its closely related structural analogs with high precision and accuracy.
Causality of Method Choice: Why Reversed-Phase?
The decision to use a reversed-phase method, typically with a C18 stationary phase, is based on the molecular properties of this compound. The compound possesses a significant degree of hydrophobicity due to its benzene ring, making it well-suited for retention on a nonpolar C18 column. A polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with a pH modifier) is used to elute the compound and its impurities based on their relative polarities. This approach provides excellent separation for a wide range of potential process-related impurities and degradants.
Comparative Analysis: HPLC vs. UPLC
The evolution from HPLC to UPLC is driven by the use of sub-2 µm stationary phase particles, which dramatically increases chromatographic efficiency.[4][5] This allows for faster analysis times and superior resolution.[6][7][8] While HPLC remains a robust and reliable technique, UPLC offers significant advantages for high-throughput screening and for resolving challenging, closely eluting impurities.[5][6]
| Parameter | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Advantage & Rationale |
| Column Particle Size | 3–5 µm | < 2 µm (typically 1.7 µm)[6][7] | UPLC : Smaller particles provide more theoretical plates, leading to sharper peaks and better separation efficiency.[5] |
| Typical Run Time | 20–60 minutes | 2–10 minutes | UPLC : Over 3-10x faster, drastically increasing sample throughput.[4][6][8] |
| Operating Pressure | ~400 bar (6,000 psi) | >1000 bar (15,000 psi)[4][7] | UPLC : Higher pressure is required to force the mobile phase through the densely packed small-particle column. |
| Resolution | Good | Excellent[6][7] | UPLC : Superior ability to separate closely related impurities from the main peak. |
| Sensitivity | Moderate | High[6][7] | UPLC : Sharper, more concentrated peaks lead to a better signal-to-noise ratio, improving the detection of trace-level components. |
| Solvent Consumption | High | Low (Reduced by 50-80%)[4][6][7] | UPLC : Shorter run times and lower flow rates make it a more cost-effective and environmentally friendly "green" technique. |
Experimental Protocol: HPLC-UV Purity Determination
This protocol is a validated starting point and must be optimized for the specific instrumentation and impurity profile.
-
Instrumentation : HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column : C18, 150 x 4.6 mm, 5 µm (for HPLC) or C18, 50 x 2.1 mm, 1.7 µm (for UPLC).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm and 310 nm (or DAD scan 200-400 nm to capture all chromophoric impurities).
-
Injection Volume : 5 µL.
-
Sample Preparation : Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL solution.
-
Purity Calculation : Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Chapter 2: The Orthogonal Approach: Assuring Comprehensive Analysis
Relying on a single analytical method, even one as robust as HPLC, carries an inherent risk: an impurity may have the same retention time as the main compound (co-elution), rendering it invisible.[9] Orthogonal methods, which employ a different separation mechanism, are crucial for mitigating this risk and ensuring the primary method is truly specific.[10][11][12]
Orthogonal Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with the stationary phase. For a molecule like this compound, which is sufficiently volatile, GC-MS offers an excellent orthogonal technique.[13][14]
-
Causality : The separation in GC is driven by boiling point and polarity, a fundamentally different principle than the partitioning between mobile and stationary phases in reversed-phase HPLC.
-
Advantage : The mass spectrometer (MS) detector provides mass information, which is invaluable for the tentative identification of unknown impurities without requiring their isolation.[15][16]
-
Instrumentation : Gas Chromatograph with a Mass Spectrometer detector.
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 280 °C.
-
Injection Mode : Split (e.g., 20:1 ratio).
-
Oven Temperature Program :
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature : 290 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Scan Range : m/z 40-500.
-
Sample Preparation : Prepare a ~1 mg/mL solution in a suitable solvent like Ethyl Acetate or Dichloromethane.
Orthogonal Confirmation: Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structure elucidation and quantitative analysis.[3][17] Quantitative NMR (qNMR) is considered a primary ratio method, meaning it can determine the purity of a substance by comparing the integral of its signals to that of a certified internal standard of known purity and concentration, without needing a reference standard of the analyte itself.[18][19]
-
Causality : qNMR quantification is based on the direct proportionality between the integrated signal area and the number of atomic nuclei giving rise to that signal.[18] This is a universal detection principle for all molecules containing NMR-active nuclei (like ¹H), making it fundamentally orthogonal to chromatography, which relies on physicochemical interactions and detector response factors.
-
Provides a direct measure of mass purity (%w/w).
-
Simultaneously confirms the structure of the main component.[20]
-
Can quantify impurities without needing to identify them or have their reference standards.[17]
-
Detects non-chromophoric impurities that are invisible to UV detectors.
-
Instrumentation : NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS) : Select a high-purity (>99.9%) certified standard with simple, sharp signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are common choices.
-
Sample Preparation :
-
Accurately weigh ~15-20 mg of this compound into a vial.
-
Accurately weigh ~5-10 mg of the chosen internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition :
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters : Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being quantified).
-
-
Data Processing :
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation : The purity is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the Internal Standard
-
Chapter 3: An Integrated Strategy for Self-Validating Purity Assessment
No single technique is sufficient for the complete characterization of a pharmaceutical intermediate.[3] A self-validating system relies on the convergence of data from multiple, orthogonal methods. The trustworthiness of a 99.5% purity value from HPLC is significantly enhanced if it is confirmed by a 99.4% value from qNMR.
A recommended integrated strategy is as follows:
-
Routine Quality Control (QC) : Use a validated UPLC-UV method for routine batch release due to its high throughput, sensitivity, and precision.[4][6] This method will quantify known impurities against reference standards and report any new, unknown impurities by area percent.
-
Method Specificity Validation : During method validation, and periodically thereafter, analyze batches using an orthogonal method (e.g., GC-MS or a second HPLC method with different column chemistry/pH).[9][10] The purpose is to demonstrate that no new impurities are being missed and that the primary method is specific.
-
Primary Purity Assignment : Use ¹H qNMR to assign the absolute mass purity (%w/w) to a reference standard lot. This well-characterized lot can then be used to create standards for chromatographic methods.
-
Impurity Identification : When unknown impurities are detected above the identification threshold (typically >0.10% as per ICH guidelines), use hyphenated techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS) to elucidate their structures.
Conclusion
The purity assessment of this compound demands more than a single measurement; it requires a holistic and orthogonal analytical philosophy. While UPLC provides the speed and resolution necessary for routine quality control, its findings must be validated by fundamentally different techniques to be considered trustworthy. GC-MS offers an excellent orthogonal chromatographic separation, while qNMR provides an absolute measure of purity that is independent of detector response factors. By integrating these methods, researchers and drug developers can build a comprehensive data package that ensures the quality of this critical intermediate, thereby safeguarding the integrity of the subsequent drug development process.
References
- A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. (n.d.). Benchchem.
- Head-to-head comparison of HPLC vs. UPLC for rocuronium impurity profiling. (n.d.). Benchchem.
- HPLC vs UPLC: Key Differences & Applications. (2025). Technology Networks.
- Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC.
- A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. (n.d.). International Journal of Scientific Research & Technology.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com.
- Quality Control in Pharmaceutical Production: Standards and Practices. (n.d.). Parabolic Drugs.
- NMR spectroscopy: Quality control of pharmaceutical products. (2014). New Food Magazine.
- Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent.
- Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024). News-Medical.Net.
- Qualification of Raw Materials for Biopharmaceutical Use. (n.d.). BioPharm International.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
- Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe.
- Analysis of Food Preservatives by GC/MS. (n.d.). Shimadzu.
- GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. (n.d.). ResearchGate.
- SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND PARABENS (METHYL-PARABEN AND N-BUTYL PARABEN) IN SOY SAUCE BY GC-MS. (2019). ResearchGate.
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). ResearchGate.
Sources
- 1. Quality Control in Pharmaceutical Production: Standards and Practices [parabolicdrugs.com]
- 2. biopharminternational.com [biopharminternational.com]
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- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. niito.kz [niito.kz]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. news-medical.net [news-medical.net]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
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- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction: Methyl 2-amino-5-bromo-4-methoxybenzoate is a valuable substituted aniline derivative widely utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern makes it an important intermediate for constructing heterocyclic systems and other targeted compounds in drug discovery. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two distinct and viable synthetic strategies for preparing this compound. We will explore a direct, single-step electrophilic bromination pathway and a more classical multi-step approach involving a nitro-intermediate. The discussion will focus on the chemical principles, procedural details, and relative merits of each route to empower chemists to select the optimal method for their specific research and development needs.
Route 1: Single-Step Electrophilic Bromination of an Amino Ester Precursor
This approach represents the most direct and atom-economical pathway, leveraging the inherent reactivity of a pre-functionalized aniline ring.
Chemical Principle & Rationale
The foundational principle of this route is the electrophilic aromatic substitution. The starting material, Methyl 2-amino-4-methoxybenzoate, possesses a highly activated aromatic ring. The amino (-NH₂) group at C2 and the methoxy (-OCH₃) group at C4 are both strong electron-donating groups, which powerfully activate the ring towards electrophiles and direct substitution to the ortho and para positions.
In this specific substrate, the position C5 is para to the C2-amino group and ortho to the C4-methoxy group. The confluence of these directing effects makes the C5 position the most nucleophilic and, therefore, the overwhelmingly favored site for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent; it serves as a milder and more selective source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂), minimizing the risk of over-bromination and the formation of hazardous byproducts like HBr. The reaction is typically conducted at low temperatures to further control the high reactivity of the substrate.
Experimental Workflow
Caption: Workflow for the direct bromination of Methyl 2-amino-4-methoxybenzoate.
Detailed Experimental Protocol
Materials:
-
Methyl 2-amino-4-methoxybenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)[1]
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: Ethyl Acetate/Dichloromethane mixture
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in chloroform (approx. 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over 1 hour, ensuring the temperature remains at 0 °C.[1]
-
Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding deionized water (equal volume to the organic solvent).[1]
-
Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate/DCM, 1:4 v/v) to yield the final product, this compound.[1] A reported yield for a similar isomeric synthesis is approximately 73%.[1]
Advantages and Disadvantages
-
Advantages:
-
Efficiency: A single-step synthesis results in a short reaction time and minimal labor.
-
Atom Economy: This route has excellent atom economy compared to multi-step alternatives.
-
Simplicity: The procedure is straightforward and utilizes common laboratory reagents.
-
-
Disadvantages:
-
Selectivity Risk: Despite the strong directing effects, there is a minor risk of di-bromination if the reaction temperature or stoichiometry is not carefully controlled.
-
Precursor Dependency: This route is contingent on the availability and cost of the specific starting material, Methyl 2-amino-4-methoxybenzoate.
-
Route 2: Multi-Step Synthesis via a Nitro Intermediate
This classic strategy involves introducing the amino group in the final step via the reduction of a nitro group. This multi-step process can offer greater control over the substitution pattern, especially when starting from simpler, less functionalized materials.
Chemical Principle & Rationale
This synthetic design uses a nitro group (-NO₂) as a precursor to the amine and as a powerful meta-directing group. The sequence begins with a suitable precursor, Methyl 4-methoxy-2-nitrobenzoate .
-
Bromination (Step 2A): The precursor is first subjected to electrophilic bromination. In this intermediate, the nitro and ester groups are strongly deactivating and meta-directing, while the methoxy group is strongly activating and ortho, para-directing. The position C5 is para to the activating methoxy group and meta to both deactivating groups, making it the clear, electronically favored site for bromination.
-
Reduction (Step 2B): The resulting Methyl 5-bromo-4-methoxy-2-nitrobenzoate is then subjected to reduction. A variety of reducing agents can accomplish this, but a common and effective method is the Béchamp reduction, using powdered iron in acetic acid.[2] This method is highly selective for the reduction of aromatic nitro groups and is tolerant of other functional groups like esters and aryl halides.
Experimental Workflow
Caption: Workflow for the multi-step synthesis via a nitro-intermediate.
Detailed Experimental Protocol
Step 2A: Bromination of Methyl 4-methoxy-2-nitrobenzoate
-
Materials: Methyl 4-methoxy-2-nitrobenzoate, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
In a flask protected from light, add Methyl 4-methoxy-2-nitrobenzoate to concentrated sulfuric acid at 0 °C.
-
Slowly add NBS while maintaining the low temperature.
-
Allow the mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude Methyl 5-bromo-4-methoxy-2-nitrobenzoate, which can be purified by recrystallization or chromatography. This method is known to be effective for deactivated aromatic systems.
-
Step 2B: Reduction of Methyl 5-bromo-4-methoxy-2-nitrobenzoate
-
Materials: Methyl 5-bromo-4-methoxy-2-nitrobenzoate (1.0 eq), Powdered Iron (Fe) (approx. 3 eq), Glacial Acetic Acid, Methanol, Ethyl Acetate, Water.
-
Procedure (adapted from a similar reduction[2]):
-
Setup: To a suspension of powdered iron (approx. 3 eq) in acetic acid, heat to 50 °C under a nitrogen atmosphere.
-
Substrate Addition: Add a solution of Methyl 5-bromo-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol dropwise to the iron suspension.
-
Reaction: Maintain the reaction temperature between 50-60 °C with stirring for approximately 30-60 minutes, or until TLC confirms the disappearance of the nitro compound.
-
Work-up: Cool the mixture, filter off the iron catalyst, and wash the filter cake with methanol.
-
Extraction: Combine the filtrate and washes, and remove the volatile solvents under reduced pressure. Pour the residue into a large volume of water and extract several times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved via column chromatography to give the final product. A satisfactory yield of 77% has been reported for a similar nitro reduction.[2]
-
Advantages and Disadvantages
-
Advantages:
-
High Selectivity: The strong directing effects in the nitro-intermediate ensure very high regioselectivity during the bromination step.
-
Accessible Starting Materials: This route can potentially start from more fundamental and less expensive precursors than the highly substituted aniline required in Route 1.
-
Reliable Reduction: The final reduction step is typically high-yielding and robust.
-
-
Disadvantages:
-
Multiple Steps: The two-step sequence results in a longer overall reaction time, increased solvent usage, and more complex purification procedures.
-
Lower Overall Yield: Cumulative losses from two steps will likely result in a lower overall yield compared to the single-step route.
-
Hazardous Reagents: This route involves the use of strong acids (H₂SO₄) and potentially nitrating agents for the synthesis of the precursor, which requires careful handling.
-
Quantitative & Performance Comparison
| Parameter | Route 1: Direct Bromination | Route 2: Nitro-Intermediate Pathway |
| Number of Steps | 1 | 2 (from nitro-precursor) |
| Key Reagents | Methyl 2-amino-4-methoxybenzoate, NBS | Methyl 4-methoxy-2-nitrobenzoate, NBS/Br₂, Fe, Acetic Acid |
| Typical Overall Yield | ~70-75% | ~60-70% (estimated cumulative) |
| Reaction Conditions | Mild (0 °C) | Varied (0 °C to 60 °C) |
| Simplicity | High | Moderate |
| Safety Considerations | Use of chloroform (toxic). NBS is a lachrymator. | Use of concentrated H₂SO₄. Acetic acid is corrosive. |
| Scalability | Good, but potential for exotherm on large scale. | Excellent, well-established industrial reactions (e.g., Béchamp reduction). |
Expert Recommendation and Conclusion
The choice between these two synthetic routes is ultimately dictated by project-specific priorities such as scale, cost, and available starting materials.
Route 1 (Direct Bromination) is highly recommended for laboratory-scale synthesis and rapid analog production . Its primary advantages are speed, simplicity, and high atom economy. When the precursor, Methyl 2-amino-4-methoxybenzoate, is readily available, this single-step method provides the quickest path to the desired product with a good yield.
Route 2 (Nitro-Intermediate Pathway) is often the more strategic choice for large-scale industrial production or when the Route 1 precursor is unavailable or prohibitively expensive . Although longer, this pathway offers exceptional regiochemical control and is built upon robust, well-understood reactions that are highly scalable. The use of inexpensive bulk reagents like iron powder and acetic acid can make this route more economically viable at a larger scale, despite the lower overall yield.
Both routes are synthetically sound and provide reliable access to this compound. Researchers should weigh the trade-offs between the directness of Route 1 and the control and scalability of Route 2 to best align with their objectives.
References
-
Wang, K., Zhang, X.-Q., Zhu, J., Chen, Q., Zhang, Z.-Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3321-3324. [Link]
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Gao, W., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(8), 6434-6444. [Link]
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ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. [Link]
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-
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A Comparative Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate and Other Bromoanilines in Synthetic Chemistry
Substituted anilines, particularly bromoanilines, are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from the dual reactivity of the amino group and the bromine-substituted aromatic ring, which allows for diverse chemical transformations. This guide provides an in-depth technical comparison of Methyl 2-amino-5-bromo-4-methoxybenzoate, a highly functionalized aniline derivative, against the three fundamental positional isomers of bromoaniline: 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline. We will explore their physicochemical properties and objectively compare their performance in cornerstone synthetic reactions, supported by experimental data.
Physicochemical Properties: A Structural Overview
The intrinsic properties of a reagent dictate its handling, solubility, and reactivity. The addition of methoxy and methyl ester groups to the bromoaniline scaffold significantly alters the physicochemical characteristics of this compound compared to its simpler counterparts.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Bromoaniline | 3-Bromoaniline | 4-Bromoaniline |
| Molecular Formula | C₉H₁₀BrNO₃[2] | C₆H₆BrN[3] | C₆H₆BrN[4] | C₆H₆BrN[5] |
| Molecular Weight | 260.1 g/mol [2] | 172.02 g/mol [6] | 172.02 g/mol [4] | 172.02 g/mol [5] |
| Appearance | White to slightly yellow crystalline solid[7] | Clear yellow to red-brown liquid after melting[8] | Light brown to tan crystalline powder[4] | White to off-white crystalline solid[5] |
| Melting Point (°C) | ~80-82[7] | 24-32[6][8] | 15-18 (liquid at RT)[9] | 60-68[5][10] |
| Boiling Point (°C) | Not available | 229[8] | 251-253[11] | 243[5] |
| CAS Number | 169044-96-6[2] | 615-36-1[6] | 591-19-5[4] | 106-40-1[5] |
| Solubility | Soluble in common organic solvents[7] | Insoluble in water; soluble in alcohol and ether[8] | Slightly soluble in water; soluble in organic solvents[4] | Slightly soluble in water; soluble in organic solvents[5] |
Insight & Rationale: The significantly higher melting point of this compound and 4-bromoaniline compared to the ortho and meta isomers is indicative of a more ordered and stable crystal lattice structure. The additional functional groups on this compound increase its molecular weight and polarity, influencing its solubility profile and chromatographic behavior, which are critical considerations for reaction workup and purification.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true value of these building blocks is realized in their performance in reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are paramount in this context.[1][12]
Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and broad functional group tolerance.[13] The electronic and steric properties of the bromoaniline substrate critically impact reaction efficiency.[1]
Experimental data from a micellar Suzuki cross-coupling reaction between the bromoaniline isomers and 2-thienylboronic acid provides a direct performance comparison under identical conditions.[1]
Table 2: Comparative Yields in a Micellar Suzuki-Miyaura Cross-Coupling Reaction [1]
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
Analysis of Isomer Reactivity:
-
4-Bromoaniline (para) : Demonstrates the highest reactivity, providing an excellent yield in a short reaction time. This is attributed to the electronically favorable para position, where the electron-donating amino group activates the C-Br bond towards oxidative addition without imposing steric hindrance.[1]
-
2-Bromoaniline (ortho) : Also performs well, suggesting that any potential steric hindrance from the adjacent amino group is minimal in this system or is offset by other factors.[1] The development of specialized catalysts has made the coupling of unprotected ortho-bromoanilines highly efficient.[14]
-
3-Bromoaniline (meta) : Initially shows lower reactivity, but the yield significantly improves with extended reaction time.[1] This highlights the influence of substituent position on reaction kinetics, with the meta position being less electronically activated by the amino group compared to the ortho and para positions.
Projected Performance of this compound: This substrate presents a more complex electronic and steric profile:
-
Electronic Effects : The bromine atom is para to the strongly electron-donating amino group, which is expected to facilitate the rate-determining oxidative addition step. However, it is also meta to the electron-withdrawing methyl ester group and ortho to the electron-donating methoxy group. This complex interplay will modulate the electron density of the C-Br bond.
-
Steric Effects : The bromine atom is flanked by both the amino and methoxy groups. This steric crowding around the reaction center could potentially hinder the approach of the bulky palladium catalyst, possibly requiring more robust catalyst systems (e.g., those with bulky phosphine ligands) or higher temperatures to achieve efficient coupling.
While direct comparative data is unavailable, the substitution pattern suggests that this compound would be a viable but potentially challenging substrate, requiring careful optimization of catalyst, ligand, and reaction conditions.[13]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for forming C-N bonds under relatively mild conditions.[12][15] This reaction is indispensable in pharmaceutical synthesis where the arylamine motif is common.[16]
Causality of Experimental Choices: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.
-
Ligand Selection : The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often employed because they promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst, preventing side reactions like β-hydride elimination.[12][16]
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amido-palladium complex.[12] However, for substrates with base-sensitive functional groups like esters, a weaker base such as K₂CO₃ might be necessary, though this can lead to lower reaction rates.[15]
-
Solvent : Anhydrous, degassed aprotic solvents like toluene or dioxane are typically used to ensure a water- and oxygen-free environment, protecting the sensitive Pd(0) catalyst from deactivation.[17]
Predicted Reactivity Profile:
-
Bromoaniline Isomers : All three isomers are competent substrates for Buchwald-Hartwig amination. The reactivity can be influenced by the electronic nature of the aryl halide; however, modern catalyst systems have a broad scope.[12][18]
-
This compound : The presence of the methyl ester group introduces a key challenge. This group is susceptible to hydrolysis or transesterification under the strongly basic conditions (e.g., NaOtBu) typically used in the reaction.[15] Therefore, successful amination would likely require a carefully selected weaker base (e.g., K₃PO₄, Cs₂CO₃) and a highly active palladium/ligand system to achieve coupling at a temperature that does not degrade the ester. The inherent amino group on the substrate itself could also potentially coordinate to the palladium center, influencing the catalytic cycle.
Experimental Protocols & Methodologies
A self-validating protocol is one where the steps are logical, reproducible, and grounded in established chemical principles. Below are representative protocols for the cross-coupling reactions discussed.
Protocol 1: Micellar Suzuki-Miyaura Cross-Coupling of Bromoanilines
This protocol is adapted from a validated procedure demonstrating the coupling of bromoaniline isomers in an aqueous micellar medium, which is an environmentally benign alternative to traditional organic solvents.[1][19]
-
Rationale : The use of a surfactant (Kolliphor EL) in water creates micelles that act as nano-reactors, solubilizing the organic reagents and the catalyst, thereby facilitating the reaction at room temperature.[1]
-
Materials :
-
Bromoaniline isomer (1.0 eq)
-
Thienylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in water
-
-
Procedure :
-
To a reaction vessel, add the bromoaniline isomer (0.5 mmol), thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1.0 mmol).
-
Add 2 mL of the 2 wt% Kolliphor EL solution in water.
-
Stir the biphasic mixture vigorously (500 rpm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add ethanol (~10 mL) until the mixture becomes homogeneous.
-
Remove the solvents under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.[19]
-
Protocol 2: General Protocol for Buchwald-Hartwig Amination
This is a generalized protocol for the amination of an aryl bromide, which must be performed under an inert atmosphere to protect the catalyst.[17]
-
Rationale : This procedure uses a common palladium precursor (Pd₂(dba)₃) and a specialized biaryl phosphine ligand (Xantphos) known to be effective for C-N coupling. Toluene is a standard solvent, and sodium tert-butoxide is the strong base required for amine deprotonation.[17]
-
Materials :
-
Aryl Bromide (e.g., 4-Bromoaniline, 1.0 eq)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed Toluene
-
-
Procedure :
-
In a glovebox or under a stream of argon, add the aryl bromide, NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried reaction flask equipped with a stir bar.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove catalyst residues and salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization of Key Processes
Diagrams help clarify complex workflows and reaction cycles.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Outlook
This guide provides a clear comparison between the foundational bromoaniline isomers and the more complex, highly substituted this compound.
-
Bromoaniline Isomers (2-, 3-, 4-) : These are versatile, workhorse reagents in organic synthesis.[4][5][8] Their reactivity is primarily governed by the position of the bromine atom relative to the activating amino group, with 4-bromoaniline generally showing the highest efficiency in standard cross-coupling reactions.[1]
-
This compound : This is a specialized building block. Its pre-installed array of functional groups offers a strategic advantage, enabling more direct synthetic routes to complex target molecules and potentially reducing the number of steps required for functionalization. However, its utility comes with challenges: the potential for steric hindrance at the reaction site and the need to select reaction conditions compatible with its base-sensitive methyl ester group.
For researchers and drug development professionals, the choice between these reagents is a strategic one. For constructing simple biaryl or arylamine cores, the bromoaniline isomers are often sufficient and more cost-effective. For the synthesis of highly decorated and specific molecular architectures, this compound provides a powerful, albeit more complex, starting point.
References
-
Wikipedia. 4-Bromoaniline. [Link]
-
Chemsrc. 2-Bromoaniline | CAS#:615-36-1. (2025-08-21). [Link]
-
Solubility of Things. 4-bromoaniline. [Link]
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ChemBK. 2-Bromoanilines. (2024-04-09). [Link]
-
PubChem. 3-Bromoaniline. [Link]
-
PubChem. 2-Bromoaniline. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. (2024-04-09). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16). [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. [Link]
-
eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024-07-17). [Link]
-
PMC - NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). [Link]
-
ResearchGate. Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. [Link]
-
University of Saskatchewan. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024-11-22). [Link]
-
MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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A Comparative Guide to the Reactivity of Methyl 2-amino-5-bromo-4-methoxybenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzoates, such as methyl 2-amino-5-bromo-4-methoxybenzoate, are valuable building blocks, offering multiple reactive handles for molecular elaboration. However, the seemingly subtle shift in the position of substituents can dramatically alter the reactivity of the entire molecule. This guide provides an in-depth comparative analysis of the reactivity of this compound and its key positional isomers, offering insights into how substituent placement governs reaction outcomes in crucial synthetic transformations.
The Isomers in Focus: A Structural Overview
The reactivity of a substituted benzene ring is a complex interplay of electronic and steric effects imparted by its substituents. For this guide, we will focus on the target compound, This compound (Isomer A) , and compare it with three representative positional isomers. These isomers have been chosen to illustrate the profound impact of relocating the bromo, amino, and methoxy groups on the electron distribution and accessibility of the aromatic ring.
| Isomer | Structure | IUPAC Name |
| A | This compound | |
| B | ![]() | Methyl 2-amino-4-bromo-5-methoxybenzoate |
| C | Methyl 4-amino-2-bromo-5-methoxybenzoate | |
| D | ![]() | Methyl 4-amino-5-bromo-2-methoxybenzoate |
Unraveling Reactivity: Electronic and Steric Considerations
The reactivity of these isomers is primarily dictated by the interplay of the electron-donating groups (EDGs) - the amino (-NH₂) and methoxy (-OCH₃) groups - and the electron-withdrawing group (EWG) - the bromo (-Br) and methyl ester (-COOCH₃) groups.[2][3][4]
-
Electron-Donating Groups (EDGs): The amino and methoxy groups are strong activating groups.[2][5] They donate electron density to the aromatic ring through a resonance effect (+R), increasing its nucleophilicity and making it more susceptible to electrophilic attack.[2][6] This effect is most pronounced at the ortho and para positions relative to the EDG.[3][4][7]
-
Electron-Withdrawing Groups (EWGs): The bromine atom exerts a deactivating inductive effect (-I) due to its electronegativity, withdrawing electron density from the ring and making it less reactive towards electrophiles.[8][9] However, it also has a weak resonance-donating effect (+R) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. The methyl ester group is a deactivating group through both inductive (-I) and resonance (-R) effects, directing incoming electrophiles to the meta position.[3]
-
Steric Hindrance: The physical bulk of the substituents can impede the approach of reagents to adjacent positions, influencing the regioselectivity of reactions.[6]
Comparative Analysis of Isomers:
-
Isomer A (2-amino-5-bromo-4-methoxybenzoate):
-
Electronic Effects: The powerful +R effects of the para-disposed amino and methoxy groups strongly activate the ring. The bromine atom is ortho to the amino group and meta to the methoxy group. The position para to the bromine is occupied by the amino group, and the other ortho position is sterically hindered by the adjacent ester.
-
Predicted Reactivity: This isomer is expected to be highly reactive in electrophilic aromatic substitution, with the directing effects of the amino and methoxy groups dominating. In palladium-catalyzed cross-coupling reactions, the C-Br bond is activated by the ortho amino group.
-
-
Isomer B (2-amino-4-bromo-5-methoxybenzoate):
-
Electronic Effects: The amino and methoxy groups are meta to each other, leading to a less pronounced combined activating effect compared to Isomer A. The bromine is para to the amino group and ortho to the methoxy group.
-
Predicted Reactivity: Still highly reactive towards electrophiles due to the two EDGs. The C-Br bond is activated by the ortho methoxy group and the para amino group, suggesting high reactivity in cross-coupling reactions.
-
-
Isomer C (4-amino-2-bromo-5-methoxybenzoate):
-
Electronic Effects: The amino and methoxy groups are again meta to each other. The bromine atom is ortho to the amino group and meta to the methoxy group.
-
Predicted Reactivity: The C-Br bond is activated by the ortho amino group. Steric hindrance from the bromine and methoxy groups flanking the ester could influence reactions involving the ester functionality.
-
-
Isomer D (4-amino-5-bromo-2-methoxybenzoate):
-
Electronic Effects: The amino and methoxy groups are meta to each other. The bromine is ortho to the amino group and meta to the methoxy group.
-
Predicted Reactivity: The C-Br bond is activated by the ortho amino group. The position ortho to the methoxy group is sterically hindered by the bromine.
-
Performance in Key Synthetic Transformations
The utility of these isomers as synthetic intermediates is best assessed by their performance in common and powerful chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes these isomers ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for C-C and C-N bond formation, respectively.[10][11][12] The reactivity in these reactions generally follows the trend I > Br > Cl >> F, dictated by the carbon-halogen bond dissociation energy.
This reaction couples the aryl bromide with a boronic acid or ester. The reactivity is highly dependent on the electronic environment of the C-Br bond.
Predicted Reactivity Order for Suzuki Coupling:
Isomer B > Isomer A ≈ Isomer C ≈ Isomer D
-
Isomer B is predicted to be the most reactive due to the C-Br bond being activated by both a para-amino group and an ortho-methoxy group.
-
Isomers A, C, and D are all expected to be highly reactive due to the presence of an ortho-amino group to the bromine. The slight differences in reactivity between them would likely be influenced by the steric environment and the secondary electronic effects of the other substituents.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of the isomers under identical conditions.
-
Reaction Setup: In separate oven-dried Schlenk tubes, add the respective bromo-aminobenzoate isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each tube with argon three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to each tube.
-
Catalyst Addition: To each tube, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixtures at 80 °C and monitor the progress by TLC or LC-MS at regular intervals (e.g., 30, 60, 120 minutes).
-
Work-up and Analysis: After a set time, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over sodium sulfate, concentrate, and analyze the crude product by ¹H NMR to determine the conversion and yield of the biaryl product.
| Isomer | Expected Relative Rate | Key Influencing Factors |
| A | Fast | ortho-Amino activation |
| B | Fastest | para-Amino and ortho-Methoxy activation |
| C | Fast | ortho-Amino activation |
| D | Fast | ortho-Amino activation |
This reaction forms a C-N bond between the aryl bromide and an amine. Similar to the Suzuki coupling, the reactivity is sensitive to the electronic nature of the C-Br bond.
Predicted Reactivity Order for Buchwald-Hartwig Amination:
The predicted reactivity order for Buchwald-Hartwig amination mirrors that of the Suzuki coupling, as both are initiated by the oxidative addition of the palladium catalyst to the C-Br bond.
Isomer B > Isomer A ≈ Isomer C ≈ Isomer D
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Reaction Setup: In separate oven-dried Schlenk tubes, add the respective bromo-aminobenzoate isomer (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ with XPhos).
-
Inert Atmosphere: Evacuate and backfill each tube with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) to each tube.
-
Reaction: Heat the reaction mixtures at 100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: Cool the reactions, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Analyze the crude product by ¹H NMR to determine the conversion.
| Isomer | Expected Relative Rate | Key Influencing Factors |
| A | Fast | ortho-Amino activation |
| B | Fastest | para-Amino and ortho-Methoxy activation |
| C | Fast | ortho-Amino activation |
| D | Fast | ortho-Amino activation |
Electrophilic Aromatic Substitution
While these molecules are primarily used for cross-coupling at the bromine position, understanding their propensity for further electrophilic substitution is crucial to avoid unwanted side reactions. The strong activating nature of the amino and methoxy groups makes the aromatic ring highly susceptible to electrophilic attack.[5]
Predicted Reactivity and Regioselectivity:
-
Isomer A: The position ortho to the methoxy group and meta to the amino group is the most likely site for electrophilic attack, though it is sterically hindered by the ester. The position ortho to the amino group is blocked by the bromine.
-
Isomer B: The position ortho to the amino group is the most activated and least hindered site for electrophilic attack.
-
Isomer C: The position ortho to the amino group and para to the methoxy group is the most likely site of substitution.
-
Isomer D: The position ortho to the methoxy group and meta to the amino group is the most probable site for electrophilic attack.
Conclusion and Outlook
This guide has elucidated the nuanced differences in reactivity among positional isomers of this compound. The key takeaways for the practicing chemist are:
-
Dominance of EDGs: The powerful electron-donating amino and methoxy groups are the primary drivers of reactivity, particularly in activating the C-Br bond for cross-coupling reactions.
-
Positional Advantage: The relative positions of these activating groups to the bromine atom significantly influence the rate of palladium-catalyzed reactions. Isomer B, with both ortho and para activating groups to the bromine, is predicted to be the most reactive.
-
Steric Considerations: While electronic effects are paramount, steric hindrance can play a crucial role in dictating the regioselectivity of further substitutions on the aromatic ring.
By understanding these fundamental principles, researchers can make more informed decisions in the selection of starting materials and the design of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
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La Salle University. Substituent Effects. [Link]
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Chemistry Steps. Ortho, Para, Meta. [Link]
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Sarthaks eConnect. Aryl halides are extremely less reactive towards nucleophilic substitution. Predict and explain the order of reactivity. (2018-08-11). [Link]
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ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. (2024-04-09). [Link]
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Chemistry LibreTexts. Aryl Halides. (2021-07-31). [Link]
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Doubtnut. Aryl halides are extremely less reactive towards nucleophilic substitution. Predict and explain the order of reactivity of the following compounds towards nucleophilic substitution:. [Link]
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Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. (2018-02-02). [Link]
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ReelMind.ai. Ortho/Para Directors: Navigating Organic Chemistry. [Link]
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Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018-01-29). [Link]
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ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted.... [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018-05-04). [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018-05-04). [Link]
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ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]
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National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]
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Doc Brown's Chemistry. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes. [Link]
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Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021-05-20). [Link]
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ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]
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Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021-07-31). [Link]
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Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. (2023-01-22). [Link]
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ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022-03-04). [Link]
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ResearchGate. Steric and Electronic Effects in Linkage Isomerization Reactions of M(CO) 5 (L) (M = Cr, Mo, W; L = 2-methyl-2,3-dihydrofuran, 2,3-dihydropyran). (2025-08-06). [Link]
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ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025-12-22). [Link]
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A Comparative Spectroscopic Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate and Its Derivatives
This guide provides an in-depth spectral comparison of Methyl 2-amino-5-bromo-4-methoxybenzoate and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced shifts in NMR, IR, and Mass Spectra resulting from subtle modifications to the parent molecule's structure. By understanding these spectral correlations, researchers can gain greater confidence in the identification and characterization of these valuable synthetic intermediates.
Introduction: The Significance of Substituted Anthranilates
This compound belongs to the class of anthranilic acid esters, which are pivotal building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound—an amine, a bromine atom, and a methoxy group on the benzene ring—provides multiple reactive sites for further chemical transformations. Accurate and unambiguous characterization of this parent molecule and its derivatives is therefore a critical first step in any synthetic campaign. This guide offers a systematic comparison of the spectral signatures of this compound and three logical derivatives, providing the foundational knowledge for their confident identification.
The Parent Compound: this compound
Structure:
Caption: Structure of this compound.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established spectroscopic principles and data from closely related compounds.
Table 1: Predicted Spectral Data for this compound
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~7.5 ppm (s, 1H, Ar-H), ~6.5 ppm (s, 1H, Ar-H), ~4.5 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 3H, -OCH₃), ~3.8 ppm (s, 3H, -COOCH₃) |
| ¹³C NMR | ~168 ppm (C=O), ~150 ppm (C-O), ~145 ppm (C-N), ~125 ppm (Ar-C), ~115 ppm (Ar-C), ~110 ppm (C-Br), ~100 ppm (Ar-C), ~56 ppm (-OCH₃), ~52 ppm (-COOCH₃) |
| IR (cm⁻¹) | 3450-3300 (N-H stretch, two bands), ~2950 (C-H stretch), ~1710 (C=O stretch, ester), ~1620 (N-H bend), ~1580, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1050 (C-O stretch) |
| Mass Spec (m/z) | M⁺ peaks at 260 and 262 (due to ⁷⁹Br and ⁸¹Br isotopes), fragments from loss of -OCH₃, -COOCH₃, and Br. |
Comparative Spectral Analysis of Derivatives
To illustrate the impact of structural modifications on the spectral data, we will compare the parent compound with three derivatives:
-
Derivative A: Methyl 2-amino-4,5-dimethoxybenzoate (Bromine replaced by a methoxy group)
-
Derivative B: Methyl 2-amino-5-chloro-4-methoxybenzoate (Bromine replaced by Chlorine)
-
Derivative C: Methyl 2-acetamido-5-bromo-4-methoxybenzoate (Amine group is acetylated)
Derivative A: Methyl 2-amino-4,5-dimethoxybenzoate
Replacing the bromine atom with an electron-donating methoxy group is expected to significantly alter the electronic environment of the aromatic ring.
Table 2: Comparative Spectral Data of Parent Compound vs. Derivative A
| Technique | Parent Compound (Predicted) | Derivative A (Predicted) | Rationale for Spectral Shift |
| ¹H NMR | ~7.5 ppm (s, 1H, Ar-H) | ~7.0 ppm (s, 1H, Ar-H) | The electron-donating methoxy group shields the aromatic protons, causing an upfield shift. |
| ¹³C NMR | ~110 ppm (C-Br) | ~145 ppm (C-O) | Replacement of C-Br with C-O results in a significant downfield shift for the substituted carbon. |
| IR (cm⁻¹) | No significant change in key functional group frequencies. | No significant change in key functional group frequencies. | The fundamental vibrations of the amino, ester, and methoxy groups remain. |
| Mass Spec (m/z) | M⁺ at 260/262 | M⁺ at 211 | The molecular weight changes due to the substitution of Br with OCH₃. The isotopic pattern for bromine is absent. |
Derivative B: Methyl 2-amino-5-chloro-4-methoxybenzoate
Replacing bromine with chlorine, another halogen, will result in more subtle spectral changes, primarily related to mass and isotopic patterns.
Table 3: Comparative Spectral Data of Parent Compound vs. Derivative B
| Technique | Parent Compound (Predicted) | Derivative B (Predicted) | Rationale for Spectral Shift |
| ¹H NMR | ~7.5 ppm (s, 1H, Ar-H) | ~7.4 ppm (s, 1H, Ar-H) | Chlorine is slightly more electronegative than bromine, leading to a minor downfield shift of the adjacent aromatic proton. |
| ¹³C NMR | ~110 ppm (C-Br) | ~120 ppm (C-Cl) | The C-Cl bond results in a downfield shift compared to the C-Br bond. |
| IR (cm⁻¹) | C-Br stretch in fingerprint region | C-Cl stretch in fingerprint region | The C-X stretching frequency will change, but this is often difficult to assign definitively in the complex fingerprint region. |
| Mass Spec (m/z) | M⁺ at 260/262 (1:1 ratio) | M⁺ at 215/217 (3:1 ratio) | The molecular weight decreases, and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed. |
Derivative C: Methyl 2-acetamido-5-bromo-4-methoxybenzoate
Acetylation of the amino group to an amide will induce significant changes in both the electronic nature of the substituent and the corresponding spectral features.
Table 4: Comparative Spectral Data of Parent Compound vs. Derivative C
| Technique | Parent Compound (Predicted) | Derivative C (Predicted) | Rationale for Spectral Shift |
| ¹H NMR | ~4.5 ppm (br s, 2H, -NH₂) | ~8.5 ppm (br s, 1H, -NH-), ~2.2 ppm (s, 3H, -COCH₃) | The amine protons are replaced by a single, deshielded amide proton. A new singlet for the acetyl methyl group appears. |
| ¹³C NMR | ~145 ppm (C-N) | ~138 ppm (C-N), ~169 ppm (amide C=O), ~25 ppm (-COCH₃) | The aromatic carbon attached to the nitrogen shifts upfield. New signals for the amide carbonyl and methyl carbons appear. |
| IR (cm⁻¹) | 3450-3300 (N-H stretch, two bands) | ~3300 (N-H stretch, one band), ~1680 (Amide I band, C=O stretch) | The primary amine's two N-H stretching bands are replaced by a single amide N-H stretch. A strong amide carbonyl absorption appears. |
| Mass Spec (m/z) | M⁺ at 260/262 | M⁺ at 302/304 | The molecular weight increases by 42 units corresponding to the addition of an acetyl group. |
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the parent compound and the acquisition of spectral data.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of similar anthranilate derivatives.
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in acetonitrile.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to induce fragmentation and obtain information about the molecular structure, or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
Conclusion
This guide provides a framework for the spectral analysis of this compound and its derivatives. By systematically comparing the predicted spectral data, researchers can develop a robust understanding of the structure-spectrum relationships within this class of compounds. The provided experimental protocols offer a starting point for the synthesis and characterization of these molecules, ensuring data integrity and reproducibility in a drug discovery and development setting.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. [Link][1][2]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Synthesis of substituted 2-aminobenzoic acid methyl esters. Journal of Organic Chemistry. (Note: This is a general reference type, specific articles would be cited for specific procedures). [Link]
-
The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (2013). Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-amino-5-bromo-4-methoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the structural verification of Methyl 2-amino-5-bromo-4-methoxybenzoate, a substituted anthranilate with potential applications in pharmaceutical synthesis. This document moves beyond a simple recitation of data, offering a practical, experience-driven framework for structural confirmation through a comparative analysis of its isomers and related compounds. We will explore the subtle yet critical differences in spectroscopic data that allow for definitive structural assignment.
The Importance of Isomeric Differentiation
An Integrated Spectroscopic Approach
A multi-technique approach is essential for the robust structural elucidation of organic molecules. We will leverage the synergistic information provided by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: A typical workflow for the structural confirmation of a synthesized organic compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[2] For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the elemental composition and identifying structural motifs.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or by applying a small amount of the solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Comparative Spectroscopic Analysis
The following tables present a comparison of the expected spectroscopic data for this compound and its isomers. The data for the isomers is based on available experimental spectra and established spectroscopic principles.
¹H NMR Data Comparison (Predicted and Experimental)
| Compound | Ar-H Signals (ppm) | -OCH₃ (methoxy) Signal (ppm) | -OCH₃ (ester) Signal (ppm) | -NH₂ Signal (ppm) |
| This compound (Target) | ~7.5 (s, 1H), ~6.5 (s, 1H) | ~3.8 (s, 3H) | ~3.9 (s, 3H) | ~4.5-5.5 (br s, 2H) |
| Methyl 2-amino-4-bromo-5-methoxybenzoate | Two singlets in the aromatic region | Singlet | Singlet | Broad singlet |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | Two doublets in the aromatic region | Singlet | Singlet | Broad singlet |
| Methyl 2-amino-5-bromobenzoate | Aromatic protons between 6.5-8.0 ppm | N/A | ~3.8 (s, 3H) | Broad singlet |
Expertise & Experience: The key to distinguishing these isomers lies in the coupling patterns of the aromatic protons. For our target compound, with protons at positions 3 and 6, we expect to see two singlets due to the lack of adjacent protons. In contrast, an isomer like Methyl 4-amino-5-bromo-2-methoxybenzoate would exhibit two doublets in the aromatic region due to ortho-coupling between the protons at positions 3 and 6.
¹³C NMR Data Comparison (Predicted)
| Compound | C=O (ester) (ppm) | Aromatic C-Br (ppm) | Aromatic C-O (ppm) | Aromatic C-N (ppm) | Other Aromatic C (ppm) | -OCH₃ (methoxy) (ppm) | -OCH₃ (ester) (ppm) |
| This compound (Target) | ~168 | ~100 | ~158 | ~148 | ~110, ~115, ~135 | ~56 | ~52 |
| Methyl 2-amino-4-bromo-5-methoxybenzoate | ~168 | ~112 | ~150 | ~145 | ~115, ~120, ~130 | ~56 | ~52 |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | ~167 | ~105 | ~155 | ~140 | ~112, ~118, ~133 | ~56 | ~52 |
Trustworthiness: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The positions of the carbon atoms attached to the bromine, oxygen, and nitrogen atoms will be significantly different among the isomers, providing a reliable method for structural confirmation.
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound (Target) | 259/261 (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of -OCH₃, loss of -COOCH₃ |
| Methyl 2-amino-5-bromobenzoate | 229/231 (due to ⁷⁹Br/⁸¹Br isotopes)[3] | Loss of -OCH₃, loss of -COOCH₃ |
Authoritative Grounding: The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.
IR Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Target) | ~3400-3200 (two bands) | ~1700 | ~1250 and ~1050 | ~1600-1450 |
| Methyl 2-amino-5-bromobenzoate | 3497, 3383 | 1675 | Not specified | 1616, 1587, 1548[2] |
Expertise & Experience: The IR spectrum will confirm the presence of the key functional groups: the amine (N-H stretch), the ester (C=O and C-O stretches), and the aromatic ring. While the IR spectra of the isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation.
Logical Framework for Structural Confirmation
The definitive confirmation of the structure of this compound relies on a logical deduction process based on the combined spectroscopic data.
Caption: Logical flow for the structural confirmation of this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. While the isomers share the same molecular formula, their distinct atomic arrangements give rise to unique spectral fingerprints. By carefully analyzing the ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data, and by comparing this data to that of known isomers, researchers can confidently and unequivocally confirm the structure of their target compound. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research in drug discovery and development.
References
-
Methyl 2-amino-5-bromobenzoate Mass Spectrum. SpectraBase. Available at: [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate
For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective synthesis of key intermediates is of paramount importance. Methyl 2-amino-5-bromo-4-methoxybenzoate is a valuable building block in the preparation of a variety of pharmacologically active compounds. Its synthesis involves several key transformations, with the reduction of a nitroaromatic precursor being a critical, often challenging, step. The choice of catalyst for this reduction can significantly impact the overall yield, purity, and scalability of the process.
This guide provides an in-depth, objective comparison of three widely used catalytic systems for the synthesis of this compound, with a focus on the crucial nitro-to-amine reduction step. We will delve into the mechanistic intricacies, practical considerations, and performance of each system, supported by experimental data, to empower you to make an informed decision for your specific research needs.
The Synthetic Pathway: An Overview
A common and logical synthetic route to this compound begins with a commercially available starting material, such as 4-methoxy-2-nitrobenzoic acid. The overall transformation can be envisioned through the following key steps:
-
Esterification: The carboxylic acid is first converted to its methyl ester, yielding methyl 4-methoxy-2-nitrobenzoate.
-
Bromination: Regioselective bromination of the aromatic ring at the position ortho to the amino group and meta to the methoxy and ester groups introduces the bromo substituent, leading to the key intermediate, methyl 5-bromo-4-methoxy-2-nitrobenzoate.
-
Catalytic Reduction: The final and most critical step is the selective reduction of the nitro group to an amine, affording the target molecule, this compound.
This guide will focus on the comparative analysis of different catalytic systems for this final, pivotal reduction step.
Caption: General synthetic route to this compound.
Comparative Analysis of Catalytic Reduction Systems
The chemoselective reduction of the nitro group in the presence of other potentially sensitive functionalities, such as the bromo and ester groups, is the primary challenge in the final step of the synthesis. We will now compare three distinct and widely employed catalytic systems for this transformation: Palladium on Carbon (Pd/C) with hydrogen, Iron (Fe) in an acidic medium, and Tin(II) Chloride (SnCl₂).
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for the reduction of nitroarenes.[1] The reaction typically proceeds under a hydrogen atmosphere and offers the significant advantage of a simple work-up, as the heterogeneous catalyst can be easily removed by filtration.
Mechanism of Action: The generally accepted mechanism for Pd/C catalyzed hydrogenation of a nitro group involves the adsorption of both molecular hydrogen and the nitroaromatic substrate onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are sequentially added to the nitro group, proceeding through nitroso and hydroxylamine intermediates to form the final amine. The palladium surface provides a low-energy pathway for these transformations.
Caption: Simplified reaction pathway for Pd/C catalyzed nitro reduction.
Performance and Considerations:
-
Yield: This method is known for providing high to excellent yields. For instance, the reduction of a structurally similar compound, methyl-5-hydroxy-4-methoxy-2-nitro benzoate, using 10% Pd/C in ethyl acetate under a hydrogen atmosphere, resulted in a 93% yield of the corresponding amine.[2]
-
Chemoselectivity: While highly effective for nitro group reduction, a significant drawback of Pd/C catalysis is its potential to cause dehalogenation, particularly with aryl bromides and iodides. This can lead to the formation of the debrominated side product, reducing the overall yield of the desired bromo-substituted amine. Careful optimization of reaction conditions, such as temperature, pressure, and reaction time, is often necessary to minimize this side reaction. In cases where dehalogenation is a major issue, Raney Nickel may be considered as an alternative hydrogenation catalyst.
Iron (Fe) in Acidic Medium
The reduction of nitroarenes using iron metal in the presence of an acid, often referred to as the Béchamp reduction, is a classic, robust, and highly cost-effective method. It is particularly valued for its excellent chemoselectivity, often leaving other reducible functional groups, including halogens and esters, intact.
Mechanism of Action: The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The acidic medium serves to protonate the intermediates and to dissolve the resulting iron oxides. The overall process involves the oxidation of iron from Fe(0) to iron(II) and iron(III) species, with the nitro group being reduced to the amine.
Caption: Simplified representation of nitro reduction using iron in an acidic medium.
Performance and Considerations:
-
Yield: The iron/acid system is capable of delivering good to high yields. In the synthesis of a related compound, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, reduction of the nitro precursor with powdered iron in acetic acid afforded the product in a 77% yield.[3] In another instance, the reduction of a nitro compound in the synthesis of Bosutinib using powdered iron and ammonium chloride resulted in a 91.5% yield.[4]
-
Chemoselectivity: A key advantage of this method is its high chemoselectivity. It is generally the method of choice when the substrate contains functional groups that are sensitive to catalytic hydrogenation, such as aryl halides.
-
Work-up: The work-up for this reaction can be more involved compared to catalytic hydrogenation, as it requires the removal of iron salts. This is typically achieved by filtering the reaction mixture and then performing an aqueous work-up with a base to precipitate the iron hydroxides.
Tin(II) Chloride (SnCl₂) Reduction
The reduction of nitroarenes using tin(II) chloride is another mild and effective method that offers good chemoselectivity. It is often employed when other reducible functional groups are present in the molecule.
Mechanism of Action: Similar to the iron-mediated reduction, the mechanism of SnCl₂ reduction involves the transfer of electrons from the tin(II) species to the nitro group. The tin is oxidized from Sn(II) to Sn(IV) in the process. The reaction is typically carried out in the presence of a proton source, such as hydrochloric acid or an alcohol.
Caption: Simplified representation of nitro reduction using Tin(II) Chloride.
Performance and Considerations:
-
Yield: While specific yield data for the reduction of methyl 5-bromo-4-methoxy-2-nitrobenzoate using SnCl₂ was not found in the surveyed literature, this method is generally known to provide good yields for a wide range of nitroarenes.
-
Chemoselectivity: SnCl₂ is a mild reducing agent and is highly selective for the nitro group in the presence of other functionalities like esters, ketones, and nitriles. It is also a good choice for substrates containing aryl halides as it does not promote dehalogenation.
-
Work-up: The work-up can be cumbersome due to the formation of tin salts, which may require careful pH adjustment and extraction procedures to fully remove from the product.
Data Summary and Comparison
The following table provides a comparative summary of the three catalytic systems for the reduction of the nitro group in the synthesis of this compound.
| Feature | Palladium on Carbon (Pd/C) with H₂ | Iron (Fe) in Acidic Medium | Tin(II) Chloride (SnCl₂) |
| Typical Reagents | 10% Pd/C, H₂ gas | Fe powder, Acetic Acid or NH₄Cl | SnCl₂·2H₂O, HCl or Ethanol |
| Reported Yield | ~93% (on a similar substrate)[2] | 77% - 91.5% (on similar substrates)[3][4] | Good yields generally reported |
| Advantages | - High efficiency and yield- Clean reaction with simple catalyst filtration- Milder conditions (RT, atmospheric pressure often sufficient) | - Excellent chemoselectivity (no dehalogenation)- Low cost of reagents- Robust and reliable | - Mild reaction conditions- High chemoselectivity- Good functional group tolerance |
| Disadvantages | - Potential for dehalogenation of aryl bromides- Cost of palladium catalyst- Requires handling of flammable H₂ gas | - Stoichiometric amounts of iron required- Work-up can be tedious due to iron salts- Can require elevated temperatures | - Stoichiometric amounts of tin reagent needed- Work-up can be cumbersome due to tin salts- Tin compounds have toxicity concerns |
Experimental Protocols
The following are representative experimental protocols for each of the discussed catalytic reduction methods. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl 5-bromo-4-methoxy-2-nitrobenzoate (1.0 equivalent) in a suitable solvent such as ethyl acetate or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (a balloon can be used for small-scale reactions). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas (e.g., nitrogen). Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction using Iron (Fe) in Acetic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 5-bromo-4-methoxy-2-nitrobenzoate (1.0 equivalent) and a mixture of ethanol and acetic acid.
-
Reagent Addition: Add iron powder (typically 3-5 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts, washing the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)
-
Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromo-4-methoxy-2-nitrobenzoate (1.0 equivalent) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Isolation: To the residue, add a saturated solution of sodium bicarbonate until the pH is basic, which will precipitate the tin salts. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
Conclusion and Recommendations
The choice of catalyst for the reduction of methyl 5-bromo-4-methoxy-2-nitrobenzoate to this compound is a critical decision that balances yield, chemoselectivity, cost, and practicality.
-
Palladium on Carbon (Pd/C) offers the potential for high yields and a straightforward work-up, making it an attractive option for large-scale synthesis, provided that the issue of dehalogenation can be effectively managed through careful optimization.
-
Iron in acidic medium stands out as a highly reliable and cost-effective method, particularly when chemoselectivity is the primary concern. Its tolerance for the bromo substituent makes it a robust choice for this specific transformation.
-
Tin(II) Chloride provides a mild and selective alternative, although the work-up and the toxicity of tin compounds are important considerations.
For the synthesis of this compound, where the preservation of the bromo group is essential, the Iron/acidic medium system presents a compelling combination of high chemoselectivity, good potential yield, and low cost. While Pd/C may offer a higher theoretical yield, the risk of dehalogenation could make the iron-based method more reliable and ultimately more efficient in terms of isolating the desired product.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, and the purity profile of the final product. It is recommended to perform small-scale trials of the most promising methods to determine the most suitable catalyst and conditions for your application.
References
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Safety Operating Guide
Secure and Compliant Disposal of Methyl 2-amino-5-bromo-4-methoxybenzoate: A Guide for Laboratory Professionals
Introduction: Understanding the Compound and Associated Hazards
Methyl 2-amino-5-bromo-4-methoxybenzoate is an aromatic compound utilized as an intermediate in various organic synthesis pathways.[1] As with many halogenated aromatic compounds, it necessitates careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
The primary hazards associated with this compound include potential irritation to the eyes, skin, and respiratory system.[1][3] Therefore, direct contact should always be avoided through the use of appropriate personal protective equipment (PPE).[1]
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of laboratory chemical waste management. These practices are designed to minimize risk and ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States.[4][5]
Key principles include:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory, and reducing the scale of experiments whenever feasible.[6]
-
Proper Labeling and Storage: All chemical waste must be clearly labeled with "Hazardous Waste" and the full chemical name.[2][7] Waste should be stored in designated, compatible containers within a Satellite Accumulation Area (SAA).[6][8]
-
Segregation of Waste: Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[2][9] Incompatible chemicals, like acids and bases, should never be mixed in the same container.[8]
Table 1: Hazard Classification and Regulatory Information
| Property | Classification & Information | Source |
| Chemical Formula | C9H10BrNO3 | [10] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3][11] |
| RCRA Status | As a halogenated organic compound, it should be treated as hazardous waste. Specific waste codes may apply based on the process generating the waste. | [4][12] |
| Disposal Consideration | Must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash. | [2][13] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In cases of potential dust or aerosol generation, a dust mask (e.g., N95) is recommended.
Decontamination of Glassware and Work Surfaces
-
Initial Rinse: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent, such as acetone, within a chemical fume hood.[2]
-
Collect Rinsate: The solvent rinsate must be collected as hazardous waste in a designated halogenated waste container.[2]
-
Secondary Wash: After the initial solvent rinse, glassware can be washed with soap and water.
-
Surface Cleaning: Wipe down any potentially contaminated work surfaces with a cloth dampened with a suitable solvent, also collecting the used cloth as hazardous waste.
Waste Collection and Segregation
-
Designated Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[2][9] The container must be compatible with the chemical.[7]
-
Labeling: The container label must include the words "Hazardous Waste" and the full chemical name: "this compound."[2]
-
Segregation: Do not mix this waste with non-halogenated organic solvents, acids, bases, or other incompatible materials.[7][8]
-
Solid vs. Liquid: Keep solid waste separate from liquid waste.[7] If disposing of the solid compound, place it directly into the designated solid halogenated waste container.
Storage in Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]
-
Container Integrity: Ensure the container cap is securely closed at all times, except when adding waste.[8] The container should be in good condition, with no signs of deterioration.[8]
-
Accumulation Limits: Be aware of the maximum accumulation limits for hazardous waste in your SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart.[6] While this compound is not typically P-listed, it is good practice to be aware of these regulations.
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for disposal.[2]
-
Documentation: Complete any required hazardous waste disposal forms accurately, providing a clear description of the waste contents.[14]
-
Professional Disposal: The EHS office will then coordinate with a licensed hazardous waste disposal facility for the final treatment and disposal of the chemical, which for halogenated organic compounds often involves incineration at high temperatures.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
Proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Old Dominion University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-amino-5-bromo-4-methoxybenzoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Methyl 2-amino-5-bromo-4-methoxybenzoate, a halogenated aromatic amine and ester, is a valuable building block in organic synthesis. However, its chemical nature necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive, experience-driven framework for its safe handling, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Identification: Understanding the Risks
Before any handling, a critical first step is to internalize the potential hazards. Based on data for structurally similar compounds, this compound is classified with several key hazards.[1]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of convenience but a scientifically-backed decision to mitigate identified risks. Do not simply wear gloves; wear the correct gloves. Do not just protect your eyes; shield them appropriately.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[4] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield is mandatory when there is a risk of splashing, such as during solution transfers or reaction quenching, to protect the entire face.[5] |
| Skin Protection | Nitrile rubber gloves (consider double-gloving), a chemically resistant lab coat, long pants, and closed-toe shoes.[4][6] | Nitrile gloves offer good resistance to a range of chemicals, including aromatic compounds.[7][8] For extended operations or when handling larger quantities, double-gloving is a prudent measure. A chemically resistant, fully buttoned lab coat and appropriate attire prevent accidental skin contact.[5] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[4][6] | As the compound can cause respiratory irritation and may be a fine powder, engineering controls are the most effective way to prevent inhalation.[1][9] A fume hood ensures that any dust or vapors are safely exhausted. A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls are inadequate, but this should be a secondary measure determined by a formal risk assessment.[2][5] |
Operational Plan: From Preparation to Execution
A safe experiment is a well-planned experiment. Adherence to a strict operational workflow minimizes risk at every stage.
Step 1: Pre-Experiment Preparation
-
Review the SDS: Before starting, thoroughly read the Safety Data Sheet (SDS) for the specific chemical.[4]
-
Designate the Area: Confine all work with this compound to a designated area within a certified chemical fume hood.[8]
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Prepare for Spills: Ensure a chemical spill kit equipped with absorbent materials for organic compounds is readily accessible.
Step 2: Handling and Aliquoting
-
Work Within Fume Hood: Conduct all manipulations, including weighing and transferring, inside the fume hood with the sash at the lowest practical height.[4]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.[3]
-
Use Appropriate Tools: Use spatulas and glassware dedicated to this process to avoid cross-contamination.
Step 3: Post-Experiment Cleanup
-
Decontaminate: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical. Rinse glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[4]
-
Doffing PPE: Remove PPE carefully to avoid contaminating your skin. Gloves should be removed last and disposed of immediately.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][2]
Disposal Plan: Managing Halogenated Waste
Proper waste segregation is a cornerstone of laboratory safety and environmental responsibility. As a brominated compound, this chemical requires specific disposal procedures.
-
Segregate Waste: All waste containing this compound, including unused product, reaction residues, and contaminated materials (gloves, paper towels, etc.), must be collected in a designated "Halogenated Organic Waste" container.[4][6][10]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages.[10]
-
Storage: Keep waste containers tightly closed and store them in a well-ventilated, designated satellite accumulation area away from incompatible materials.[1][10]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[1][3] Never dispose of this chemical down the drain.[6]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical help.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical help.[1][3]
Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
By integrating these safety protocols into every aspect of your work with this compound, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). Available from: [Link]
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Thermo Fisher Scientific. Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


